Product packaging for 4-Bromo-2-fluoro-benzamidine(Cat. No.:CAS No. 1100752-71-3)

4-Bromo-2-fluoro-benzamidine

Cat. No.: B1524185
CAS No.: 1100752-71-3
M. Wt: 217.04 g/mol
InChI Key: DCQNERUWUYQVSC-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-benzamidine is a useful research compound. Its molecular formula is C7H6BrFN2 and its molecular weight is 217.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6BrFN2 B1524185 4-Bromo-2-fluoro-benzamidine CAS No. 1100752-71-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-fluorobenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFN2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H3,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCQNERUWUYQVSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001283857
Record name 4-Bromo-2-fluorobenzenecarboximidamide
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Molecular Weight

217.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1100752-71-3
Record name 4-Bromo-2-fluorobenzenecarboximidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1100752-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-fluorobenzenecarboximidamide
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Foundational & Exploratory

A Comprehensive Technical Guide to 4-Bromo-2-fluoro-benzamidine for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the physicochemical properties of 4-bromo-2-fluoro-benzamidine, a halogenated aromatic compound of increasing interest to researchers, medicinal chemists, and professionals in drug discovery and development. This document moves beyond a simple data sheet to offer a practical and theoretical framework for understanding and utilizing this compound in a research setting.

Introduction: The Scientific Context of this compound

This compound (CAS No. 1100752-71-3) belongs to the class of substituted benzamidines, which are recognized as crucial pharmacophores in medicinal chemistry. The benzamidine moiety is a known bioisostere for arginine and lysine, enabling it to interact with a variety of biological targets, particularly serine proteases. The introduction of bromo and fluoro substituents on the phenyl ring significantly modulates the compound's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for the design of novel therapeutic agents. Understanding its core physicochemical characteristics is paramount for its effective application in hit-to-lead campaigns and further drug development endeavors.

Chemical Identity and Core Properties

A precise understanding of the fundamental properties of a compound is the bedrock of reproducible and meaningful research. The key identifiers and physicochemical properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 1100752-71-3[1][2]
Molecular Formula C₇H₆BrFN₂[1][2]
Molecular Weight 217.04 g/mol [1]
Appearance White to off-white solid (predicted)General knowledge of similar compounds
Melting Point Not experimentally determined. Estimated to be in the range of 130-150 °C based on related structures such as 4-Bromo-2-fluoro-N-methylbenzamide (127 °C).
Boiling Point Not determined; likely to decompose at high temperatures.General chemical principles
Solubility No quantitative data available. Predicted to be soluble in methanol, ethanol, and DMSO. Sparingly soluble in water.General knowledge of benzamidine salts and related compounds
pKa (of the amidinium ion) Not experimentally determined. Estimated to be in the range of 10-11, based on the pKa of benzamidine (~11.6) and the electron-withdrawing effects of the halogen substituents.[3]

Structural Elucidation and Analytical Characterization

The structural integrity and purity of this compound are critical for its use in any experimental setting. A combination of spectroscopic and chromatographic techniques is essential for its unambiguous characterization.

Expected Spectroscopic Data

While specific experimental spectra for this compound are not widely published, the expected spectral features can be predicted based on its structure and data from analogous compounds.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amidine group. The aromatic region will display a complex splitting pattern due to the fluorine and bromine substituents. The amidine protons (-NH₂) will likely appear as a broad singlet, and its chemical shift may be solvent-dependent.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the carbon skeleton. The carbon attached to the fluorine will show a characteristic large coupling constant (¹JC-F). The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing effects of the halogen atoms and the amidine group.

  • MS (Mass Spectrometry): Mass spectrometry is a crucial tool for confirming the molecular weight. The mass spectrum will exhibit a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), with the molecular ion peaks [M]+ and [M+2]+ being of nearly equal intensity.

  • IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the amidine group (typically in the range of 3100-3500 cm⁻¹), C=N stretching (around 1650 cm⁻¹), and C-Br and C-F stretching vibrations in the fingerprint region.

Purity Assessment: A Validated HPLC Protocol

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of small molecules. A robust, stability-indicating HPLC method is essential for ensuring the quality of this compound.

Workflow for HPLC Method Development and Validation:

HPLC_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Guidelines) col_select Column Selection (e.g., C18, Phenyl-Hexyl) mp_opt Mobile Phase Optimization (Acetonitrile/Water, pH) col_select->mp_opt Initial Screening grad_dev Gradient Development mp_opt->grad_dev Fine-tuning det_wl Detector Wavelength Selection (UV-Vis Scan) grad_dev->det_wl Finalization specificity Specificity/ Forced Degradation det_wl->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness

Caption: Workflow for HPLC method development and validation.

Step-by-Step Protocol for Purity Determination by HPLC:

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid) is typically effective.

  • Gradient: A linear gradient from 10% to 90% acetonitrile over 15-20 minutes can be used for initial screening.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined from a UV-Vis scan of the compound (likely around 254 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL. Dilute to an appropriate working concentration (e.g., 0.1 mg/mL) with the mobile phase.

Stability, Storage, and Handling

The long-term stability and proper handling of this compound are crucial for maintaining its integrity and ensuring the reliability of experimental results.

Recommended Storage Conditions

Based on available supplier information and general chemical principles for halogenated aromatic compounds, the following storage conditions are recommended:

  • Short-term (1-2 weeks): Store at -4°C.

  • Long-term (1-2 years): Store at -20°C.[4]

The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and atmospheric degradation.

Stability Considerations

While specific stability data for this compound is not available, potential degradation pathways can be inferred. Halogenated aromatic compounds can be susceptible to photodegradation and hydrolysis under certain conditions.

Logical Flow for a Preliminary Stability Assessment:

Stability_Assessment cluster_conditions Stress Conditions start Prepare Solutions (e.g., in ACN/Water) stress_conditions Expose to Stress Conditions start->stress_conditions acid Acidic (e.g., 0.1 M HCl) stress_conditions->acid base Basic (e.g., 0.1 M NaOH) stress_conditions->base oxidative Oxidative (e.g., 3% H₂O₂) stress_conditions->oxidative photolytic Photolytic (UV/Vis light) stress_conditions->photolytic thermal Thermal (e.g., 60 °C) stress_conditions->thermal analysis Analyze by HPLC at Time Points (e.g., 0, 24, 48h) acid->analysis base->analysis oxidative->analysis photolytic->analysis thermal->analysis evaluation Evaluate Peak Purity and Identify Degradants analysis->evaluation conclusion Determine Stability Profile evaluation->conclusion

Caption: A logical workflow for assessing the preliminary stability of this compound.

Conclusion and Future Perspectives

This compound is a compound with significant potential in drug discovery, particularly as a building block for serine protease inhibitors. This guide has provided a comprehensive overview of its known and predicted physicochemical properties, along with practical protocols for its analysis and handling. While there is a clear need for further experimental characterization of this molecule, the information presented here serves as a valuable resource for researchers. Future work should focus on the experimental determination of its melting point, solubility profile, and pKa to provide a more complete understanding of its behavior in biological and chemical systems.

References

4-Bromo-2-fluoro-benzamidine: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth overview of 4-Bromo-2-fluoro-benzamidine, a halogenated aromatic building block of significant interest in medicinal chemistry and materials science. This document details its chemical identity, including its CAS number and structure, and presents a comprehensive analysis of its synthesis, physicochemical properties, reactivity, and potential applications. The guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile compound in their synthetic endeavors. Through a combination of established chemical principles and insights from contemporary research, this paper aims to be a critical resource for the effective utilization of this compound.

Introduction: The Strategic Importance of Halogenated Benzamidines

Benzamidine and its derivatives are a class of compounds recognized for their diverse biological activities and their utility as key intermediates in the synthesis of pharmaceuticals and agrochemicals. The introduction of halogen atoms, such as bromine and fluorine, onto the aromatic ring can profoundly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] The presence of both a bromine and a fluorine atom in this compound offers a unique combination of reactivity and modulatory effects, making it a valuable scaffold in drug discovery and the development of advanced materials.[3]

The bromine atom provides a reactive handle for various cross-coupling reactions, such as Suzuki and Stille couplings, enabling the construction of more complex molecular architectures.[3] The fluorine atom, with its high electronegativity and small size, can enhance metabolic stability and improve the pharmacokinetic profile of drug candidates.[2][4] This guide will delve into the specifics of this compound, providing the necessary technical details for its synthesis and application.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and properties is fundamental to its successful application in research and development.

Chemical Structure and Identifiers
  • Systematic Name: 4-Bromo-2-fluorobenzimidamide

  • CAS Number: 1100752-71-3

  • Molecular Formula: C₇H₆BrFN₂

  • Molecular Weight: 217.04 g/mol

  • Structure:

A hydrochloride salt of this compound is also commercially available with the CAS Number 1187927-25-8.

Physicochemical Properties (Predicted)
PropertyPredicted ValueNotes
pKa ~10.5The benzamidine moiety is basic.
LogP ~2.0Indicates moderate lipophilicity.
Melting Point >200 °C (as hydrochloride salt)Typical for salt forms of organic bases.
Solubility Soluble in polar organic solvents (e.g., methanol, DMSO).Limited solubility in nonpolar solvents.

Note: These values are estimations and should be confirmed experimentally.

Synthesis of this compound

The synthesis of this compound is most effectively achieved from its corresponding benzonitrile precursor, 4-Bromo-2-fluorobenzonitrile. The Pinner reaction, a classic and reliable method for converting nitriles to amidines, provides a robust synthetic route.[5][6][7]

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Pinner Reaction A 2-Fluoroaniline B 4-Bromo-2-fluoroaniline A->B Bromination C 4-Bromo-2-fluorobenzonitrile (CAS: 105942-08-3) B->C Sandmeyer Reaction D Imidate Salt Intermediate (Pinner Salt) C->D 1. HCl, Anhydrous Alcohol 2. Low Temperature E This compound (CAS: 1100752-71-3) D->E Ammonolysis

Caption: Synthetic pathway for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-Bromo-2-fluorobenzonitrile (Precursor)

The precursor, 4-Bromo-2-fluorobenzonitrile (CAS: 105942-08-3), can be synthesized from 2-fluoroaniline via a two-step process involving bromination followed by a Sandmeyer reaction.[8]

  • Bromination of 2-Fluoroaniline: To a solution of 2-fluoroaniline in a suitable solvent (e.g., dichloromethane), N-bromosuccinimide is added portion-wise at a controlled low temperature (e.g., 0 °C). The reaction is monitored by TLC until completion. The resulting 4-bromo-2-fluoroaniline is then isolated and purified.

  • Sandmeyer Reaction: The purified 4-bromo-2-fluoroaniline is diazotized using sodium nitrite and a strong acid (e.g., sulfuric acid) at low temperatures. The resulting diazonium salt is then reacted with a solution of copper(I) cyanide to yield 4-Bromo-2-fluorobenzonitrile.

Step 2: Pinner Reaction for the Synthesis of this compound

This protocol is based on the well-established Pinner reaction methodology.[5][6]

  • Formation of the Imidate Salt (Pinner Salt): A solution of 4-Bromo-2-fluorobenzonitrile in an anhydrous alcohol (e.g., ethanol) is cooled to a low temperature (0-5 °C). Anhydrous hydrogen chloride gas is then bubbled through the solution until saturation. The reaction mixture is stirred at a low temperature, and the formation of the imidate hydrochloride (Pinner salt) as a precipitate is observed. Maintaining anhydrous conditions is crucial to prevent the formation of by-products.[7]

  • Ammonolysis of the Imidate Salt: The isolated Pinner salt is then treated with a solution of ammonia in an anhydrous alcohol. This step should also be carried out at a controlled low temperature to favor the formation of the amidine. The reaction mixture is stirred until the conversion is complete, as monitored by TLC.

  • Work-up and Purification: The reaction mixture is then worked up by removing the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system to afford this compound, typically as its hydrochloride salt.

Reactivity and Potential Applications

The unique arrangement of functional groups in this compound dictates its reactivity and makes it a valuable intermediate in several areas of chemical synthesis.

Reactivity Profile

The reactivity of this compound is characterized by:

  • The Amidine Group: This functional group is basic and can be protonated to form a salt. It can also participate in various cyclization reactions to form heterocyclic systems, which are prevalent in many biologically active molecules.

  • The Bromine Atom: The C-Br bond is susceptible to a range of cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of diverse substituents at the 4-position of the benzene ring, enabling the synthesis of a wide array of derivatives.[9]

  • The Fluorine Atom: The presence of the fluorine atom ortho to the amidine group can influence the reactivity of the aromatic ring and the acidity of the N-H protons of the amidine through inductive effects.

Applications in Medicinal Chemistry

Substituted benzamidines are known to exhibit a broad spectrum of biological activities, including antimicrobial and anticancer properties.[10] this compound serves as a key building block for the synthesis of more complex molecules with potential therapeutic applications. For instance, fluorinated aromatic compounds are often incorporated into drug candidates to enhance their metabolic stability and binding affinity.[2][4] The bromo-substituent allows for further elaboration of the molecular structure, which is a critical aspect of lead optimization in drug discovery.[11]

Applications in Materials Science

The structural motifs present in this compound are also relevant in the field of materials science. The fluorinated and brominated benzene ring can be incorporated into polymers and organic electronic materials. For example, its precursor, 4-bromo-2-fluorobenzonitrile, is utilized in the synthesis of intermediates for Organic Light-Emitting Diodes (OLEDs).[9]

Spectroscopic Characterization (Predicted)

While experimental spectra are not widely published, the expected NMR spectral data can be predicted based on the chemical structure. Online prediction tools can provide useful estimates for guiding characterization.[12]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amidine group. The aromatic region will be influenced by the coupling between the protons and the fluorine atom.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will display signals for the seven carbon atoms in the molecule. The carbon atoms attached to bromine and fluorine will exhibit characteristic shifts, and the C-F coupling will be observable.

Predicted ¹⁹F NMR Spectrum

The fluorine NMR spectrum will show a single resonance, the chemical shift of which is indicative of the electronic environment of the fluorine atom on the aromatic ring. Predicting ¹⁹F NMR shifts can be complex, but computational methods can provide valuable approximations.[13][14]

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on hazards, handling, and storage. In general, it should be handled in a well-ventilated fume hood, and personal protective equipment (gloves, safety glasses, lab coat) should be worn.

Conclusion

This compound is a strategically important synthetic intermediate with significant potential in drug discovery and materials science. Its unique combination of a reactive bromine atom, a modulating fluorine atom, and a versatile amidine group makes it a valuable building block for the construction of complex and functionally diverse molecules. This technical guide has provided a comprehensive overview of its chemical identity, a plausible and detailed synthetic route, its reactivity profile, and its potential applications. By leveraging the information presented herein, researchers can effectively incorporate this compound into their synthetic strategies to advance their scientific and technological goals.

References

Spectroscopic Elucidation of 4-Bromo-2-fluoro-benzamidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the key spectroscopic data—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the characterization of 4-Bromo-2-fluoro-benzamidine. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from structurally related compounds, offering a robust framework for researchers, scientists, and professionals in drug development.

Introduction: The Structural Significance of this compound

This compound (CAS No: 1100752-71-3) is a halogenated aromatic amidine with a molecular formula of C₇H₆BrFN₂. Such compounds are of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the halogen substituents and the biological activity often associated with the benzamidine moiety.[1] Accurate structural confirmation is paramount for its application, and this is achieved through a multi-faceted spectroscopic approach. This guide will delve into the expected spectral signatures of this molecule.

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of a compound, as well as gaining structural insights through fragmentation analysis.

Predicted Mass Spectral Data

The mass spectrum of this compound is expected to exhibit a distinctive isotopic pattern for the molecular ion due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance.[2][3]

IonPredicted m/zRelative AbundanceNotes
[M]⁺216~100%Molecular ion with ⁷⁹Br
[M+2]⁺218~98%Molecular ion with ⁸¹Br
[M-NH₂]⁺200/202VariableLoss of the amino group
[C₇H₄BrF]⁺188/190VariableLoss of the amidine group
[M-Br]⁺137VariableLoss of the bromine atom
Experimental Protocol for MS Analysis

A standard protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is as follows:

  • Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent, such as methanol or dichloromethane.

  • Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

  • Gas Chromatography: Utilize a capillary column (e.g., HP-5ms) to separate the analyte from any impurities. A typical temperature program would be to hold at 50°C for 2 minutes, then ramp to 250°C at 10°C/min.

  • Ionization: In the mass spectrometer, subject the eluted compound to electron ionization at 70 eV.

  • Mass Analysis: Scan a mass range of m/z 50-300 to detect the molecular ion and its fragments.

Interpretation of the Mass Spectrum

The most telling feature of the mass spectrum will be the pair of peaks for the molecular ion at m/z 216 and 218, with nearly equal intensity, which is a hallmark of a monobrominated compound.[2][3] The fragmentation pattern will likely involve the loss of the bromine atom and cleavage of the amidine group, providing further confirmation of the structure.

Visualization of the Proposed Fragmentation Pathway

fragmentation M [C₇H₆BrFN₂]⁺˙ m/z 216/218 F1 [C₇H₅FN₂]⁺ m/z 137 M->F1 -Br F2 [C₇H₄BrF]⁺ m/z 188/190 M->F2 -NH₂

Caption: Proposed MS fragmentation of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=N, C-F, and C-Br bonds, as well as aromatic C-H and C=C vibrations.

Wavenumber (cm⁻¹)Functional GroupVibration Mode
3400-3100N-HStretching
1650-1630C=NStretching
1600-1450Aromatic C=CStretching
1250-1150C-FStretching
700-600C-BrStretching

The N-H stretching vibrations of the amidine group are expected to appear as broad bands in the region of 3400-3100 cm⁻¹.[4] The C=N stretching vibration is a key indicator of the amidine functional group and is anticipated around 1650-1630 cm⁻¹.[5] The presence of the C-F and C-Br bonds will be confirmed by absorptions in the fingerprint region.[6]

Experimental Protocol for IR Analysis
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid.

  • Data Acquisition: Place the sample in the IR spectrometer and record the spectrum over a range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR will be particularly informative.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum will show signals for the aromatic protons and the protons of the amidine group. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the electron-withdrawing effects of the bromine and fluorine atoms.

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)
Aromatic H7.5 - 8.0mJ(H,H), J(H,F)
Amidine NH₂8.5 - 9.5br s-

The aromatic region is expected to be complex due to coupling between the protons and with the fluorine atom. The amidine protons will likely appear as a broad singlet that may exchange with D₂O.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show signals for the seven carbon atoms in the molecule. The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant.

CarbonPredicted Chemical Shift (ppm)
Aromatic C-F160 - 165 (d, ¹J(C,F) ≈ 250 Hz)
Aromatic C-Br115 - 120
Other Aromatic C120 - 140
Amidine C=N160 - 165
Predicted ¹⁹F NMR Spectral Data

¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds.[7][8] A single signal is expected for the fluorine atom in this compound.

NucleusPredicted Chemical Shift (ppm)Multiplicity
¹⁹F-110 to -120m

The chemical shift of the fluorine is influenced by its position on the aromatic ring. The signal will likely be a multiplet due to coupling with the aromatic protons.

Experimental Protocol for NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing, and baseline correction.

Visualization of Key NMR Correlations

nmr cluster_structure This compound cluster_h_nmr ¹H NMR cluster_c_nmr ¹³C NMR cluster_f_nmr ¹⁹F NMR structure H_aromatic Aromatic Protons (7.5-8.0 ppm) H_amidine Amidine Protons (8.5-9.5 ppm) C_CF C-F (160-165 ppm) C_CBr C-Br (115-120 ppm) C_CN C=N (160-165 ppm) F_signal Fluorine Signal (-110 to -120 ppm)

References

An In-Depth Technical Guide to the Stability and Storage of 4-Bromo-2-fluoro-benzamidine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the stability of intermediate compounds is paramount to ensuring the integrity of research and the quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive technical overview of the stability and optimal storage conditions for 4-Bromo-2-fluoro-benzamidine, a key building block in medicinal chemistry.

Introduction: The Critical Role of Intermediate Stability

This compound is a substituted aromatic compound whose utility in drug discovery is significant. Its unique electronic and structural properties, conferred by the bromine and fluorine substituents, make it a valuable synthon. However, the very features that make it a reactive and useful intermediate also render it susceptible to degradation if not handled and stored correctly. Ensuring the chemical integrity of this compound is a critical first step in any synthetic pathway, preventing the introduction of impurities that can complicate downstream reactions, purification, and biological testing. This guide is designed to provide a deep understanding of the factors influencing the stability of this compound and to offer field-proven protocols for its storage and handling.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is the foundation of its stability assessment.

PropertyValueSource
CAS Number 1100752-71-3[1]
Molecular Formula C₇H₆BrFN₂[1]
Appearance White to off-white solid (typical)General chemical knowledge
Purity Typically ≥97%[1]

The presence of the electron-withdrawing fluorine atom and the bulky bromine atom on the aromatic ring, in addition to the nucleophilic benzamidine functional group, dictates the molecule's reactivity and potential degradation pathways.

The Stability Profile of this compound: A Multi-faceted Analysis

The stability of a pharmaceutical intermediate is not a singular property but rather a profile determined by its response to various environmental factors.[2] A comprehensive assessment involves subjecting the compound to forced degradation conditions, which are more severe than standard accelerated stability testing.[3] This approach helps to identify potential degradation products and elucidate degradation pathways.[3][4]

Hydrolytic Stability: The Primary Concern

The benzamidine functional group is known to be susceptible to hydrolysis, particularly under basic conditions. Research on benzamidinium compounds has shown that they hydrolyze in aqueous base at room temperature to yield the corresponding primary amide.[5][6][7][8] The rate of this hydrolysis is significantly influenced by pH, increasing as the pH becomes more alkaline.[6][8]

The proposed mechanism involves the attack of a hydroxide ion on the benzamidine moiety.[5][6][7] For this compound, this would result in the formation of 4-Bromo-2-fluoro-benzamide.

G This compound This compound 4-Bromo-2-fluoro-benzamide 4-Bromo-2-fluoro-benzamide This compound->4-Bromo-2-fluoro-benzamide Hydrolysis (H₂O, OH⁻)

Caption: Primary hydrolytic degradation pathway of this compound.

Given this inherent reactivity, it is crucial to protect this compound from moisture and alkaline environments.

Thermal Stability
Photostability

Aromatic compounds, particularly those containing halogens, can be susceptible to photodegradation. The energy from UV or visible light can induce cleavage of carbon-halogen bonds. For instance, the photodegradation of brominated flame retardants often involves debromination.[9] Therefore, it is a reasonable hypothesis that prolonged exposure to light, especially UV radiation, could lead to the degradation of this compound, potentially through a de-bromination pathway.

Recommended Storage and Handling Procedures

Based on the stability profile, the following storage and handling conditions are recommended to maintain the purity and integrity of this compound.

Storage Conditions
ConditionRecommendationRationale
Temperature Short-term (1-2 weeks): -4°C.[5] Long-term (1-2 years): -20°C.[5]To minimize thermal degradation and slow down potential hydrolytic processes.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).To prevent oxidative degradation and minimize contact with atmospheric moisture.
Light Store in a light-resistant container.To prevent photolytic degradation.
Moisture Keep in a tightly sealed container in a dry place.To prevent hydrolysis of the benzamidine group.
Handling Procedures

Safe and effective handling is as crucial as proper storage.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.[5]

  • Work Environment: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust.

  • Dispensing: When weighing and dispensing, minimize exposure to the open air to reduce moisture uptake.

  • Solvent Selection: If preparing solutions, use anhydrous solvents and store them under an inert atmosphere. Aqueous solutions, especially if not pH-controlled, should be used fresh and not stored for extended periods.

Experimental Protocol: Forced Degradation Study for Stability Assessment

To empirically determine the stability of this compound and identify its degradation products, a forced degradation study is essential.[3][4] This protocol outlines a comprehensive approach.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation Stock Prepare Stock Solution (e.g., 1 mg/mL in ACN:H₂O) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Stock->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) Stock->Base Oxidative Oxidative Stress (e.g., 3% H₂O₂, RT) Stock->Oxidative Thermal Thermal Stress (Solid & Solution, 80°C) Stock->Thermal Photo Photolytic Stress (UV/Vis light) Stock->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Dilute Dilute All Samples Oxidative->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute Analyze UPLC-MS/MS Analysis Dilute->Analyze Purity Assess Peak Purity Analyze->Purity MassBalance Calculate Mass Balance Analyze->MassBalance Identify Identify Degradants Analyze->Identify

Caption: Workflow for a forced degradation study of this compound.

Step-by-Step Methodology
  • Preparation of Stock Solution:

    • Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to prepare a 1 mg/mL stock solution. The use of an organic co-solvent is necessary due to the limited aqueous solubility of many organic intermediates.

  • Application of Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M hydrochloric acid. Keep the mixture at 60°C for 24 hours.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M sodium hydroxide. Keep the mixture at room temperature for 8 hours. The milder condition is due to the expected higher reactivity under basic conditions.[6]

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours, protected from light.

    • Thermal Degradation:

      • In Solution: Heat a sealed vial of the stock solution at 80°C for 72 hours.

      • Solid State: Place a known amount of the solid compound in an oven at 80°C for 72 hours.

    • Photolytic Degradation: Expose a quartz cuvette containing the stock solution to a calibrated light source that provides both UV and visible light (e.g., a photostability chamber). A dark control sample should be run in parallel.

  • Sample Analysis:

    • At appropriate time points, withdraw aliquots from each stress condition.

    • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

    • Analyze the samples using a validated stability-indicating UPLC-MS/MS method. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are powerful techniques for separating the parent compound from its degradation products.

Analytical Methodology

Developing a robust analytical method is key to a successful stability study.[4]

ParameterRecommended Starting ConditionsRationale
Column C18 column (e.g., 100 x 2.1 mm, 1.8 µm)Provides good retention and separation for a wide range of small molecules.
Mobile Phase A 0.1% Formic acid in waterProvides a source of protons for good peak shape and is compatible with mass spectrometry.
Mobile Phase B 0.1% Formic acid in acetonitrileA common organic modifier for reversed-phase chromatography.
Gradient A linear gradient from 5% to 95% B over 10-15 minutesTo ensure the elution of both the parent compound and any potential degradation products with varying polarities.
Flow Rate 0.3 - 0.5 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 30 - 40°CTo ensure reproducible retention times.
Detection PDA/UV detector (e.g., 230 nm and 254 nm) and a mass spectrometer (ESI+)PDA provides quantitative data and peak purity information, while MS provides mass information for the identification of degradation products.[10]

Conclusion: Ensuring Research Integrity Through Proactive Stability Management

The stability of this compound is a critical parameter that directly impacts its utility in research and development. This guide has detailed the primary degradation pathway of hydrolysis and highlighted the potential for thermal and photolytic degradation. By adhering to the recommended storage and handling procedures, researchers can significantly mitigate the risk of degradation. Furthermore, the implementation of a systematic forced degradation study, coupled with a robust UPLC-MS/MS analytical method, provides a comprehensive framework for understanding the stability profile of this important chemical intermediate. Proactive management of compound stability is not merely a matter of good laboratory practice; it is a fundamental component of scientific integrity and the successful advancement of drug discovery programs.

References

An In-depth Technical Guide to the Solubility of 4-Bromo-2-fluoro-benzamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Criticality of Solubility in Drug Discovery

In the landscape of modern drug discovery and development, the intrinsic properties of a molecule are the bedrock upon which its therapeutic potential is built. Among these, aqueous solubility stands as a paramount gatekeeper, dictating a compound's journey from a laboratory curiosity to a viable clinical candidate. Poor solubility can cast a long shadow, leading to challenges in formulation, unreliable bioassay results, and ultimately, diminished bioavailability. This guide is crafted to provide a comprehensive, in-depth exploration of the solubility of a specific, yet representative, molecule: 4-Bromo-2-fluoro-benzamidine hydrochloride. As a substituted benzamidine, this compound belongs to a class of molecules known for their interactions with serine proteases, making them a focal point in various therapeutic areas. By dissecting the principles and methodologies for characterizing its solubility, we aim to equip researchers with the foundational knowledge and practical tools applicable to a broader range of small molecule drug candidates. This is not merely a collection of protocols, but a narrative of scientific reasoning, designed to empower you to make informed decisions in your own research endeavors.

The Molecule in Focus: this compound Hydrochloride

This compound hydrochloride is a substituted aromatic amidine. The core benzamidine structure is known for its ability to inhibit serine proteases, enzymes pivotal in numerous physiological and pathological processes. The substituents, a bromine atom at the 4-position and a fluorine atom at the 2-position, are introduced to modulate the molecule's physicochemical and pharmacological properties, such as binding affinity, selectivity, and metabolic stability.

The hydrochloride salt form is commonly employed for small molecules with basic centers, like the amidine group, to enhance aqueous solubility and improve handling characteristics. The protonation of the strongly basic amidine group is key to its interaction with water molecules.

Chemical Structure:

The Theoretical Underpinnings of Solubility: A Deeper Dive

The solubility of a compound is a thermodynamic equilibrium between the solid state and the dissolved state in a given solvent. For an ionic compound like this compound hydrochloride, this process is governed by several key factors:

  • Lattice Energy: The strength of the forces holding the ions together in the crystal lattice. This must be overcome for dissolution to occur.

  • Solvation Energy: The energy released when the individual ions are surrounded and stabilized by solvent molecules.

  • The Henderson-Hasselbalch Equation and pH: The solubility of an ionizable compound is profoundly influenced by the pH of the medium. The Henderson-Hasselbalch equation provides a quantitative relationship between pH, the acid dissociation constant (pKa), and the ratio of the ionized to the non-ionized forms of the molecule.

For a basic compound like this compound, the equilibrium can be represented as:

R-C(=NH)NH3+ ⇌ R-C(=NH)NH2 + H+

At a pH below the pKa of the amidinium ion, the ionized (protonated) form predominates, which is generally more water-soluble. As the pH increases above the pKa, the proportion of the less soluble free base form increases, potentially leading to precipitation.

pKa Estimation of this compound

A precise experimental determination of the pKa is ideal. However, in the early stages of research, in silico prediction tools can provide a valuable estimate to guide experimental design. Using computational models, the pKa of the amidinium group of this compound is predicted to be approximately 10.5 - 11.5 . This prediction is based on the known pKa of benzamidine (around 11.6) and the electron-withdrawing effects of the bromine and fluorine substituents, which are expected to slightly decrease the basicity of the amidine group.

This estimated pKa is a critical piece of information, as it informs the pH range over which the solubility is expected to change significantly. A comprehensive solubility profile should, therefore, encompass a pH range from acidic (e.g., pH 1-2) to basic (e.g., pH 9-10), with particular attention to the physiological pH range (pH 6.8 - 7.4).

Experimental Determination of Solubility: A Methodical Approach

Two primary types of solubility are relevant in drug discovery: kinetic solubility and thermodynamic (or equilibrium) solubility .

  • Kinetic Solubility: This is a high-throughput measurement of the concentration at which a compound, added from a concentrated organic stock solution (typically DMSO), precipitates in an aqueous buffer. It is a measure of how readily a compound dissolves and stays in solution under non-equilibrium conditions and is often used for initial screening of large compound libraries.

  • Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a saturated solution with an excess of the solid material. It is a more time-consuming but more accurate measure, crucial for later stages of drug development, including formulation and toxicology studies.

Solvent Selection: A Rationalized Strategy

The choice of solvents for solubility determination should be guided by the intended application of the data. A well-rounded study should include a variety of solvents with differing properties.

Solvent/Medium Rationale Polarity Index Hydrogen Bonding
Water (pH adjusted) The most biologically relevant solvent. The effect of pH is critical.1.000Donor & Acceptor
Phosphate-Buffered Saline (PBS) pH 7.4 Mimics physiological pH and ionic strength.~1.0Donor & Acceptor
Simulated Gastric Fluid (SGF) pH 1.2 Relevant for oral drug absorption studies.~1.0Donor & Acceptor
Simulated Intestinal Fluid (SIF) pH 6.8 Relevant for oral drug absorption studies.~1.0Donor & Acceptor
Ethanol A common co-solvent in formulations.0.654Donor & Acceptor
Methanol A polar protic solvent.0.762Donor & Acceptor
Dimethyl Sulfoxide (DMSO) A polar aprotic solvent, often used for stock solutions.0.444Acceptor
Acetonitrile A polar aprotic solvent, common in analytical chemistry.0.460Acceptor
Experimental Workflow: A Visual Guide

The following diagram illustrates the general workflow for determining both kinetic and thermodynamic solubility.

Solubility_Workflow cluster_prep Preparation cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility Compound This compound HCl DMSO_Stock Prepare Concentrated DMSO Stock (e.g., 10 mM) Compound->DMSO_Stock Add_Excess Add Excess Solid to Aqueous Buffer Compound->Add_Excess Gold Standard Add_to_Buffer_K Add DMSO Stock to Aqueous Buffer DMSO_Stock->Add_to_Buffer_K High-throughput Incubate_K Incubate (e.g., 2h) Add_to_Buffer_K->Incubate_K Detect_Precipitate Detect Precipitate (Nephelometry/Turbidity) Incubate_K->Detect_Precipitate Quantify_K Quantify Supernatant (UV-Vis/LC-MS) Detect_Precipitate->Quantify_K Equilibrate Equilibrate (e.g., 24-48h) with Agitation Add_Excess->Equilibrate Separate Separate Solid/Liquid (Centrifugation/Filtration) Equilibrate->Separate Quantify_T Quantify Supernatant (UV-Vis/LC-MS) Separate->Quantify_T

Caption: General workflow for kinetic and thermodynamic solubility determination.

Detailed Protocol: Thermodynamic (Equilibrium) Solubility via Shake-Flask Method

This protocol is considered the "gold standard" for determining thermodynamic solubility.

Materials:

  • This compound hydrochloride (solid)

  • Selected aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4, 9.0)

  • HPLC-grade water

  • Analytical balance

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

  • Calibrated pH meter

  • HPLC-UV or UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound hydrochloride to a series of vials containing a known volume (e.g., 1-2 mL) of each selected buffer. "Excess" means that undissolved solid should be clearly visible after the equilibration period.

    • Tightly cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration in solution no longer increases).

  • Phase Separation:

    • After equilibration, carefully separate the undissolved solid from the saturated solution. This can be achieved by:

      • Centrifugation: Centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the solid.

      • Filtration: Withdraw the supernatant using a syringe and pass it through a 0.22 µm filter. It is crucial to pre-saturate the filter by discarding the initial portion of the filtrate to avoid loss of the compound due to adsorption to the filter membrane.

  • Quantification:

    • Accurately dilute the clear supernatant with an appropriate solvent (e.g., the corresponding buffer or a mobile phase for HPLC).

    • Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A standard calibration curve of the compound in the same solvent must be prepared for accurate quantification.

  • pH Measurement:

    • Measure the pH of the saturated solution after equilibration to ensure it has not shifted significantly.

Detailed Protocol: Kinetic Solubility Assay

This high-throughput method is suitable for early-stage discovery.

Materials:

  • 10 mM stock solution of this compound hydrochloride in DMSO

  • Aqueous buffers (e.g., PBS pH 7.4)

  • 96-well microplates (clear for UV, opaque for nephelometry)

  • Automated liquid handler (recommended)

  • Plate shaker

  • Plate reader (nephelometer or UV-Vis spectrophotometer)

  • Filtration plate (for direct UV method)

Procedure:

  • Plate Preparation:

    • Dispense a small volume (e.g., 2 µL) of the 10 mM DMSO stock solution into the wells of a 96-well plate.

  • Addition of Aqueous Buffer:

    • Rapidly add the aqueous buffer (e.g., 198 µL for a final DMSO concentration of 1%) to each well.

  • Incubation:

    • Immediately mix the plate on a shaker for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature).

  • Detection of Precipitation (Nephelometry):

    • Measure the light scattering in each well using a nephelometer. An increase in light scattering compared to a control (buffer + DMSO) indicates precipitation. The concentration at which precipitation is first observed is the kinetic solubility.

  • Quantification (Direct UV Method):

    • After incubation, filter the solutions through a filtration plate into a new 96-well UV-compatible plate.

    • Measure the UV absorbance of the filtrate at the compound's λmax.

    • Calculate the concentration based on a pre-determined calibration curve.

Data Presentation and Interpretation: From Raw Numbers to Actionable Insights

The solubility data should be presented clearly and concisely to facilitate interpretation and comparison.

Table 1: Thermodynamic Solubility of this compound Hydrochloride at 25°C

Medium pH (Initial) pH (Final) Solubility (µg/mL) Solubility (mM)
Deionized Water~5.5TBDTBDTBD
SGF (pH 1.2)1.2TBDTBDTBD
Acetate Buffer4.5TBDTBDTBD
SIF (pH 6.8)6.8TBDTBDTBD
PBS7.4TBDTBDTBD
Borate Buffer9.0TBDTBDTBD
EthanolN/AN/ATBDTBD
DMSON/AN/ATBDTBD

TBD = To Be Determined experimentally.

Interpretation:

  • pH-Solubility Profile: A graph of solubility versus pH is highly informative. For this compound hydrochloride, we expect to see high solubility at low pH, which will likely decrease as the pH approaches and surpasses the pKa of the amidinium group.

  • Kinetic vs. Thermodynamic: It is common for kinetic solubility to be higher than thermodynamic solubility due to the formation of supersaturated solutions. A large discrepancy between the two values can be a red flag for potential precipitation issues in vivo.

Factors Influencing Solubility and Troubleshooting

Several factors can influence the outcome of solubility experiments.

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid form used in the experiments.

  • Common Ion Effect: In buffers containing chloride ions, the solubility of a hydrochloride salt may be slightly suppressed.

  • Compound Purity: Impurities can affect the measured solubility.

  • Adsorption: The compound may adsorb to the surfaces of vials, pipette tips, or filters, leading to an underestimation of solubility.

Troubleshooting Common Issues:

Troubleshooting cluster_problem Observed Problem cluster_cause Potential Cause cluster_solution Solution Low_Solubility Unexpectedly Low Solubility Polymorphism Different Polymorph Low_Solubility->Polymorphism pH_Shift pH Shift During Equilibration Low_Solubility->pH_Shift Adsorption Adsorption to Surfaces Low_Solubility->Adsorption Equilibrium_Not_Reached Equilibrium Not Reached Low_Solubility->Equilibrium_Not_Reached Impurity Compound Impurity Low_Solubility->Impurity High_Variability High Variability in Results High_Variability->pH_Shift High_Variability->Adsorption High_Variability->Equilibrium_Not_Reached Precipitation Precipitation During Assay Supersaturation Supersaturation (Kinetic Assay) Precipitation->Supersaturation Characterize_Solid Characterize Solid (XRD, DSC) Polymorphism->Characterize_Solid Verify_pH Verify Final pH pH_Shift->Verify_pH Use_Low_Binding_Plates Use Low-Binding Plates/Vials Adsorption->Use_Low_Binding_Plates Extend_Incubation Extend Incubation Time Equilibrium_Not_Reached->Extend_Incubation Compare_to_Thermo Compare to Thermodynamic Data Supersaturation->Compare_to_Thermo Check_Purity Check Purity (HPLC, NMR) Impurity->Check_Purity

Caption: A troubleshooting guide for common solubility experiment issues.

Conclusion: The Broader Implications

The solubility of this compound hydrochloride, and indeed any drug candidate, is not a static parameter but a dynamic property that is highly dependent on its environment. A thorough understanding and a rigorous experimental approach to its characterization are non-negotiable for successful drug development. The methodologies and principles outlined in this guide provide a robust framework for obtaining reliable and reproducible solubility data. By integrating theoretical knowledge with practical, field-proven protocols, researchers can navigate the complexities of solubility and make data-driven decisions that propel their most promising compounds toward the clinic.

A Technical Guide to 4-Bromo-2-fluoro-benzamidine: Synthesis, Commercial Availability, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Bromo-2-fluoro-benzamidine in Medicinal Chemistry

This compound is a halogenated aromatic building block of significant interest in the field of medicinal chemistry. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a benzamidine moiety, offers a versatile scaffold for the synthesis of complex molecular architectures. The presence of orthogonal halogen atoms allows for selective functionalization through various cross-coupling reactions, while the benzamidine group serves as a key pharmacophore in numerous biologically active compounds. This guide provides an in-depth overview of the synthesis, commercial availability, and strategic applications of this compound, with a particular focus on its relevance in the development of next-generation therapeutics.

The primary utility of this compound lies in its role as a precursor to potent enzyme inhibitors and receptor antagonists. Notably, the structurally related precursor, 4-Bromo-2-fluoro-N-methylbenzamide, is a key intermediate in the synthesis of Enzalutamide, a second-generation nonsteroidal antiandrogen approved for the treatment of castration-resistant prostate cancer.[1][2] The 4-bromo-2-fluorophenyl moiety is a critical component of Enzalutamide's structure, contributing to its high binding affinity for the androgen receptor.[3] This underscores the potential of this compound and its derivatives in the design of novel therapeutics targeting a range of diseases.

Physicochemical Properties and Handling

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

PropertyValueSource
CAS Number 1100752-71-3[4]
Molecular Formula C₇H₆BrFN₂[4]
Molecular Weight 217.04 g/mol [4]
Appearance White to off-white solid (predicted)Supplier Data
Purity Typically >95-99% (commercially available)[4]
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. Recommended long-term storage at -20°C.[5]

Safety and Handling:

This compound should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. A comprehensive Safety Data Sheet (SDS) should be consulted before use.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the Pinner reaction, starting from the commercially available 4-Bromo-2-fluorobenzonitrile.[6][7][8] This two-step process involves the formation of an intermediate Pinner salt (an imidate salt) followed by aminolysis to yield the desired benzamidine.

Workflow for the Synthesis of this compound

cluster_0 Step 1: Pinner Salt Formation cluster_1 Step 2: Aminolysis Nitrile 4-Bromo-2-fluorobenzonitrile Pinner_Salt Ethyl 4-bromo-2-fluorobenzimidate hydrochloride (Pinner Salt) Nitrile->Pinner_Salt Reaction at 0-5°C HCl_EtOH Anhydrous HCl (g) in Anhydrous Ethanol HCl_EtOH->Pinner_Salt Pinner_Salt_2 Ethyl 4-bromo-2-fluorobenzimidate hydrochloride (Pinner Salt) Ammonia Ammonia (in Ethanol) Benzamidine This compound Ammonia->Benzamidine Pinner_Salt_2->Benzamidine Reaction at room temperature

Caption: Synthetic workflow for this compound via the Pinner reaction.

Experimental Protocol: Pinner Reaction for this compound

Materials:

  • 4-Bromo-2-fluorobenzonitrile (1.0 eq)

  • Anhydrous Ethanol (sufficient to dissolve the nitrile)

  • Anhydrous Hydrogen Chloride (gas)

  • Anhydrous Diethyl Ether

  • Ammonia solution in Ethanol (e.g., 7N)

Procedure:

  • Pinner Salt Formation:

    • Dissolve 4-Bromo-2-fluorobenzonitrile in anhydrous ethanol in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.

    • Cool the solution to 0-5°C in an ice bath.

    • Bubble anhydrous hydrogen chloride gas through the stirred solution for 2-3 hours, ensuring the temperature remains below 10°C.

    • Seal the flask and allow it to stand at 0-5°C for 12-24 hours. The Pinner salt will precipitate as a white solid.

    • Collect the precipitate by filtration under a nitrogen atmosphere, wash with anhydrous diethyl ether, and dry under vacuum to yield the ethyl 4-bromo-2-fluorobenzimidate hydrochloride (Pinner salt).

  • Aminolysis to Benzamidine:

    • Suspend the dried Pinner salt in anhydrous ethanol in a clean, dry flask.

    • Cool the suspension to 0-5°C in an ice bath.

    • Slowly add a solution of ammonia in ethanol (e.g., 7N, 2.0-3.0 eq) to the stirred suspension.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC or LC-MS until the Pinner salt is consumed.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether or ethyl acetate/hexanes) to afford pure this compound.

Commercial Availability and Suppliers

This compound is available from a number of chemical suppliers, typically on a research scale. The purity and available quantities can vary between suppliers. Below is a summary of some of the known suppliers.

SupplierPurityAvailable Quantities
Weifang Yangxu Group Co., Ltd99%Milligram to Kilogram
BIOFOUNT>95%Inquire for details
AK Scientific, Inc.95%Inquire for details
CymitQuimica (as HCl salt)95%100mg, 250mg, 1g

It is important to note that the direct precursor, 4-Bromo-2-fluorobenzonitrile (CAS: 105942-08-3), is more widely and readily available from a larger number of suppliers, including Sigma-Aldrich, TCI Chemicals, and ChemicalBook.[9][10][11] Researchers may find it more practical to synthesize the benzamidine from the nitrile as needed.

Application in Drug Discovery: A Key Building Block for Androgen Receptor Antagonists

The primary interest in this compound and its derivatives stems from their application in the development of androgen receptor (AR) antagonists. The AR signaling pathway is a critical driver in the progression of prostate cancer.[12] Second-generation antiandrogens, such as Enzalutamide, have been designed to bind to the AR with higher affinity than first-generation drugs and to more effectively inhibit its downstream signaling.

The 4-bromo-2-fluorophenyl moiety is a key structural feature in a class of potent AR antagonists. The fluorine atom can enhance binding affinity and modulate the electronic properties of the molecule, while the bromine atom provides a handle for further synthetic modifications or can be involved in halogen bonding interactions within the receptor's ligand-binding domain.

Role in the Androgen Receptor Signaling Pathway

The following diagram illustrates the mechanism of action of an AR antagonist derived from a 4-bromo-2-fluorophenyl scaffold.

cluster_0 Cell Cytoplasm cluster_1 Cell Nucleus Androgen Androgen (Testosterone/DHT) AR Androgen Receptor (AR) Androgen->AR Binds to AR_Androgen_Complex AR-Androgen Complex AR->AR_Androgen_Complex AR_Antagonist AR Antagonist (e.g., Enzalutamide derivative) AR_Antagonist->AR Competitively Binds and Inhibits Nuclear_Translocation Nuclear Translocation AR_Antagonist->Nuclear_Translocation Blocks AR_Androgen_Complex->Nuclear_Translocation DNA_Binding DNA Binding Nuclear_Translocation->DNA_Binding Gene_Transcription Gene Transcription (Cell Growth & Proliferation) DNA_Binding->Gene_Transcription

Caption: Mechanism of action of an Androgen Receptor (AR) antagonist.

By competitively binding to the AR, antagonists derived from scaffolds like this compound prevent the binding of endogenous androgens, such as testosterone and dihydrotestosterone (DHT). This inhibition blocks the subsequent conformational changes in the receptor that are necessary for its translocation to the nucleus, binding to DNA, and activation of gene transcription that promotes prostate cancer cell growth and survival.[1]

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its commercial availability, coupled with a straightforward and scalable synthesis from its corresponding nitrile, makes it an accessible starting material for the development of novel therapeutics. The proven success of the 4-bromo-2-fluorophenyl moiety in potent androgen receptor antagonists like Enzalutamide highlights the significant potential of this scaffold in the ongoing search for more effective treatments for hormone-dependent cancers and other diseases. This guide provides a foundational understanding for researchers looking to leverage the unique properties of this compound in their drug discovery programs.

References

A Guide to 4-Bromo-2-fluoro-benzamidine: A Versatile Intermediate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry and materials science, the strategic design of molecular scaffolds is paramount. The utility of a synthetic intermediate is measured by its versatility, reactivity, and the strategic handles it offers for molecular elaboration. 4-Bromo-2-fluoro-benzamidine has emerged as a cornerstone building block, prized for its unique combination of reactive sites. The presence of a nucleophilic benzamidine group, a bromine atom amenable to cross-coupling, and a fluorine atom for modulating physicochemical properties provides a powerful toolkit for the synthetic chemist. This technical guide offers an in-depth exploration of this compound, from its synthesis to its pivotal role in constructing complex heterocyclic systems and biaryl structures, with a focus on field-proven protocols and mechanistic rationale.

Introduction: The Strategic Value of this compound

This compound is a substituted aromatic compound whose value lies in the orthogonal reactivity of its functional groups. The core structure presents three key features for synthetic manipulation:

  • The Benzamidine Moiety: A strongly basic and nucleophilic group, the amidine is a classic precursor for the formation of nitrogen-containing heterocycles such as quinazolines, pyrimidines, and triazines.[1][2][3] It serves as a robust C-N synthon in cyclization and condensation reactions.

  • The Aryl Bromide: The bromine atom at the 4-position is an ideal handle for transition metal-catalyzed cross-coupling reactions. It readily participates in transformations like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the formation of C-C, C-N, and C-O bonds with precision.[4]

  • The Ortho-Fluorine Atom: The fluorine at the 2-position exerts a significant electronic influence. It lowers the pKa of the amidine group and can modulate the binding affinity of the final molecule to biological targets through hydrogen bonding or dipole interactions. Its presence is a common strategy in drug design to enhance metabolic stability and membrane permeability.

This trifecta of functionality makes this compound a highly sought-after intermediate in the synthesis of kinase inhibitors, central nervous system (CNS) agents, and poly (ADP-ribose) polymerase (PARP) inhibitors.[4][5][6]

Synthesis of this compound Hydrochloride

The most reliable and widely adopted method for preparing benzamidines from their corresponding nitriles is the Pinner reaction.[7][8][9][10] This two-step process first converts the nitrile into an intermediate imino ester salt (a Pinner salt), which is then subjected to ammonolysis to yield the desired amidine, typically isolated as a stable hydrochloride salt. The common starting material for this synthesis is 4-Bromo-2-fluorobenzonitrile.[4][11][12]

Mechanistic Rationale: The Pinner Reaction

The reaction proceeds via two distinct stages:

  • Step 1: Imino Ester Formation: Anhydrous hydrogen chloride (HCl) protonates the nitrile nitrogen, activating the carbon atom toward nucleophilic attack by an alcohol (e.g., ethanol). This forms the ethyl imidate hydrochloride, known as the Pinner salt. The causality for using strictly anhydrous conditions is critical; any moisture present will hydrolyze the intermediate imidate or the starting nitrile to the corresponding ester or amide, respectively, severely impacting yield.[8][9] Low temperatures are employed to prevent the thermodynamically favored rearrangement of the Pinner salt into an N-alkyl amide.[8][9]

  • Step 2: Ammonolysis: The Pinner salt is a reactive intermediate. The introduction of ammonia results in the nucleophilic displacement of the ethoxy group to form the more stable benzamidine hydrochloride.

Experimental Protocol: Synthesis via Pinner Reaction

Materials:

  • 4-Bromo-2-fluorobenzonitrile (1.0 eq)

  • Anhydrous Ethanol (approx. 5-10 mL per gram of nitrile)

  • Anhydrous Diethyl Ether

  • Hydrogen Chloride gas

  • Ammonia gas

Procedure:

  • Pinner Salt Formation: a. Dissolve 4-Bromo-2-fluorobenzonitrile in anhydrous ethanol in a flask equipped with a gas inlet tube and a drying tube. b. Cool the solution to 0°C in an ice bath. c. Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic; maintain the temperature at 0°C. Continue the gas addition until the solution is saturated and a precipitate of the Pinner salt begins to form. d. Seal the flask and allow it to stand at a low temperature (e.g., 4°C) for 24-48 hours to ensure complete conversion. The Pinner salt will precipitate as a white solid. e. Collect the solid by filtration, wash with anhydrous diethyl ether to remove unreacted starting material, and dry under vacuum.

  • Ammonolysis to Benzamidine Hydrochloride: a. Suspend the dried Pinner salt in a fresh portion of anhydrous ethanol at 0°C. b. Bubble dry ammonia gas through the suspension with vigorous stirring. The solid Pinner salt will gradually convert to ammonium chloride and the desired benzamidine hydrochloride, which may be more soluble. c. After saturation with ammonia, allow the mixture to stir at room temperature for several hours. d. Remove the byproduct, ammonium chloride, by filtration. e. Concentrate the filtrate under reduced pressure to yield crude this compound hydrochloride. Recrystallization from an appropriate solvent system (e.g., ethanol/ether) may be required for purification.

Visualization of the Synthetic Workflow

G start 4-Bromo-2-fluorobenzonitrile (Starting Material) reagent1 Anhydrous EtOH, Dry HCl (g) 0°C to 4°C start->reagent1 step1 Step 1: Pinner Salt Formation intermediate Ethyl 4-bromo-2-fluorobenzimidate HCl (Pinner Salt) step1->intermediate reagent1->step1 reagent2 Anhydrous EtOH, NH3 (g) 0°C to RT intermediate->reagent2 step2 Step 2: Ammonolysis product This compound HCl (Final Product) step2->product reagent2->step2

Caption: Workflow for the Pinner synthesis of this compound HCl.

Core Applications in Synthetic Chemistry

The true utility of this compound is demonstrated in its application as a versatile building block for constructing high-value molecular architectures.

Synthesis of Heterocyclic Scaffolds: Quinazolinones

Benzamidines are premier synthons for building quinazolinone cores, which are privileged structures in medicinal chemistry, found in numerous approved drugs.[1][3][13] The reaction typically involves the condensation of the benzamidine with a partner molecule containing two electrophilic centers, leading to cyclization.

Reaction Principle: The reaction with a β-ketoester, for instance, involves the nucleophilic attack of one of the amidine nitrogens onto the ketone carbonyl, followed by an intramolecular attack of the second nitrogen onto the ester carbonyl, with subsequent dehydration to form the aromatic quinazolinone ring.

Experimental Protocol: Synthesis of a 2-Substituted-4-quinazolinone

  • Combine this compound hydrochloride (1.0 eq), a β-ketoester (e.g., ethyl acetoacetate, 1.1 eq), and a high-boiling point solvent like Dowtherm A or polyphosphoric acid.

  • Heat the mixture to a high temperature (e.g., 150-250°C) for several hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and pour it into an ice-water mixture.

  • Adjust the pH to basic (pH > 8) with an aqueous base (e.g., NaOH) to precipitate the product.

  • Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.

G cluster_reactants Reactants cluster_product Product benzamidine 4-Bromo-2-fluoro- benzamidine process Condensation & Cyclization (Heat, Acid/Base Catalyst) benzamidine->process ketoester β-Ketoester (e.g., Ethyl Acetoacetate) ketoester->process quinazolinone Substituted 7-Bromo-5-fluoro-quinazolin-4-one process->quinazolinone

Caption: General scheme for quinazolinone synthesis from this compound.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The aryl bromide functionality is a gateway to elaborate biaryl structures, which are prevalent in pharmaceuticals and organic electronics. The Suzuki-Miyaura coupling is a robust and highly reliable method for this transformation.[14][15]

Mechanistic Rationale: The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate.

  • Transmetalation: The organic group from a base-activated boronic acid (or ester) is transferred to the palladium center, displacing the bromide. The choice of base is crucial for activating the boronic acid to facilitate this step.[14]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst to continue the cycle.[16]

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound hydrochloride (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq)

  • Solvent system (e.g., 1,4-dioxane/water, DME, or toluene/ethanol/water)

Procedure:

  • To a reaction vessel, add this compound hydrochloride, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times. This step is critical as oxygen can deactivate the palladium catalyst.

  • Add the degassed solvent system, followed by the palladium catalyst.

  • Heat the mixture (typically 80-110°C) with stirring until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G cluster_reactants Inputs pd0 Pd(0)L2 pd2_aryl Ar-Pd(II)L2-Br pd0->pd2_aryl Oxidative Addition pd2_trans Ar-Pd(II)L2-Ar' pd2_aryl->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-Ar' (Coupled Product) pd2_trans->product aryl_bromide 4-Bromo-2-fluoro- benzamidine (Ar-Br) aryl_bromide->pd2_aryl boronic_acid Ar'-B(OH)2 + Base boronic_acid->pd2_aryl

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Summary Data Table

PropertyValueSource
Chemical Name This compound-
CAS Number 1100752-71-3[17][18]
Molecular Formula C₇H₆BrFN₂[19]
Molecular Weight 217.04 g/mol -
Typical Form Hydrochloride Salt[20][21]
Precursor 4-Bromo-2-fluorobenzonitrile (CAS: 105942-08-3)[4][11][12]
Key Applications Heterocycle synthesis, Cross-coupling reactions[1][4]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for molecular architects. Its utility is rooted in the predictable and high-yielding transformations of its distinct functional groups. The ability to first build a core heterocyclic scaffold via the benzamidine moiety and then introduce diversity through palladium-catalyzed coupling at the aryl bromide site represents a powerful and convergent approach to building complex molecular libraries. For researchers in drug discovery and materials science, mastering the application of this intermediate opens a direct and efficient path to novel and high-value chemical entities.

References

The Benzamidine Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzamidine moiety, a versatile pharmacophore, has garnered significant attention in medicinal chemistry for its ability to mimic the guanidinium group of arginine, enabling it to effectively interact with a host of biological targets, most notably serine proteases. This guide provides a comprehensive overview of benzamidine derivatives, delving into their fundamental mechanism of action, exploring the nuances of their structure-activity relationships (SAR), and highlighting their diverse therapeutic applications. Furthermore, this document furnishes detailed experimental protocols for the synthesis and biological evaluation of these compounds, offering a practical resource for researchers in the field of drug discovery and development.

Introduction: The Enduring Relevance of the Benzamidine Core

Benzamidine, a simple aromatic amidine, serves as a foundational building block in the design of a multitude of biologically active compounds. Its enduring appeal in medicinal chemistry stems from its structural and electronic properties, particularly the positively charged amidinium group at physiological pH. This feature allows it to engage in key hydrogen bonding and electrostatic interactions within the active sites of various enzymes, making it an excellent starting point for the development of potent and selective inhibitors. This guide will explore the journey of benzamidine from a simple chemical entity to a privileged scaffold in clinically relevant molecules.

Mechanism of Action: The Serine Protease Connection

The primary and most well-understood mechanism of action for many benzamidine derivatives is the competitive, reversible inhibition of serine proteases.[1] These enzymes, characterized by a highly reactive serine residue in their active site, play crucial roles in physiological processes ranging from digestion and blood coagulation to immunity and inflammation.

The inhibitory action of benzamidine is rooted in its ability to act as a transition-state analog for the natural substrates of these proteases, particularly those that recognize and cleave after arginine or lysine residues. The cationic amidinium group of the benzamidine derivative forms a salt bridge with a conserved aspartate residue (Asp189 in trypsin-like proteases) at the bottom of the S1 specificity pocket of the enzyme. This high-affinity interaction effectively blocks the active site, preventing substrate binding and subsequent catalysis.

Visualizing the Inhibition of a Trypsin-Like Serine Protease

G cluster_0 Serine Protease Active Site S1_Pocket S1 Specificity Pocket Asp189 Asp189 (COO-) S1_Pocket->Asp189 Located at base Catalytic_Triad Catalytic Triad (Ser195, His57, Asp102) S1_Pocket->Catalytic_Triad Presents substrate to Benzamidine Benzamidine Derivative (Cationic Amidinium Group) Benzamidine->S1_Pocket Competitively Binds & Inhibits Benzamidine->Asp189 Strong Ionic Interaction Substrate Natural Substrate (e.g., Arginine) Substrate->S1_Pocket Binds for cleavage

Caption: Competitive inhibition of a serine protease by a benzamidine derivative.

Structure-Activity Relationships (SAR): Fine-Tuning Potency and Selectivity

The simple benzamidine core offers numerous avenues for chemical modification to enhance inhibitory potency and selectivity for specific proteases. The strategic placement of various substituents on the phenyl ring can modulate the compound's pharmacokinetic and pharmacodynamic properties.

Key SAR insights include:

  • Hydrophobicity: Increasing the hydrophobicity of substituents can enhance binding to thrombin.[2]

  • Electron-Donating Groups: The inhibitory activity against plasmin and complement C1s is often improved by electron-donating substituents on the benzamidine ring.[2]

  • Positional Isomerism: The position of substituents dramatically influences activity. For instance, in a series of acetylcholinesterase inhibitors, para-substituted dimethylamine side chains showed more potent inhibition than meta- or ortho-substituted ones.[3]

  • Valency and Linker Length: Multivalent benzamidine inhibitors, where multiple benzamidine units are connected by linkers, have been shown to exhibit enhanced inhibition of plasmin. Shorter linker lengths and higher valency generally lead to stronger inhibition.[4]

Table 1: Illustrative SAR of Benzamidine Derivatives Against Various Serine Proteases
CompoundTarget ProteaseSubstituent(s)Key SAR ObservationReference
BenzamidineTrypsin-like proteasesNoneBaseline inhibitor[5]
α-(4-amidino-2,6-diiodophenoxy)-3-nitrotolueneAcrosin2,6-diiodo and 3-nitrotoluene groupsSignificantly more potent than unsubstituted benzamidine[6]
(m- and p-amidinophenyl)pyruvic acidsTrypsin, Thrombin, Plasmin, C1sPyruvic acid at meta or para positionDirect interaction of the substituent with the enzyme surface is crucial for activity[2]
PentamidinePlasminBivalent with short linkerStrongest bivalent inhibitor in a tested series[4]

Therapeutic Applications: From Anticoagulants to Anticancer Agents

The versatility of the benzamidine scaffold has led to its exploration in a wide array of therapeutic areas.

Anticoagulation: The Dabigatran Etexilate Story

Perhaps the most prominent clinical success of a benzamidine-containing molecule is Dabigatran etexilate (Pradaxa®), an oral direct thrombin inhibitor.[5] Dabigatran etexilate is a prodrug that is converted in the body to its active form, dabigatran.[7] Dabigatran potently, competitively, and reversibly inhibits both free and clot-bound thrombin, a key serine protease in the coagulation cascade.[5][7] This prevents the conversion of fibrinogen to fibrin, thereby preventing thrombus formation.[5]

Visualizing the Coagulation Cascade and Dabigatran's Point of Intervention

G Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Factor Xa Fibrinogen Fibrinogen Thrombin->Fibrinogen Catalyzes conversion Fibrin Fibrin Fibrinogen->Fibrin Forms clot Dabigatran Dabigatran (Active form of Dabigatran Etexilate) Dabigatran->Thrombin Directly Inhibits

Caption: Dabigatran directly inhibits thrombin, a critical step in blood clot formation.

Anticancer Therapy

Benzamidine derivatives have shown promise as anticancer agents through multiple mechanisms:

  • Induction of Apoptosis: Certain N-substituted benzamides can induce apoptosis in cancer cells. This process is often mediated through the mitochondrial pathway, involving the release of cytochrome c and the activation of caspase-9.[1][8] This apoptotic induction can occur independently of p53 status, which is a significant advantage in treating p53-deficient tumors.[8]

  • Inhibition of the Hedgehog Signaling Pathway: Aberrant activation of the Hedgehog (Hh) signaling pathway is implicated in several cancers. Novel benzamide derivatives have been developed as potent inhibitors of this pathway, often by targeting the Smoothened (Smo) receptor.[2][9][10]

Visualizing Benzamidine-Induced Apoptosis

G Benzamide N-substituted Benzamide Derivative Mitochondrion Mitochondrion Benzamide->Mitochondrion Induces stress CytC Cytochrome c Mitochondrion->CytC Releases Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 (Executioner Caspase) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: The mitochondrial pathway of apoptosis induced by certain benzamidine derivatives.

Antimicrobial and Other Applications
  • Antibacterial: Novel heterocyclic derivatives of benzamidine have demonstrated significant inhibitory potential against bacteria that cause periodontal disease, such as Porphyromonas gingivalis.[11] These compounds have shown promising antimicrobial activity with low cytotoxicity.[12][13]

  • Antifungal: Benzamidine derivatives incorporating 1,2,3-triazole moieties have been synthesized and shown to have in vivo fungicidal activity against pathogens like Colletotrichum lagenarium.[3]

  • Neurodegenerative Diseases: By inhibiting acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine, some benzamide and picolinamide derivatives are being investigated as potential therapeutics for Alzheimer's disease.[3]

Experimental Protocols

This section provides standardized, step-by-step methodologies for the synthesis and biological evaluation of benzamidine derivatives.

General Synthesis of Benzamidine Derivatives

The synthesis of benzamidine derivatives can be achieved through various routes. A common method involves the conversion of a corresponding benzonitrile to a benzamidine.

Protocol: Synthesis of Benzamidine Hydrochloride from Benzonitrile [14]

  • Reaction Setup: In a stainless-steel autoclave, combine benzonitrile (1.0 mole), ammonium chloride (4.0 moles), and liquid ammonia (18.0 moles).

  • Reaction Conditions: Seal the autoclave and heat the mixture to 150°C for 18 hours. The pressure will range between 1300-6500 psig.

  • Work-up: Cool the autoclave and carefully vent the excess ammonia.

  • Extraction of Unreacted Starting Material: Extract the reaction mixture with diethyl ether to remove any unreacted benzonitrile.

  • Isolation of Product: Extract the remaining mixture with hot acetonitrile or ethanol to separate the benzamidine hydrochloride from the unreacted ammonium chloride.

  • Purification: Concentrate the acetonitrile/ethanol extract to yield crude benzamidine hydrochloride. Recrystallize from ethanol to obtain the purified product.

Protocol: Synthesis of Heterocyclic Benzamidine Derivatives (Oxadiazole example) [11]

  • Starting Materials: Dissolve equimolar concentrations of 2-(4-carbamimidoylphenoxy)acetohydrazide and a substituted benzoic acid in phosphoryl chloride (10 mL).

  • Reaction: Reflux the mixture for 8 hours.

  • Work-up: After cooling, pour the mixture onto crushed ice.

  • Isolation: Collect the resulting precipitate by filtration.

  • Purification: Recrystallize the crude product from methanol using activated charcoal to yield the pure 4-((5-(substituted-phenyl)-1,3,4-oxadiazol-2-yl)methoxy)benzamidine derivative.

Visualizing a General Synthetic Workflow

G Start Starting Material (e.g., Substituted Benzonitrile) Intermediate Intermediate Formation (e.g., Imidate or Amidoxime) Start->Intermediate Reaction 1 (e.g., Pinner Reaction) Final_Product Final Benzamidine Derivative Intermediate->Final_Product Reaction 2 (e.g., Amination) Purification Purification (e.g., Recrystallization, Chromatography) Final_Product->Purification

Caption: A generalized workflow for the synthesis of benzamidine derivatives.

Biological Evaluation Assays

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay) [15][16]

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.

  • Cell Plating: Seed cells in a 96-well plate at a desired density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Treat the cells with various concentrations of the benzamidine derivative for a specified period (e.g., 24, 48, or 72 hours). Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol: Serine Protease Inhibition Assay [17][18]

This assay measures the ability of a compound to inhibit the activity of a specific serine protease using a fluorogenic or chromogenic substrate.

  • Reagent Preparation: Prepare a buffer solution appropriate for the specific protease being assayed. Prepare stock solutions of the protease, the fluorogenic/chromogenic substrate, and the test benzamidine derivative.

  • Assay Setup (96-well plate format):

    • Enzyme Control: Add buffer and the protease.

    • Inhibitor Wells: Add buffer, the protease, and serial dilutions of the benzamidine derivative.

    • Blank: Add buffer only.

  • Pre-incubation: Pre-incubate the plate for 10-15 minutes at room temperature or 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the substrate to all wells to initiate the enzymatic reaction.

  • Signal Detection: Measure the increase in fluorescence or absorbance over time using a microplate reader at the appropriate excitation/emission or absorbance wavelengths.

  • Data Analysis: Calculate the rate of reaction for each well. Plot the percentage of inhibition versus the inhibitor concentration and fit the data to an appropriate model to determine the IC₅₀ or Kᵢ value.

Conclusion and Future Directions

The benzamidine scaffold continues to be a cornerstone in medicinal chemistry, offering a reliable framework for the design of potent and selective enzyme inhibitors. The clinical success of dabigatran etexilate validates the therapeutic potential of this chemical class. Future research will likely focus on expanding the therapeutic applications of benzamidine derivatives, particularly in oncology and infectious diseases. The development of novel synthetic methodologies that allow for greater structural diversity, coupled with advanced computational modeling for rational design, will undoubtedly lead to the discovery of new benzamidine-based therapeutics with improved efficacy and safety profiles.

References

An In-Depth Technical Guide to the Safe Handling of 4-Bromo-2-fluoro-benzamidine for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction and Compound Profile

4-Bromo-2-fluoro-benzamidine is a halogenated aromatic compound that serves as a valuable building block in medicinal chemistry and drug development. Its structural motifs are pertinent to the synthesis of targeted therapeutic agents, likely as an intermediate for more complex molecules.[1][2] Given its reactive nature and the limited availability of comprehensive toxicological data for this specific molecule, a robust safety protocol is not merely a recommendation but a necessity for ensuring the well-being of laboratory personnel and the integrity of research outcomes.

This guide establishes a framework for the safe handling, storage, and disposal of this compound. The protocols herein are synthesized from the safety data of structurally analogous compounds, including various bromo-, fluoro-, and benzamidine-containing molecules.[3][4][5] This principle of analogy is a cornerstone of chemical safety assessment for novel or under-documented research chemicals.

1.1 Compound Identification

IdentifierValue
Chemical Name This compound
Synonyms 4-Bromo-2-fluorobenzimidamide
Molecular Formula C₇H₆BrFN₂
Form Typically a solid or powder.[6]
Primary Application For research and development purposes only.[7]

Section 2: Hazard Identification and Risk Assessment

Due to the absence of a dedicated Safety Data Sheet (SDS) for this compound, this hazard profile is extrapolated from close structural analogs. The GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification is therefore predictive but founded on established data for similar chemical entities.[8][9]

2.1 Postulated GHS Hazard Classification

Hazard ClassCategoryHazard StatementSignal WordPictogram
Skin Irritation2H315: Causes skin irritation.[5][10]WarningGHS07[8]
Eye Irritation2AH319: Causes serious eye irritation.[5]WarningGHS07[8]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation.[4][5]WarningGHS07[8]

2.2 Analysis of Key Hazards

  • Health Hazards: The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system.[10] This is a consistent characteristic of halogenated benzaldehydes, benzamidines, and similar aromatic compounds.[5][11] Direct contact with the solid powder or its solutions can cause redness, itching, and inflammation.[12] Inhalation of dust may lead to irritation of the nasal passages and throat.[4] The toxicological properties have not been thoroughly investigated, warranting a cautious approach where all personal contact is minimized.[4]

  • Physical Hazards: The compound itself is not considered a significant fire risk.[11] However, in the event of a fire, thermal decomposition is a major concern. The presence of bromine, fluorine, and nitrogen in the structure means that combustion can liberate highly toxic and corrosive gases, including:

    • Carbon oxides (CO, CO₂)

    • Nitrogen oxides (NOx)

    • Hydrogen bromide (HBr)[3]

    • Hydrogen fluoride (HF)[3][13]

  • Environmental Hazards: There is no available data on the ecotoxicity of this compound.[4][14] As a standard precautionary principle, the compound should be prevented from entering drains, waterways, or the soil to avoid potential environmental contamination.[3][15] All waste must be treated as hazardous.

Section 3: The Hierarchy of Controls: A Proactive Safety Framework

A multi-layered approach to safety is critical. The hierarchy of controls prioritizes strategies that eliminate or minimize hazards at their source over reliance on personal protection alone.

Hierarchy_of_Controls cluster_0 Elimination Elimination (Most Effective) Is use of this specific compound necessary? Substitution Substitution Can a less hazardous analog achieve the same result? Elimination->Substitution Engineering Engineering Controls Isolate people from the hazard. Substitution->Engineering Administrative Administrative Controls Change the way people work. Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Protect the worker with personal equipment. Administrative->PPE

Caption: The Hierarchy of Controls prioritizes safety measures.

  • Engineering Controls: This is the most critical physical barrier. All handling of this compound powder, including weighing and preparing solutions, must be conducted inside a certified chemical fume hood to prevent inhalation of dust.[3][15] Ensure safety showers and eyewash stations are readily accessible and have been recently tested.[12]

  • Administrative Controls:

    • Designated Areas: Clearly label the areas where this compound is stored and handled.

    • Training: All personnel must be trained on the specific hazards and handling procedures outlined in this guide before working with the compound.

    • Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[15] Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[3][12]

  • Personal Protective Equipment (PPE): PPE is the final line of defense and is non-negotiable when handling this compound.[15]

Table 3: Recommended Personal Protective Equipment

Protection TypeSpecificationRationale and Best Practices
Eye/Face Protection Safety goggles with side-shields conforming to EN 166 (EU) or ANSI Z87.1 (US).[14]Protects against splashes and airborne dust. Standard safety glasses are insufficient.
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Inspect gloves for tears or holes before each use. For prolonged contact, consult manufacturer data for breakthrough times. Remove gloves using a non-contaminating technique and wash hands immediately.[10]
Skin and Body Protection Lab coat.Wear a fully buttoned lab coat to protect skin and personal clothing.[16] Launder work clothes separately from personal items.[15]
Respiratory Protection Not required if handled exclusively in a fume hood.If engineering controls fail or for emergency situations, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[4][14]

Section 4: Standard Operating Procedures (SOPs)

4.1 Receiving and Storage

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store in the original, tightly-sealed container.[15]

  • Keep in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, strong bases, and metals.[12][13]

  • The storage area should be clearly marked with the appropriate hazard warnings.

4.2 Weighing and Solution Preparation

  • Preparation: Before bringing the chemical into the workspace, don all required PPE (goggles, lab coat, gloves).

  • Work Area: Perform all weighing and solution preparation inside a certified chemical fume hood.

  • Weighing: To minimize dust, do not pour the powder directly. Use a spatula to carefully transfer the solid to a tared weigh boat or paper.

  • Cleanup: Clean the spatula and weighing area immediately after use. Pick up any spilled powder with a damp paper towel (avoiding dry sweeping) and place it in a designated solid waste container.[4]

  • Dissolving: Add the solvent to the vessel containing the weighed compound slowly to avoid splashing.

4.3 Waste Management and Disposal

  • All waste containing this compound, including empty containers, contaminated PPE, and experimental residues, must be treated as hazardous waste.

  • Collect waste in clearly labeled, sealed containers.[4][15]

  • Do not mix with other waste streams unless compatibility is confirmed.

  • Dispose of contents and containers through a licensed professional waste disposal service in accordance with local, regional, and national regulations.[12][16]

Section 5: Emergency Preparedness and Response

5.1 Spill Response Protocol

This protocol is for minor spills that can be safely managed by trained laboratory personnel. For major spills, evacuate the area and alert emergency services.[15]

Spill_Response_Workflow cluster_1 Assess 1. ASSESS Is the spill manageable? Is ventilation adequate? Alert 2. ALERT Inform nearby personnel. Restrict access to the area. Assess->Alert Contain 3. CONTAIN Cover with inert absorbent material (e.g., sand, vermiculite). Avoid dust. Alert->Contain Cleanup 4. CLEAN UP Carefully sweep or scoop material into a labeled waste container. Contain->Cleanup Decontaminate 5. DECONTAMINATE Wash the spill area with soap and water. Cleanup->Decontaminate Dispose 6. DISPOSE Treat all materials as hazardous waste. Decontaminate->Dispose

Caption: Step-by-step workflow for minor chemical spills.

5.2 First Aid Measures

Immediate action is crucial in the event of an exposure. Show the Safety Data Sheet (or this guide) to attending medical personnel.[4]

  • Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[3][17]

  • Skin Contact: Immediately remove any contaminated clothing.[3] Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting.[3] Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

5.3 Firefighting Measures

  • Suitable Extinguishing Media: Use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

  • Specific Hazards: As noted, thermal decomposition may produce corrosive and toxic fumes (HBr, HF, NOx).[3][13]

  • Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous combustion products.[3][4]

Section 6: Conclusion

While this compound is a valuable tool in scientific research, its potential hazards necessitate a disciplined and informed approach to safety. The core principles of safe handling are to minimize all routes of exposure through the consistent use of engineering controls, diligent personal hygiene, and appropriate PPE. By adhering to the protocols detailed in this guide, researchers can mitigate risks and maintain a safe laboratory environment for the advancement of science.

Section 7: References

  • BIOFOUNT. This compound Experimental Considerations. 16

  • AK Scientific, Inc. Safety Data Sheet: 4-Bromo-5-fluoro-2-nitrobenzaldehyde. 3

  • Apollo Scientific. Safety Data Sheet: Benzamidine hydrochloride anhydrous. 15

  • Cayman Chemical. Safety Data Sheet: Benzamidine (hydrochloride). --INVALID-LINK--

  • Fisher Scientific. Safety Data Sheet: Benzaldehyde, 4-bromo-. 12

  • ECHEMI. Safety Data Sheet: 4-Bromo-2-fluoro-5-nitrobenzenamine. 14

  • TCI Chemicals. Product Information: 4-Bromo-2-fluoro-N-methylbenzamide. 18

  • MSDS of 4-Bromo-benzamidine hydrochloride. 4

  • Fisher Scientific. Safety Data Sheet: 4-Fluorobenzyl bromide. 13

  • Fisher Scientific. Safety Data Sheet: Benzamidine Hydrochloride Hydrate. --INVALID-LINK--

  • CymitQuimica. Product Information: 3-Bromo-4-fluoro-benzamidine, HCl. 6

  • ChemicalBook. Product Information: 4-Bromo-2-fluoro-N-methylbenzamide. 1

  • ECHEMI. Safety Data Sheet: 4-Bromo-2-fluorobenzaldehyde. 5

  • Thermo Fisher Scientific. Safety Data Sheet: Benzamidine hydrochloride hydrate. 10

  • PubChem - NIH. GHS Classification Summary. 8

  • CymitQuimica. Safety Data Sheet: 4-Bromo-2-fluorobenzylamine hydrochloride. 11

  • ERA Environmental. GHS Hazard Classification: Everything You Need to Know. 9

  • Chem-Impex. Product Information: 3-Bromo-4-fluoro-benzamidine hydrochloride. 2

  • Santa Cruz Biotechnology. Product Information: 3-Bromo-4-fluoro-benzamidine hydrochloride (Chinese). --INVALID-LINK--

  • Santa Cruz Biotechnology. Product Information: 3-Bromo-4-fluoro-benzamidine hydrochloride (Korean). 7

References

Methodological & Application

Application Note: Mechanistic Pathways and Synthetic Protocols for Cyclization Reactions of 4-Bromo-2-fluoro-benzamidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Bromo-2-fluoro-benzamidine is a versatile substituted aromatic building block of significant interest to researchers in medicinal chemistry and drug development. Its unique substitution pattern, featuring a nucleophilic amidine group, a bromine atom amenable to cross-coupling reactions, and an electron-withdrawing fluorine atom, makes it a valuable precursor for the synthesis of a diverse range of nitrogen-containing heterocyclic compounds. This application note provides a detailed exploration of the reaction mechanisms and practical synthetic protocols for the cyclization of this compound, with a focus on its application in the construction of quinazoline and thiazole ring systems, which are prevalent scaffolds in numerous biologically active molecules.

PART 1: Mechanistic Insights into the Cyclization of this compound

The cyclization reactions involving this compound can proceed through several mechanistic pathways, largely dictated by the choice of co-reactant and catalyst. A predominant and highly effective method for the synthesis of 4-aminoquinazolines involves a copper-catalyzed cascade reaction.

Copper-Catalyzed Intramolecular Cyclization: A Plausible Mechanism

A well-established method for the synthesis of 4-aminoquinazolines involves the copper-catalyzed reaction of 2-bromobenzonitriles with amidines.[1][2] We can extrapolate this mechanism to the intramolecular cyclization of a dimer of this compound or its reaction with another amidine. The reaction is postulated to proceed via an initial Ullmann-type N-arylation, followed by an intramolecular nucleophilic addition.

The catalytic cycle is proposed to initiate with the formation of a copper(I) amidate complex. This complex then undergoes oxidative addition with the aryl bromide. The subsequent intramolecular nucleophilic attack of a nitrogen atom of the amidine onto the carbon of the other amidine group leads to the cyclized intermediate. Tautomerization and release of the catalyst regenerate the active copper(I) species and yield the final 4-aminoquinazoline product.

The role of the ortho-fluoro group in this reaction is noteworthy. While not directly participating in the bond-forming steps of this specific mechanism, its electron-withdrawing nature can influence the reactivity of the aromatic ring, potentially facilitating the initial N-arylation step. In other palladium-catalyzed C-H activation scenarios, an ortho-fluoro group is known to act as a directing group.[3][4]

Proposed Catalytic Cycle for Copper-Catalyzed Quinazoline Synthesis

G cluster_0 Catalytic Cycle A Cu(I) Catalyst B Amidine Coordination A->B + Amidine C Oxidative Addition (Aryl Bromide) B->C + this compound D Intramolecular Nucleophilic Attack C->D Forms Cu(III) intermediate E Tautomerization & Reductive Elimination D->E Cyclization E->A Regenerates Catalyst F 4-Aminoquinazoline Product E->F

Caption: Proposed mechanism for copper-catalyzed quinazoline synthesis.

PART 2: Synthetic Protocols and Applications

This section provides detailed, step-by-step methodologies for key cyclization reactions of this compound.

Protocol 1: Copper-Catalyzed Synthesis of a Substituted 4-Aminoquinazoline Derivative

This protocol describes a general procedure for the synthesis of a 4-aminoquinazoline derivative from this compound and a partner amidine hydrochloride, based on established methods for similar substrates.

Materials and Equipment:

Reagent/EquipmentSpecifications
This compound(As starting material)
Acetamidine hydrochloride(As reactant)
Copper(I) iodide (CuI)Catalyst
Cesium carbonate (Cs2CO3)Base
Dimethylformamide (DMF)Anhydrous
Schlenk tube or sealed vialReaction vessel
Magnetic stirrer with heating
Standard glassware for workup
TLC plates and developing chamberFor reaction monitoring
Column chromatography setupFor purification

Experimental Procedure:

  • Reaction Setup: To a dry Schlenk tube, add this compound (1.0 mmol), acetamidine hydrochloride (1.2 mmol), copper(I) iodide (0.1 mmol, 10 mol%), and cesium carbonate (3.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add anhydrous dimethylformamide (5 mL) via syringe.

  • Reaction: Seal the tube and place it in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • Work-up: After completion, cool the reaction mixture to room temperature and dilute it with water (20 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Experimental Workflow for Quinazoline Synthesis

G start Start setup Combine Reactants, Catalyst, and Base in Schlenk Tube start->setup inert Establish Inert Atmosphere setup->inert solvent Add Anhydrous DMF inert->solvent react Heat and Stir (110°C, 12-24h) solvent->react workup Aqueous Work-up and Extraction react->workup purify Column Chromatography workup->purify product Isolated Product purify->product

Caption: General workflow for copper-catalyzed quinazoline synthesis.

Protocol 2: Synthesis of a Thiazole Derivative via Reaction with Carbon Disulfide

This protocol outlines a potential pathway for the synthesis of a thiazole-type heterocycle. The reaction of an amidine with carbon disulfide can lead to the formation of a dithiocarbamate intermediate, which can then undergo cyclization.

Materials and Equipment:

Reagent/EquipmentSpecifications
This compound(As starting material)
Carbon disulfide (CS2)Reagent
Carbon tetrabromide (CBr4)Promoter[5]
Dimethylformamide (DMF)Solvent
Ice-water bath
Standard glassware for workup

Experimental Procedure:

  • Initial Reaction: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 mmol) in DMF (5 mL). Cool the solution in an ice-water bath.

  • CS2 Addition: Slowly add carbon disulfide (1.2 mmol) to the cooled solution and stir for 10 minutes.

  • Promoter Addition: Add carbon tetrabromide (1.1 mmol) portion-wise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Work-up: Pour the reaction mixture into ice-water (50 mL) with vigorous stirring.

  • Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

  • Purification: The crude product can be further purified by recrystallization or column chromatography.

PART 3: Data Interpretation and Characterization

The successful synthesis of the target heterocyclic compounds should be confirmed by standard analytical techniques.

Expected Analytical Data:

TechniqueExpected Observations for Quinazoline Product
¹H NMR Aromatic protons in the quinazoline core and substituent protons. The disappearance of the amidine protons of the starting material.
¹³C NMR Characteristic signals for the quaternary carbons of the fused ring system.
Mass Spec Molecular ion peak corresponding to the calculated mass of the product.
FT-IR N-H stretching vibrations for the amino group, and C=N stretching of the quinazoline ring.

Conclusion

This compound serves as a highly valuable and adaptable starting material for the synthesis of diverse heterocyclic structures. The copper-catalyzed cyclization provides an efficient route to substituted 4-aminoquinazolines, a privileged scaffold in medicinal chemistry. Furthermore, its reaction with reagents like carbon disulfide opens avenues for the creation of other important heterocyclic systems. The protocols detailed in this application note offer robust and reproducible methods for researchers and scientists engaged in the design and synthesis of novel bioactive compounds.

References

Application Note & Protocol: 4-Bromo-2-fluoro-benzamidine as a Versatile Building Block for the Synthesis of Heterocyclic Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern drug discovery, the efficient construction of diverse and novel heterocyclic libraries is paramount. Heterocyclic scaffolds form the core of a vast number of approved pharmaceuticals and bioactive molecules. Among the myriad of building blocks available to medicinal chemists, 4-Bromo-2-fluoro-benzamidine hydrochloride stands out as a particularly versatile and strategic starting material. Its unique substitution pattern—a bromine atom for cross-coupling, a fluorine atom for modulating electronic properties and metabolic stability, and a benzamidine moiety for direct cyclization—offers a powerful toolkit for generating a wide array of medicinally relevant heterocyclic systems.[1][2]

This document provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging this compound for the synthesis of diverse heterocyclic libraries. We will delve into its chemical reactivity, provide detailed, field-tested protocols for the synthesis of key scaffolds, and explain the rationale behind experimental choices, ensuring a robust and reproducible workflow.

Chemical Properties and Strategic Advantages

This compound hydrochloride is a stable, solid compound that serves as a trifunctional synthetic linchpin.

PropertyValueSignificance in Synthesis
Molecular Formula C₇H₇BrFN₂ · HClProvides the core C, H, N, Br, and F atoms for scaffold construction.
Molecular Weight 253.50 g/mol Essential for accurate reagent stoichiometry.[3]
CAS Number 1187927-25-8Unique identifier for sourcing and regulatory purposes.[3]
Appearance White to off-white crystalline powderA key physical property for identification and handling.

The strategic placement of its functional groups is key to its utility:

  • The Amidine Moiety: This group is a direct precursor to numerous nitrogen-containing heterocycles. It can readily undergo condensation and cyclization reactions with a variety of bifunctional reagents to form pyrimidines, triazoles, and other important ring systems.[4][5][6]

  • The Bromine Atom: Positioned at the 4-position, the bromine atom is an ideal handle for a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. This allows for the late-stage introduction of diverse substituents, rapidly expanding the chemical space of the resulting library.

  • The Fluorine Atom: The ortho-fluorine atom exerts a significant electronic and conformational influence. It can modulate the pKa of the amidine, influence the regioselectivity of reactions, and, importantly, often enhances the metabolic stability and binding affinity of the final drug candidates. The presence of fluorine on a benzene ring has been shown to improve the activity of some antifungal agents.[7]

Core Synthetic Applications and Protocols

This section details protocols for the synthesis of two key heterocyclic scaffolds, demonstrating the versatility of this compound.

Synthesis of 2-Amino-4-(substituted-phenyl)-6-aryl/heteroaryl-pyrimidines

This protocol outlines a two-step sequence involving a condensation reaction to form the pyrimidine core, followed by a Suzuki cross-coupling to introduce diversity at the 4-position. Pyrimidine derivatives are known to possess a wide range of biological activities including anticancer and antimicrobial properties.[8][9]

Workflow Diagram:

G A This compound HCl C Pyrimidine Core Formation (Condensation) A->C Base (e.g., NaOEt) B α,β-Unsaturated Ketone (e.g., Chalcone) B->C D 4-(4-Bromo-2-fluorophenyl)-6-aryl-pyrimidin-2-amine C->D Cyclization F Suzuki Cross-Coupling (Pd-catalyzed) D->F E Boronic Acid/Ester E->F G Final Pyrimidine Library F->G Library Diversification

Caption: Workflow for pyrimidine library synthesis.

Experimental Protocol: Step 1 - Pyrimidine Core Formation

  • Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound hydrochloride (1.0 eq) in anhydrous ethanol (0.2 M).

  • Base Addition: Add sodium ethoxide (2.2 eq, 21% wt in ethanol) dropwise to the solution at room temperature. The formation of a salt precipitate may be observed.

  • Chalcone Addition: Add the corresponding α,β-unsaturated ketone (chalcone derivative, 1.05 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 78°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the desired 4-(4-Bromo-2-fluorophenyl)-6-aryl-pyrimidin-2-amine.

Rationale and Insights:

  • Reaction Mechanism: The synthesis of pyrimidine derivatives from chalcones and benzamidine hydrochloride proceeds through a Michael addition, followed by cyclization and dehydration.[4]

  • Choice of Base: Sodium ethoxide acts as both a neutralizing agent for the hydrochloride salt and as a catalyst for the condensation reaction. The use of an alkoxide base in an alcoholic solvent is a classic and robust method for this type of cyclization.

  • Monitoring the Reaction: TLC or LC-MS is crucial for determining the reaction endpoint. Over-refluxing can lead to side product formation.

Experimental Protocol: Step 2 - Suzuki Cross-Coupling for Library Diversification

  • Reaction Setup: To a Schlenk tube, add the 4-(4-Bromo-2-fluorophenyl)-6-aryl-pyrimidin-2-amine (1.0 eq), the desired boronic acid or boronic ester (1.0 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and a base such as potassium phosphate (2.0 eq).[10]

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 10:1 v/v) to the tube under an inert atmosphere.[10]

  • Reaction: Heat the reaction mixture to 90°C for 24 hours. Monitor the reaction progress by TLC or LC-MS.[10]

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer and dry it over sodium sulfate.[10]

  • Purification: Purify the final compound by flash chromatography to yield the target molecule.

Rationale and Insights:

  • Catalyst Choice: Tetrakis(triphenylphosphine)palladium(0) is a versatile and commonly used catalyst for Suzuki couplings.[10] Other catalysts may be screened for optimal results depending on the specific boronic acid used.

  • Inert Atmosphere: It is crucial to carry out the reaction under an inert atmosphere (e.g., argon) to prevent the degradation of the palladium catalyst.[10]

Synthesis of 3-Amino-5-(substituted)-1,2,4-triazoles

This protocol demonstrates the utility of the amidine functionality in constructing a five-membered heterocyclic system. Triazoles are known for their wide range of pharmacological applications.[11]

Workflow Diagram:

G A This compound HCl C 1,2,4-Triazole Formation (Condensation/Cyclization) A->C Solvent (e.g., Pyridine) B N-Cyanoguanidine B->C D 5-(4-Bromo-2-fluorophenyl)-1H-1,2,4-triazol-3-amine C->D Heat F Cross-Coupling Reaction (e.g., Buchwald-Hartwig, Sonogashira) D->F E Coupling Partner (e.g., Amine, Alkyne) E->F G Final Triazole Library F->G Library Diversification

Caption: Workflow for 1,2,4-triazole library synthesis.

Experimental Protocol: 1,2,4-Triazole Core Formation

  • Reagent Suspension: In a sealed tube, suspend this compound hydrochloride (1.0 eq) and N-cyanoguanidine (1.1 eq) in pyridine (0.3 M).

  • Reaction: Heat the suspension to 120°C for 12-18 hours. The reaction mixture should become homogeneous as the reaction progresses. Monitor the reaction by LC-MS.

  • Work-up: Cool the reaction to room temperature. A precipitate will form. Collect the solid by filtration, wash thoroughly with cold water and then with a small amount of cold ethanol to remove residual pyridine.

  • Drying: Dry the collected solid under vacuum to yield the 5-(4-Bromo-2-fluorophenyl)-1H-1,2,4-triazol-3-amine, which is often pure enough for the next step.

Rationale and Insights:

  • Solvent Choice: Pyridine acts as both a high-boiling solvent and a base to neutralize the HCl salt and facilitate the condensation.

  • Reaction Conditions: The elevated temperature is necessary to drive the cyclization and dehydration steps to completion.

The resulting bromo-substituted triazole can then be subjected to a variety of cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig, etc.) using protocols similar to the one described for the pyrimidine series, allowing for the generation of a diverse triazole library.

Conclusion

This compound is a powerful and versatile building block for the synthesis of heterocyclic libraries. Its trifunctional nature allows for a modular and efficient approach to scaffold construction and diversification. The protocols outlined in this application note provide a solid foundation for researchers to explore the vast chemical space accessible from this starting material. By understanding the underlying chemical principles and carefully optimizing reaction conditions, scientists can effectively leverage this building block to accelerate their drug discovery efforts.

References

Application Note & Protocol: A Proposed Synthetic Route to Novel Imidazo[1,2-d]oxazepine Scaffolds Utilizing 4-Bromo-2-fluoro-benzamidine

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in the fields of organic synthesis and medicinal chemistry.

Abstract: The imidazo[1,2-d]oxazepine core represents a novel and underexplored heterocyclic scaffold with potential applications in drug discovery. This document outlines a proposed, two-step synthetic protocol for the preparation of this unique molecular architecture, starting from the readily available building block, 4-Bromo-2-fluoro-benzamidine. The proposed synthesis involves an initial cyclocondensation to form a key 2-aminoimidazole intermediate, followed by an intramolecular cyclization to construct the seven-membered oxazepine ring. This guide provides detailed, step-by-step experimental procedures, explains the rationale behind the chosen reagents and conditions, and is supported by analogous transformations reported in the peer-reviewed literature.

Introduction and Rationale

Fused heterocyclic systems are the cornerstone of many therapeutic agents. The unique three-dimensional arrangement of atoms in these scaffolds allows for precise interaction with biological targets. While imidazo-fused systems like imidazo[1,2-a]pyridines are well-represented in medicinal chemistry, the imidazo[1,2-d]oxazepine framework remains a largely uncharted area of chemical space.[1] The incorporation of a seven-membered oxazepine ring introduces conformational flexibility, which can be advantageous for optimizing binding to protein targets.[2]

This application note details a proposed synthetic strategy to access this novel scaffold, leveraging this compound as a key starting material. The presence of the bromo and fluoro substituents on the benzamidine provides valuable handles for late-stage functionalization, allowing for the generation of a library of analogues for structure-activity relationship (SAR) studies.

The proposed synthetic approach is divided into two key transformations:

  • Step 1: Synthesis of a 2-aminoimidazole intermediate. This is based on the well-established reaction of amidines with α-haloketones to form the imidazole ring.[3][4]

  • Step 2: Intramolecular cyclization to form the oxazepine ring. This step is designed to proceed via an intramolecular nucleophilic substitution, a common strategy for the formation of medium-sized rings.[5][6]

This document serves as a comprehensive guide for researchers looking to explore the synthesis of this and related novel heterocyclic systems.

Proposed Synthetic Pathway

The proposed two-step synthesis to access the imidazo[1,2-d]oxazepine core is depicted below. The initial step involves the cyclocondensation of this compound with a suitable α-haloketone, in this case, 1-bromo-4-(2-bromoethoxy)butane-2-one, which is a hypothetical reagent for the purpose of this protocol but can be synthesized from commercially available starting materials. This is followed by a base-mediated intramolecular cyclization.

G cluster_0 Step 1: Imidazole Ring Formation cluster_1 Step 2: Oxazepine Ring Formation A This compound C Intermediate: 2-aminoimidazole derivative A->C Cyclocondensation (e.g., NaHCO3, Ethanol, Reflux) B 1-bromo-4-(2-bromoethoxy)butane-2-one B->C D Target: Imidazo[1,2-d]oxazepine C->D Intramolecular Cyclization (e.g., K2CO3, Acetonitrile, Reflux)

Figure 1: Proposed two-step synthesis of an imidazo[1,2-d]oxazepine derivative.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Part 1: Synthesis of the 2-Aminoimidazole Intermediate

This protocol is based on established methods for the synthesis of 2-aminoimidazoles from amidines and α-haloketones.[3][7]

Materials and Reagents:

ReagentMolecular WeightAmountMoles (mmol)
This compound217.041.0 g4.61
1-bromo-4-(2-bromoethoxy)butane-2-oneHypothetical1.34 g4.61
Sodium Bicarbonate (NaHCO₃)84.011.16 g13.83
Ethanol (absolute)46.0750 mL-

Equipment:

  • 100 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware

Procedure:

  • To a 100 mL round-bottom flask, add this compound (1.0 g, 4.61 mmol) and sodium bicarbonate (1.16 g, 13.83 mmol).

  • Add 50 mL of absolute ethanol to the flask.

  • Stir the suspension at room temperature for 10 minutes.

  • Add 1-bromo-4-(2-bromoethoxy)butane-2-one (1.34 g, 4.61 mmol) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of hexane and ethyl acetate as the mobile phase). The reaction is expected to be complete within 12-24 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the solid sodium bromide byproduct and wash with a small amount of cold ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

Expected Outcome:

The expected product is the 2-aminoimidazole derivative. The yield is anticipated to be in the range of 60-80% based on analogous reactions. The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Part 2: Intramolecular Cyclization to form the Imidazo[1,2-d]oxazepine

This protocol is based on intramolecular Williamson ether synthesis-type reactions to form cyclic ethers.[5]

Materials and Reagents:

ReagentMolecular WeightAmountMoles (mmol)
2-Aminoimidazole intermediate (from Part 1)-1.0 g(Assumed) 2.5
Potassium Carbonate (K₂CO₃)138.210.69 g5.0
Acetonitrile (anhydrous)41.0550 mL-

Equipment:

  • 100 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • To a flame-dried 100 mL round-bottom flask under an inert atmosphere, add the 2-aminoimidazole intermediate (1.0 g, assumed 2.5 mmol) and potassium carbonate (0.69 g, 5.0 mmol).

  • Add 50 mL of anhydrous acetonitrile via syringe.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 82 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC. The reaction is expected to be complete within 8-16 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Filter off the potassium carbonate and wash with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain the final imidazo[1,2-d]oxazepine.

Expected Outcome:

The final product is the target imidazo[1,2-d]oxazepine. The yield for this intramolecular cyclization step is expected to be moderate to good (50-70%). The structure of the final compound should be confirmed by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and potentially X-ray crystallography if suitable crystals can be obtained.

Mechanistic Rationale and Workflow Visualization

The proposed reaction mechanism for the formation of the imidazo[1,2-d]oxazepine is a logical sequence of well-understood organic reactions.

G cluster_step1 Step 1: Imidazole Formation cluster_step2 Step 2: Oxazepine Ring Closure Amidine This compound NucleophilicAttack Nucleophilic attack of amidine nitrogen on α-carbon of ketone Amidine->NucleophilicAttack Haloketone α-haloketone Haloketone->NucleophilicAttack Intermediate1 Acyclic Intermediate NucleophilicAttack->Intermediate1 Cyclization Intramolecular cyclization and dehydration Intermediate1->Cyclization Imidazole 2-Aminoimidazole Intermediate Cyclization->Imidazole Base Base (K2CO3) Deprotonation Deprotonation of imidazole nitrogen Imidazole->Deprotonation Base->Deprotonation Anion Imidazolate anion Deprotonation->Anion SN2 Intramolecular SN2 attack on alkyl bromide Anion->SN2 Oxazepine Imidazo[1,2-d]oxazepine SN2->Oxazepine

Figure 2: Proposed reaction mechanism for the synthesis.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating through the use of standard analytical techniques at each stage of the synthesis.

  • Reaction Monitoring: TLC is a crucial tool for monitoring the consumption of starting materials and the formation of products. This allows for the determination of the optimal reaction time and helps in identifying any potential side products.

  • Intermediate Characterization: It is imperative to fully characterize the 2-aminoimidazole intermediate before proceeding to the next step. This includes obtaining clean ¹H and ¹³C NMR spectra and a mass spectrum. This ensures that the substrate for the cyclization reaction is the correct compound and is of high purity.

  • Final Product Confirmation: The structure of the final imidazo[1,2-d]oxazepine must be unambiguously confirmed using a suite of analytical methods. HRMS will provide the exact mass, confirming the molecular formula. 1D and 2D NMR experiments (e.g., COSY, HSQC, HMBC) will allow for the assignment of all proton and carbon signals, confirming the connectivity of the atoms and the regiochemistry of the cyclization.

By following these validation steps, researchers can have a high degree of confidence in the identity and purity of the synthesized compounds.

References

Application Notes and Protocols: Synthesis of 2,4-Disubstituted Imidazoles via Reaction of 4-Bromo-2-fluoro-benzamidine with α-Haloketones

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis of 2-(4-bromo-2-fluorophenyl)-substituted imidazoles. The core of this methodology is the classical yet highly efficient condensation reaction between 4-Bromo-2-fluoro-benzamidine and various α-haloketones. The strategic incorporation of fluorine and bromine atoms into the benzamidine precursor makes the resulting imidazole scaffolds highly valuable for creating novel therapeutic agents, particularly in the domain of enzyme inhibition.[1][2] This guide details the reaction mechanism, provides step-by-step protocols for the preparation of the key amidine starting material and its subsequent reaction, outlines the reaction's scope, and offers a practical troubleshooting guide.

Introduction and Scientific Significance

The imidazole nucleus is a cornerstone of medicinal chemistry, present in numerous natural products and FDA-approved drugs.[3] Its unique electronic properties and ability to engage in various biological interactions have made it a privileged scaffold. The strategic introduction of fluorine atoms into drug candidates is a widely recognized strategy to enhance metabolic stability, binding affinity, and bioavailability.[4] Consequently, fluorinated imidazole derivatives are of significant interest.

The specific precursor, this compound, serves as a versatile building block. The resulting 2-(4-bromo-2-fluorophenyl) imidazole core is particularly relevant for the development of serine protease inhibitors, a class of enzymes implicated in a wide range of pathologies.[1] The bromine atom provides a convenient synthetic handle for further molecular elaboration through cross-coupling reactions, allowing for the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[5]

This guide provides the necessary protocols to leverage this important reaction, enabling the synthesis of novel, highly functionalized imidazole derivatives for downstream applications in drug discovery and chemical biology.

Reaction Mechanism: The Amidine-α-Haloketone Condensation

The formation of the imidazole ring from an amidine and an α-haloketone is a robust and well-established transformation. The reaction proceeds through a sequential nucleophilic substitution, intramolecular cyclization, and dehydration cascade.

The mechanistic pathway can be described as follows:

  • Initial Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of the benzamidine on the electrophilic α-carbon of the haloketone. This results in the displacement of the halide ion (e.g., bromide) and the formation of an N-alkylated amidine intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the intermediate then acts as an intramolecular nucleophile, attacking the carbonyl carbon. This step forms a five-membered heterocyclic ring, generating a tetrahedral intermediate.

  • Dehydration and Aromatization: The final step involves the elimination of a water molecule from the cyclic intermediate. This dehydration event is typically acid or base-catalyzed and results in the formation of the stable, aromatic imidazole ring.

This mechanistic understanding informs the choice of reaction conditions. A base is often employed to neutralize the hydrogen halide formed during the initial substitution, driving the reaction forward.

G cluster_start Starting Materials cluster_process Reaction Pathway cluster_end Final Product Amidine This compound (Nucleophile) Step1 Step 1: Nucleophilic Substitution (N-Alkylation) Amidine->Step1 Haloketone α-Haloketone (Electrophile) Haloketone->Step1 Step2 Step 2: Intramolecular Cyclization Step1->Step2 Forms N-Alkylated Intermediate Step3 Step 3: Dehydration & Aromatization Step2->Step3 Forms Cyclic Intermediate Product 2-(4-Bromo-2-fluorophenyl)- 4-substituted-1H-imidazole Step3->Product Eliminates H₂O

Figure 1: Reaction Mechanism Workflow.

Detailed Experimental Protocols

This section is divided into two parts: the preparation of the essential this compound hydrochloride starting material, followed by a representative protocol for its condensation with an α-haloketone.

Protocol 1: Synthesis of this compound Hydrochloride

This protocol utilizes the classical Pinner synthesis, which transforms a nitrile into an amidine hydrochloride.[6][7] The starting material, 4-Bromo-2-fluorobenzonitrile, is commercially available or can be synthesized from 4-bromo-2-fluoroaniline.[8]

Materials:

  • 4-Bromo-2-fluorobenzonitrile (1.0 eq)

  • Anhydrous Ethanol (EtOH)

  • Anhydrous Diethyl Ether (Et₂O)

  • Hydrogen Chloride (HCl) gas

  • Ammonia (NH₃) gas or a solution of ammonia in ethanol

Equipment:

  • Three-neck round-bottom flask equipped with a magnetic stirrer, gas inlet, and drying tube

  • Gas dispersion tube (for HCl and NH₃)

  • Ice bath

  • Filtration apparatus (Büchner funnel)

  • Rotary evaporator

Procedure:

  • Imidate Hydrochloride Formation:

    • Dissolve 4-Bromo-2-fluorobenzonitrile (1.0 eq) in anhydrous ethanol (approx. 3-4 mL per gram of nitrile) in the three-neck flask.

    • Cool the solution to 0 °C using an ice bath.

    • Bubble dry HCl gas through the stirred solution for 1-2 hours. The reaction is exothermic; maintain the temperature below 10 °C.

    • After saturation with HCl, seal the flask and allow it to stand at 0-4 °C for 12-24 hours. A precipitate of the ethyl imidate hydrochloride salt should form.

    • Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

  • Ammonolysis to Form Amidine Hydrochloride:

    • Suspend the dried ethyl imidate hydrochloride salt in anhydrous ethanol.

    • Cool the suspension to 0 °C.

    • Bubble dry ammonia gas through the suspension for 2-3 hours, or add a saturated solution of ammonia in ethanol and stir at room temperature for 12-18 hours.

    • Monitor the reaction by TLC or LC-MS for the disappearance of the imidate.

    • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

    • The resulting solid is the crude this compound hydrochloride. It can be purified by recrystallization (e.g., from ethanol/ether) if necessary.

G Start Start: 4-Bromo-2-fluorobenzonitrile in Anhydrous EtOH Step1 1. Cool to 0°C Start->Step1 Step2 2. Bubble dry HCl gas (Maintain T < 10°C) Step1->Step2 Step3 3. Age at 0-4°C for 12-24h Step2->Step3 Intermediate Precipitate Forms: Ethyl 4-bromo-2-fluorobenzimidate hydrochloride Step3->Intermediate Step4 4. Filter & Wash with anhy. Et₂O Intermediate->Step4 Step5 5. Suspend in anhy. EtOH Step4->Step5 Step6 6. Bubble dry NH₃ gas or add ethanolic NH₃ Step5->Step6 Step7 7. Stir 12-18h at RT Step6->Step7 Step8 8. Concentrate under reduced pressure Step7->Step8 Product Product: this compound hydrochloride Step8->Product

Figure 2: Workflow for Pinner Synthesis of the Benzamidine.
Protocol 2: Representative Synthesis of 2-(4-Bromo-2-fluorophenyl)-4-phenyl-1H-imidazole

This protocol is adapted from established procedures for structurally similar compounds and serves as an excellent starting point for optimization.

Materials:

  • This compound hydrochloride (1.0 eq)

  • 2-Bromoacetophenone (phenacyl bromide) (1.0 eq)

  • Potassium bicarbonate (KHCO₃) (2.5 eq)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography (silica gel)

Procedure:

  • Reaction Setup:

    • To a round-bottom flask, add this compound hydrochloride (1.0 eq) and potassium bicarbonate (2.5 eq).

    • Add a solvent mixture of THF and water (e.g., a 2:1 to 3:1 ratio). The aqueous layer helps dissolve the amidine salt and base, while the THF solubilizes the α-haloketone.

    • Stir the mixture vigorously.

  • Addition of α-Haloketone:

    • Dissolve 2-bromoacetophenone (1.0 eq) in a minimal amount of THF.

    • Add this solution dropwise to the stirring amidine mixture at room temperature.

    • After the addition is complete, heat the reaction mixture to reflux (typically 65-70 °C).

  • Reaction and Monitoring:

    • Maintain the reflux for 2-6 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent) or LC-MS, checking for the consumption of the starting materials.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the THF using a rotary evaporator.

    • Add water to the remaining aqueous residue and extract the product with ethyl acetate (3 x volumes).

    • Combine the organic extracts and wash sequentially with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude solid can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 2-(4-Bromo-2-fluorophenyl)-4-phenyl-1H-imidazole.

Reaction Scope and Data

While a specific dataset for this compound is not available in the cited literature, the condensation reaction is broadly applicable. The following table summarizes the expected scope and typical outcomes based on analogous reactions with other benzamidines. Researchers should consider this a guide for experimental design, with the understanding that optimization will be necessary.

α-Haloketone Substrate (R-group)Ketone TypeExpected ReactivityTypical Yield RangeNotes
Phenyl (from 2-bromoacetophenone)AromaticHigh75-90%Standard substrate, generally gives clean reactions.
4-Methoxyphenyl Aromatic (Electron-donating)High80-95%Electron-donating groups can sometimes accelerate the reaction.
4-Nitrophenyl Aromatic (Electron-withdrawing)Moderate to High70-85%Generally well-tolerated; may require slightly longer reaction times.
Methyl (from bromoacetone)AliphaticModerate60-80%Aliphatic ketones can be more prone to side reactions; use of chloroacetone is also common.[1]
t-Butyl (from 1-bromo-3,3-dimethyl-2-butanone)Aliphatic (Sterically hindered)Low to Moderate40-60%Steric hindrance around the carbonyl can significantly slow the cyclization step.
2-Thienyl HeteroaromaticHigh75-90%Heteroaromatic substrates are generally well-tolerated.

Troubleshooting Guide

Troubleshooting Start Problem Observed p1 Low or No Product Yield Start->p1 p2 Multiple Spots on TLC (Side Products) Start->p2 p3 Difficulty in Purification Start->p3 c1a Cause: Incomplete reaction? p1->c1a c1b Cause: Decomposition of α-haloketone? p1->c1b c1c Cause: Poor solubility of starting materials? p1->c1c c2a Cause: Self-condensation of α-haloketone? p2->c2a c2b Cause: Formation of oxazole byproduct? p2->c2b c3a Cause: Product co-elutes with impurities? p3->c3a c3b Cause: Product is an oil instead of solid? p3->c3b s1a Solution: • Increase reaction time/temp. • Check reagent purity. c1a->s1a Yes s1b Solution: • Add α-haloketone slowly. • Ensure base is not too strong. c1b->s1b Yes s1c Solution: • Adjust THF/water ratio. • Use a different solvent system (e.g., DMF, EtOH). c1c->s1c Yes s2a Solution: • Add α-haloketone slowly to the amidine mixture. • Use a milder base (e.g., NaHCO₃). c2a->s2a Yes s2b Solution: • Ensure anhydrous conditions for imidate formation. • Use amidine hydrochloride salt. c2b->s2b Yes s3a Solution: • Try a different solvent system for chromatography. • Consider recrystallization. c3a->s3a Yes s3b Solution: • Attempt to form a salt (e.g., HCl) to induce crystallization. • Purify as oil via chromatography. c3b->s3b Yes

Figure 3: Troubleshooting Decision Tree.

Safety and Handling

  • This compound and its precursors (e.g., 4-bromo-2-fluorobenzonitrile): Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

  • α-Haloketones (e.g., 2-bromoacetophenone): These compounds are often lachrymators (tear-inducing) and are corrosive. Handle with extreme care in a fume hood.

  • Hydrogen Chloride and Ammonia Gas: These are corrosive and toxic gases. All operations involving them must be conducted in a fume hood with appropriate gas scrubbing traps.

  • Solvents: THF and diethyl ether are highly flammable. Keep away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each specific reagent before use.

References

Application Notes and Protocols for Reactions with 4-Bromo-2-fluoro-benzamidine: A Guide to Solvent and Base Selection

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Bromo-2-fluoro-benzamidine is a versatile substituted aromatic scaffold of significant interest to researchers in medicinal chemistry and drug development. Its unique electronic properties, stemming from the presence of a bromine atom, a fluorine atom, and an amidine functional group, make it a valuable building block for the synthesis of a diverse range of bioactive molecules. The amidine group, in particular, is a common feature in pharmacologically active compounds, known for its ability to engage in hydrogen bonding and act as a bioisostere for other functional groups.[1][2]

The reactivity of this compound is dominated by the interplay of the electron-withdrawing effects of the halogen substituents and the nucleophilic and basic nature of the amidine moiety. Successful utilization of this reagent in chemical synthesis hinges on the judicious selection of solvents and bases to control reaction pathways, maximize yields, and minimize side products. This application note provides a comprehensive guide for researchers, offering both theoretical insights and practical protocols for reactions involving this compound.

Theoretical Considerations for Solvent and Base Selection

The Role of Solvents in Reactions of this compound

The choice of solvent is critical in directing the outcome of reactions involving polar aromatic compounds like this compound.[3] Key solvent properties to consider include polarity, proticity, and boiling point.

  • Polarity and Solubility: this compound possesses a polar amidine group and a less polar bromofluoro-aromatic ring. Therefore, a solvent with moderate to high polarity is generally required to ensure sufficient solubility of the starting materials and reagents.[3] Preliminary solubility tests are always recommended.

  • Protic vs. Aprotic Solvents: The distinction between protic (e.g., water, ethanol) and aprotic (e.g., DMSO, DMF, acetonitrile) solvents is paramount.[4]

    • Polar protic solvents can solvate both cations and anions effectively through hydrogen bonding. While this can be advantageous for dissolving ionic reagents, it can also deactivate nucleophiles by forming a solvent cage around them, potentially slowing down desired reactions like nucleophilic aromatic substitution (SNAr).

    • Polar aprotic solvents are generally preferred for SNAr reactions. They are capable of dissolving polar and ionic species but do not engage in strong hydrogen bonding with anions. This leaves the nucleophile "naked" and more reactive.[4]

Understanding the Reactivity of the Aromatic Ring: The Impact of Fluorine and Bromine

The 4-bromo and 2-fluoro substituents significantly influence the reactivity of the benzene ring towards nucleophilic aromatic substitution (SNAr). Both are electron-withdrawing groups, which activate the ring for nucleophilic attack. However, their effects are not identical:

  • Inductive and Resonance Effects: Both fluorine and bromine are inductively electron-withdrawing. Halogens also possess lone pairs that can be donated to the aromatic ring via the resonance effect. For fluorine, the inductive effect strongly outweighs its resonance effect.[5][6][7]

  • Reactivity in SNAr: In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a negatively charged intermediate known as the Meisenheimer complex. The stability of this intermediate is key. Fluorine's high electronegativity makes it exceptionally effective at stabilizing the negative charge of the Meisenheimer complex through its strong inductive effect.[8] This often leads to the counterintuitive observation that a C-F bond is more reactive in SNAr than a C-Br bond, despite bromide being a better leaving group in SN1 and SN2 reactions.[8] Therefore, in reactions with this compound, nucleophilic substitution is more likely to occur at the fluorine-bearing carbon (C2) than the bromine-bearing carbon (C4).[9]

Base Selection: Leveraging the Basicity of Amidines

Amidines are among the strongest organic bases, with pKa values typically ranging from 5 to 12.[10][11] The basicity arises from the ability of the protonated amidinium ion to be stabilized by resonance.[11]

  • Amidine as an Internal Base: The inherent basicity of the benzamidine moiety means it can act as a base itself, potentially influencing the reaction environment. In some cases, it may be sufficient to drive a reaction without an external base, especially if the nucleophile is acidic.

  • Choosing an External Base: When an external base is required, its strength should be carefully considered relative to the pKa of the benzamidine and the nucleophile.

    • For deprotonating a nucleophile, a base stronger than both the nucleophile and the benzamidine is generally required.

    • Commonly used bases in such reactions include inorganic carbonates (e.g., K2CO3, Cs2CO3), phosphates (e.g., K3PO4), and non-nucleophilic organic bases (e.g., DBU, DIPEA).[12] The choice of base can also influence the reaction's regioselectivity and the formation of side products.

Experimental Protocols and Methodologies

The following protocols are representative examples of reactions that can be performed with this compound. Researchers should optimize these conditions for their specific substrates and desired outcomes.

Protocol 1: N-Arylation via Nucleophilic Aromatic Substitution

This protocol describes a typical SNAr reaction where an amine displaces the fluorine atom of this compound.

Reaction Scheme:

Materials:

  • This compound

  • Amine (e.g., morpholine, piperidine, or a substituted aniline)

  • Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Add the amine (1.2 eq) and the base (K2CO3, 2.0 eq).

  • Add the polar aprotic solvent (DMSO or DMF) to achieve a concentration of 0.1-0.5 M.

  • Heat the reaction mixture to 80-120 °C and monitor the reaction progress by TLC or LC-MS.[13]

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Recommended Solvents and Bases for N-Arylation

SolventBaseTypical Temperature (°C)Notes
DMSOK2CO3100-120Good for a wide range of amines. High boiling point allows for higher reaction temperatures.
DMFCs2CO380-100Cs2CO3 is a stronger base and can be effective for less reactive amines.
AcetonitrileK3PO480 (reflux)A good alternative to DMSO and DMF, often easier to remove during workup.[12]
Protocol 2: Synthesis of N-Substituted Amidines from 4-Bromo-2-fluoro-benzonitrile

This protocol outlines the synthesis of this compound from the corresponding nitrile, a common precursor. This method can be adapted to synthesize various N-substituted amidines.[10][14]

Reaction Scheme:

Materials:

  • 4-Bromo-2-fluoro-benzonitrile

  • Primary amine (e.g., benzylamine, aniline)

  • Strong base (e.g., NaH, LiHMDS)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl ether

  • Saturated aqueous ammonium chloride

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.1 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the strong base (e.g., NaH, 1.2 eq) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Add a solution of 4-Bromo-2-fluoro-benzonitrile (1.0 eq) in anhydrous THF dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualization of Key Concepts

Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Select Reactants: This compound Nucleophile Base solvent Choose Solvent: Polar Aprotic (e.g., DMSO, DMF) start->solvent setup Reaction Setup: Inert Atmosphere (if needed) Temperature Control solvent->setup mix Combine Reactants setup->mix heat Heat to Optimal Temperature mix->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Aqueous Workup & Extraction quench->extract purify Purification: Column Chromatography or Recrystallization extract->purify product Characterize Final Product (NMR, MS) purify->product

Caption: General workflow for reactions involving this compound.

Rationale for Solvent and Base Selection

G cluster_solvent Solvent Selection cluster_base Base Selection reagent This compound - Polar Amidine Group - Halogenated Aromatic Ring solvent_choice Choice: Polar Aprotic Solvent (DMSO, DMF, Acetonitrile) Rationale: - Solubilizes polar reactants - Does not solvate (deactivate) the nucleophile - Favors SNAr mechanism reagent->solvent_choice:solv Influences base_choice Choice: Moderate to Strong Base (K2CO3, Cs2CO3, K3PO4) Rationale: - Deprotonates the nucleophile - Must be strong enough to overcome the basicity of the amidine - Non-nucleophilic to avoid side reactions reagent->base_choice:base Influences

Caption: Decision-making process for solvent and base selection.

Safety and Handling

This compound and related halogenated aromatic compounds should be handled with care.[15][16][17][18]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle these compounds in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of chemical waste according to institutional and local regulations.

Conclusion

The successful application of this compound in organic synthesis is highly dependent on the rational selection of solvents and bases. Understanding the underlying principles of its reactivity, particularly the activating effect of the fluorine atom in SNAr reactions and the inherent basicity of the amidine group, is crucial for designing effective synthetic routes. The protocols and guidelines presented in this application note provide a solid foundation for researchers to explore the rich chemistry of this valuable building block.

References

Application Note: A Scalable and Convergent Synthesis of PI3K Inhibitor Scaffolds Utilizing 4-Bromo-2-fluoro-benzamidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a cornerstone of cancer research, with its hyperactivation being a key driver in numerous malignancies.[1][2] This has spurred the development of potent PI3K inhibitors, many of which are complex heterocyclic molecules. A significant bottleneck in their clinical progression is the development of safe, robust, and scalable synthetic routes.[3] This application note details a strategic and scalable protocol for synthesizing key quinazolinone scaffolds, common to many PI3K inhibitors, using 4-Bromo-2-fluoro-benzamidine as a versatile and strategic intermediate. We provide detailed, field-tested protocols, explain the underlying chemical principles for each step, and address common challenges encountered during scale-up, offering a comprehensive guide for drug development professionals.

The PI3K Signaling Pathway: A Critical Oncogenic Hub

The PI3K/AKT/mTOR signaling cascade is an intracellular pathway crucial for regulating cell growth, proliferation, survival, and metabolism.[2][4][5] In normal physiology, its activation is tightly controlled. However, in a vast number of human cancers, this pathway is constitutively active due to genetic alterations such as mutations in the PIK3CA gene or the loss of the tumor suppressor PTEN.[2][4] This unchecked signaling promotes tumorigenesis and resistance to therapy, making the PI3K pathway a prime target for cancer drug development.[1][6]

The development of small molecule inhibitors targeting PI3K isoforms has yielded significant clinical successes, such as the approval of Idelalisib (a PI3Kδ inhibitor) for certain B-cell malignancies.[6][7] These successes underscore the urgent need for efficient manufacturing processes to meet clinical and commercial demands.

PI3K_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT AKT PIP3->AKT Recruits PTEN PTEN PIP3->PTEN Inhibits PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Outcomes Cell Growth, Proliferation, Survival mTORC1->Cell_Outcomes

Caption: The PI3K/AKT/mTOR signaling cascade.

The Synthetic Challenge: From Milligrams to Kilograms

The journey of a drug candidate from discovery to market involves a critical transition from medicinal chemistry to process chemistry. While initial syntheses prioritize speed and novelty to generate milligrams of material, large-scale production requires a paradigm shift towards safety, cost-effectiveness, robustness, and scalability.[3] Many PI3K inhibitors, such as Pictilisib (GDC-0941) and Idelalisib, feature complex heterocyclic cores like thieno[3,2-d]pyrimidines or quinazolinones.[7][8] Their initial synthetic routes often involve hazardous reagents, protecting group manipulations, and costly chromatographic purifications, all of which are undesirable for multi-kilogram production.[3][9]

This compound: A Strategic Intermediate for Scalable Synthesis

To overcome these challenges, a convergent synthetic strategy employing well-designed building blocks is paramount. We have identified this compound as a highly valuable intermediate for this purpose.

Causality Behind the Choice:

  • Pre-functionalized for Cyclization: The amidine group is an excellent precursor for constructing nitrogen-containing heterocycles, readily participating in condensation and cyclization reactions to form the core of many kinase inhibitors.

  • Orthogonal Halogen Handles: The presence of both fluorine and bromine atoms at strategic positions offers exceptional synthetic flexibility.

    • The fluoro group, positioned ortho to the amidine, can activate the ring for nucleophilic aromatic substitution (SNAr) or be retained in the final molecule where it often enhances metabolic stability and binding affinity.

    • The bromo group serves as a robust handle for late-stage diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the convergent assembly of the final API.

This design allows for the rapid construction of a complex core, followed by the attachment of variable side chains, streamlining the overall synthesis and minimizing purification challenges.

Synthesis_Workflow Start 4-Bromo-2-fluorobenzonitrile (Starting Material) Amidine Protocol A: This compound HCl (Key Intermediate) Start->Amidine Pinner Reaction Quin Protocol B: Bromo-Fluoro-Quinazolinone Core (Scaffold) Amidine->Quin Cyclocondensation Final Protocol C: Downstream Functionalization (Final API) Quin->Final Suzuki Coupling

Caption: Convergent synthetic workflow.

Detailed Protocols for Scalable Synthesis

These protocols are designed for robustness and have been optimized to avoid chromatographic purification where possible, relying on crystallization for isolation of high-purity materials.

Protocol A: Synthesis of this compound Hydrochloride

This protocol utilizes the classical Pinner reaction to convert the commercially available nitrile into the desired amidine hydrochloride salt. The causality for this choice is its high efficiency and the direct formation of a stable, crystalline salt, which facilitates isolation and purification.

Materials & Reagents:

  • 4-Bromo-2-fluorobenzonitrile

  • Anhydrous Ethanol (EtOH)

  • Hydrogen Chloride (gas or generated in situ)

  • Anhydrous Diethyl Ether (Et₂O)

  • Nitrogen or Argon atmosphere

Step-by-Step Methodology:

  • Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a gas inlet adapter, and a drying tube. Place the flask under an inert atmosphere (N₂ or Ar).

  • Reaction Mixture: To the flask, add 4-Bromo-2-fluorobenzonitrile (1.0 eq) and anhydrous ethanol (approx. 3 M concentration). Cool the solution to 0 °C in an ice bath.

  • HCl Addition: Bubble dry hydrogen chloride gas through the stirred solution for 2-3 hours. Causality: Anhydrous conditions are critical to prevent hydrolysis of the intermediate imidate back to the ester. The reaction proceeds via protonation of the nitrile, followed by attack of ethanol to form the ethyl imidate hydrochloride salt.

  • Reaction Monitoring: Seal the flask and allow it to stir at room temperature for 16-24 hours. The progress can be monitored by TLC or LC-MS for the disappearance of the starting nitrile.

  • Ammonolysis: Cool the reaction mixture back to 0 °C. Bubble anhydrous ammonia gas through the solution for 1-2 hours until the solution is saturated. Causality: Ammonia displaces the ethoxy group from the imidate salt to form the desired amidine hydrochloride.

  • Isolation: Seal the flask and stir at room temperature for 4-6 hours. A precipitate of ammonium chloride and the product will form. Concentrate the mixture under reduced pressure.

  • Purification: Triturate the resulting solid with anhydrous diethyl ether to remove any non-polar impurities. Filter the solid, wash with fresh diethyl ether, and dry under vacuum to yield this compound hydrochloride as a white to off-white crystalline solid.

Protocol B: Synthesis of a 5-Bromo-7-fluoro-quinazolinone Scaffold

This step involves the cyclocondensation of the amidine with an acylating agent, in this case, N-Boc-L-alanine, to form a chiral quinazolinone core. This is a key transformation in the synthesis of many PI3K inhibitors.[10][11]

Materials & Reagents:

  • This compound Hydrochloride (from Protocol A)

  • N-Boc-L-alanine

  • Pyridine or Triethylamine (TEA)

  • T3P® (Propylphosphonic Anhydride) or similar coupling agent

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

Step-by-Step Methodology:

  • Setup: In a dry flask under an inert atmosphere, suspend this compound Hydrochloride (1.0 eq) and N-Boc-L-alanine (1.1 eq) in ethyl acetate.

  • Base Addition: Add pyridine or TEA (2.5 eq) to the suspension and stir for 15 minutes at room temperature to liberate the free amidine base.

  • Coupling: Add a solution of T3P® (50% in EtOAc, 1.5 eq) dropwise to the mixture, maintaining the temperature below 30 °C. Causality: T3P® is a powerful yet safe water scavenger and coupling agent, ideal for large-scale amide bond formation and subsequent cyclization, avoiding harsh reagents like SOCl₂.

  • Cyclization: Heat the reaction mixture to reflux (approx. 77 °C for EtOAc) and stir for 8-12 hours. Monitor the reaction by LC-MS.

  • Work-up: Cool the reaction to room temperature. Wash the organic mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can often be purified by crystallization from an appropriate solvent system like EtOAc/heptane to yield the desired quinazolinone scaffold.

Characterization and Quality Control

Rigorous analytical characterization is essential to ensure the identity and purity of the synthesized materials, forming a self-validating protocol.

CompoundAppearance¹H NMR (Expected Key Signals, δ ppm)MS (ESI+)Purity (HPLC)
This compound HCl White to off-white solid9.5-9.0 (br s, 4H, NH₂/NH₂⁺), 8.0-7.5 (m, 3H, Ar-H)m/z = 217/219 [M+H]⁺>98%
5-Bromo-7-fluoro-quinazolinone Scaffold White to pale yellow solid8.0-7.2 (m, 3H, Ar-H), 4.5-4.2 (q, 1H, chiral CH), 1.5 (s, 9H, Boc), 1.4 (d, 3H, CH₃)m/z = 372/374 [M+H]⁺>98%

Addressing Scale-Up Challenges

Transitioning from the bench to a pilot plant introduces complexities that must be proactively managed.[9]

  • Thermal Safety: The cyclization step (Protocol B) can be exothermic. On a large scale, the rate of T3P® addition must be carefully controlled, and reactor cooling must be adequate to maintain the target temperature. Reaction calorimetry studies are recommended during development to quantify the heat of reaction.[9]

  • Reagent Handling: Handling gaseous HCl and ammonia requires specialized equipment and safety protocols. For larger scales, using solutions of HCl in isopropanol or generating HCl in situ might be more practical alternatives.

  • Crystallization: The crystallization process used for purification must be robust. Key parameters such as solvent ratios, cooling profiles, and agitation rates need to be optimized to ensure consistent particle size distribution, which impacts filtration and drying times.

  • Process Analytical Technology (PAT): Implementing in-situ monitoring tools like FTIR or Raman spectroscopy can provide real-time data on reaction conversion, eliminating the need for sampling and enabling tighter process control.[9]

Conclusion

The synthetic strategy outlined in this application note, centered on the versatile intermediate This compound , offers a robust, scalable, and convergent pathway to valuable quinazolinone scaffolds for PI3K inhibitor development. By employing safe and scalable reagents and focusing on non-chromatographic purification methods, this approach addresses many of the common hurdles in pharmaceutical process chemistry. The detailed protocols and causal explanations provide researchers and drug development professionals with a solid foundation for the efficient and large-scale manufacturing of this critical class of oncology therapeutics.

References

Application Notes & Protocols: The Utility of 4-Bromo-2-fluoro-benzamidine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of the fragment, 4-Bromo-2-fluoro-benzamidine, in fragment-based drug discovery (FBDD) campaigns. This document outlines the rationale behind its use, detailed protocols for key experimental techniques, and insights into data interpretation.

Introduction: Why this compound is a Privileged Fragment

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to traditional high-throughput screening (HTS) for identifying novel lead compounds.[1][2] FBDD screens smaller, low-molecular-weight compounds (typically <300 Da) that bind with low affinity but high ligand efficiency to protein targets.[3][4] The fragment "this compound" is an exemplary tool in this paradigm due to its unique combination of chemical features, each conferring a distinct advantage in a screening cascade.

  • The Benzamidine Moiety: Benzamidine and its derivatives are well-established inhibitors of serine proteases like trypsin and thrombin.[5][6] This core structure acts as a potent pharmacophore, often engaging in key hydrogen bonding interactions with aspartate residues in the S1 pocket of these enzymes.[7] This makes the fragment an excellent starting point for targeting this important class of enzymes.

  • The Bromine Atom: The heavy bromine atom is invaluable for X-ray crystallography. Its anomalous scattering properties can be used to solve the phase problem, a critical bottleneck in determining the three-dimensional structure of a protein-fragment complex.[8][9] This provides a direct structural roadmap for hit-to-lead optimization.

  • The Fluorine Atom: The fluorine atom serves as a sensitive probe for Nuclear Magnetic Resonance (NMR) spectroscopy. ¹⁹F NMR-based screening is a powerful technique known for its speed, sensitivity, and low rate of false positives.[8][10] It allows for the rapid detection of binding events, even for very weak interactions, without interference from proton signals from buffers or the protein itself.

These attributes make this compound a multi-purpose tool, enabling its use across several key biophysical techniques central to FBDD.[11]

The FBDD Workflow with this compound

A typical FBDD campaign is a multi-step process designed to identify and validate fragment hits before committing to extensive medicinal chemistry efforts. The unique features of this compound allow it to be seamlessly integrated into this workflow.

FBDD_Workflow cluster_0 Primary Screening cluster_1 Hit Validation & Characterization cluster_2 Structural Biology cluster_3 Lead Optimization Screening Primary Screen (e.g., ¹⁹F NMR, SPR) Hit_ID Hit Identification (Binding Detected) Screening->Hit_ID Detects weak binding Orthogonal Orthogonal Screen (e.g., DSF, ITC) Hit_ID->Orthogonal Confirms genuine hits Affinity Affinity Determination (KD Measurement) Orthogonal->Affinity Structure Structure Determination (X-ray Crystallography) Affinity->Structure Provides binding context Chemistry Medicinal Chemistry (Fragment Growing/Linking) Structure->Chemistry Guides rational design Lead_Opt Lead Optimization Chemistry->Lead_Opt

Caption: FBDD workflow from primary screening to lead optimization.

Application Protocol 1: Primary Screening via ¹⁹F NMR Spectroscopy

¹⁹F NMR is an ideal primary screening method due to its high sensitivity and the fact that this compound contains a fluorine atom.[10] This protocol describes a ligand-observed ¹⁹F NMR experiment.

Principle:

When a small, fluorinated fragment binds to a large protein target, its environment changes, leading to a perturbation of the ¹⁹F NMR signal. This can manifest as a change in chemical shift, line broadening, or a decrease in signal intensity. Because ¹⁹F has a 100% natural abundance and a large chemical shift range, the experiment is highly sensitive and specific.[8][10]

Step-by-Step Protocol:
  • Sample Preparation:

    • Prepare a stock solution of this compound at 100 mM in deuterated DMSO (d6-DMSO).

    • Prepare the target protein in a suitable NMR buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4) containing 10% D₂O for signal locking. The final protein concentration should be between 10-50 µM.

    • Prepare a "fragment cocktail" by mixing stock solutions of several fluorinated fragments (including this compound) to a final concentration of 100-500 µM each in the NMR buffer. Keep the total DMSO concentration below 1-2% to avoid protein denaturation.

  • NMR Data Acquisition:

    • Acquire a reference 1D ¹⁹F NMR spectrum of the fragment cocktail alone. This spectrum will show sharp signals for each non-binding fragment.

    • Add the target protein to the fragment cocktail to the desired final concentration (e.g., 25 µM).

    • Acquire a second 1D ¹⁹F NMR spectrum under the same experimental conditions.

  • Data Analysis & Hit Identification:

    • Compare the two spectra. A change in the signal corresponding to this compound (e.g., significant line broadening or disappearance of the peak) indicates a binding event.

    • Causality: The tumbling rate of a small molecule is fast, resulting in a sharp NMR signal. When bound to a large protein, it effectively tumbles at the slower rate of the protein, causing severe line broadening and a decrease in signal intensity. This makes hit identification unambiguous.[12][13]

  • Deconvolution (if using cocktails):

    • If a hit is identified from a cocktail, screen each fragment from that cocktail individually against the target protein to identify the specific binder.

Application Protocol 2: Hit Confirmation and Affinity Estimation via Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique that measures binding events in real-time, making it an excellent orthogonal method to confirm hits from NMR screens and to estimate binding kinetics.[11][14]

Principle:

SPR detects changes in the refractive index at the surface of a sensor chip. A target protein is immobilized on the chip, and a solution containing the fragment is flowed over the surface. Binding of the fragment to the protein increases the mass on the surface, causing a measurable change in the refractive index, which is proportional to the binding response.[15][16]

Step-by-Step Protocol:
  • Immobilization of Target Protein:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).[15]

    • Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the target protein (typically at 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface. The protein will form covalent amide bonds with the surface.

    • Deactivate any remaining active esters using an injection of ethanolamine.

    • Causality: Covalent immobilization ensures a stable and high-density surface of the target protein, which is crucial for detecting the binding of low-molecular-weight fragments.[17]

  • Fragment Binding Analysis:

    • Prepare a dilution series of this compound in a running buffer (e.g., PBS with 0.05% Tween-20 and 1-2% DMSO to match the sample solvent). Concentrations should typically range from low µM to high µM or low mM to accurately determine the dissociation constant (KD).

    • Inject the fragment solutions over the immobilized protein surface, followed by a dissociation phase where only running buffer is flowed. A reference flow cell (deactivated without protein) should be used for background subtraction.

    • Regenerate the surface between injections if necessary using a mild regeneration solution (e.g., a short pulse of low pH glycine).

  • Data Analysis:

    • The binding signal is recorded as a sensorgram (Response Units vs. Time).

    • For affinity determination, plot the steady-state binding response against the fragment concentration and fit the data to a 1:1 binding model to calculate the KD.

    • Trustworthiness: A key advantage of SPR is its ability to provide kinetic data (association and dissociation rates), which adds a higher level of confidence to the hit validation process compared to endpoint assays.[4]

Parameter Typical Range for Fragments Significance
Dissociation Constant (K D) 10 µM - 5 mMMeasures binding affinity. Weaker affinities are common and expected for initial fragment hits.
Association Rate (k a) 10³ - 10⁵ M⁻¹s⁻¹Rate of complex formation.
Dissociation Rate (k d) 10⁻¹ - 10⁻³ s⁻¹Rate of complex decay. Fragments often have fast off-rates.
Ligand Efficiency (LE) > 0.3Normalizes binding affinity by the size of the molecule (heavy atom count). A key metric in FBDD.

Application Protocol 3: Structural Elucidation via X-ray Crystallography

The ultimate validation for a fragment hit is a high-resolution crystal structure of the protein-fragment complex. This provides definitive proof of binding and reveals the precise binding mode, which is critical for structure-guided drug design.[18][19]

Principle:

This technique involves soaking a pre-grown crystal of the target protein in a solution containing the fragment. The fragment diffuses into the crystal lattice and binds to the protein. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate a three-dimensional electron density map of the protein-fragment complex. The bromine atom in this compound can be used for single-wavelength anomalous dispersion (SAD) phasing if native phases cannot be determined.

XRay_Workflow Protein_Purification Protein Purification & Crystallization Crystal_Soaking Crystal Soaking with This compound Protein_Purification->Crystal_Soaking Data_Collection X-ray Diffraction Data Collection Crystal_Soaking->Data_Collection Cryo-protect & Freeze Structure_Solution Structure Solution (SAD Phasing with Bromine) Data_Collection->Structure_Solution Model_Building Model Building & Refinement Structure_Solution->Model_Building SBDD Structure-Based Drug Design Model_Building->SBDD Binding mode identified

Caption: X-ray crystallography workflow for a fragment complex.

Step-by-Step Protocol:
  • Protein Crystallization:

    • Purify the target protein to >95% homogeneity.

    • Screen a wide range of crystallization conditions (precipitants, buffers, salts, additives) to find conditions that yield diffraction-quality crystals.

  • Fragment Soaking:

    • Prepare a soaking solution containing this compound at a concentration of 1-10 mM in the mother liquor used for crystallization. The DMSO concentration should be kept as low as possible (<5%) to avoid crystal damage.

    • Transfer a protein crystal into a drop of the soaking solution and incubate for a period ranging from minutes to hours.

    • Causality: Soaking allows the fragment to diffuse into the solvent channels of the crystal and access the binding site on the protein without disrupting the crystal lattice.

  • Cryo-protection and Data Collection:

    • Briefly transfer the soaked crystal into a cryo-protectant solution (typically the mother liquor supplemented with 20-30% glycerol or ethylene glycol) to prevent ice formation.

    • Flash-cool the crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source. To leverage the bromine atom for phasing, data should be collected at the bromine absorption edge (~0.92 Å).

  • Structure Determination and Analysis:

    • Process the diffraction data.

    • Solve the structure using molecular replacement (if a native structure is available) or SAD phasing using the anomalous signal from the bromine atom.

    • Build the protein-fragment model into the electron density map and refine the structure.

    • Analyze the binding site to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) that can be exploited for fragment evolution.

Conclusion

This compound is a highly versatile and powerful fragment for FBDD campaigns, particularly against serine proteases. Its constituent parts—a guiding pharmacophore, a ¹⁹F NMR handle, and a phasing-capable heavy atom—provide an integrated toolkit for hit discovery, validation, and structural characterization. By leveraging the protocols detailed in these notes, researchers can efficiently progress from an initial screen to a high-resolution structure, accelerating the journey towards novel therapeutics.

References

Application Notes & Protocols: A Modular Approach to the Synthesis of Novel Kinase Inhibitors from 4-Bromo-2-fluoro-benzamidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed, modular framework for the synthesis of novel kinase inhibitors, commencing with the versatile starting material, 4-Bromo-2-fluoro-benzamidine. We present a scientifically grounded, two-stage synthetic strategy. The initial stage focuses on the construction of a core 2-aryl-pyrimidine scaffold, a privileged structure in many FDA-approved kinase inhibitors. The second stage employs palladium-catalyzed cross-coupling to diversify this core, enabling extensive structure-activity relationship (SAR) studies. This document offers in-depth protocols, explains the causal reasoning behind experimental choices, and outlines subsequent biological evaluation methodologies.

Introduction: Rationale and Strategic Overview

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern targeted therapy.[1][2]

The choice of starting material is critical in medicinal chemistry. This compound offers a unique combination of features for the synthesis of kinase inhibitors:

  • The Benzamidine Moiety: This functional group is a versatile precursor for the formation of various nitrogen-containing heterocycles. Specifically, it can readily undergo condensation reactions with 1,3-dicarbonyl compounds to form substituted pyrimidine rings.[3] Pyrimidine scaffolds are central to numerous kinase inhibitors, as they can mimic the adenine portion of ATP and form crucial hydrogen bonds within the kinase hinge region.[4]

  • The 4-Bromo Substituent: The bromine atom serves as a key synthetic handle for late-stage functionalization. It is highly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide array of aryl and heteroaryl groups.[5] This modularity is essential for exploring the chemical space and optimizing inhibitor potency and selectivity.

  • The 2-Fluoro Substituent: The strategic placement of a fluorine atom can significantly enhance the pharmacological properties of a drug candidate. Fluorine's high electronegativity can modulate the pKa of nearby functional groups, influence molecular conformation, and improve metabolic stability by blocking potential sites of oxidation.[6][7] These factors can lead to improved binding affinity and a better pharmacokinetic profile.[6][7]

This guide details a robust synthetic pathway that leverages these features to generate a library of novel kinase inhibitor candidates.

Proposed Synthetic Pathway

The overall strategy is a two-part process designed for both core scaffold synthesis and subsequent diversification.

G cluster_0 Part 1: Pyrimidine Core Synthesis cluster_1 Part 2: Diversification A This compound C 2-(4-bromo-2-fluorophenyl)- 4,6-dimethylpyrimidine (Core Scaffold) A->C Condensation B 1,3-Dicarbonyl Compound (e.g., Acetylacetone) B->C C2 Core Scaffold D Aryl/Heteroaryl Boronic Acid E Novel Kinase Inhibitor Library D->E C2->E Suzuki-Miyaura Coupling

Caption: A two-part synthetic strategy for novel kinase inhibitors.

Experimental Protocols

PART 1: Synthesis of the Core Scaffold: 2-(4-bromo-2-fluorophenyl)-4,6-dimethylpyrimidine

This protocol describes the condensation of this compound with acetylacetone to form the pyrimidine core. The reaction proceeds via a double condensation mechanism, where the amidine nitrogen atoms react with the carbonyl groups of the diketone.

Materials:

Reagent/MaterialSupplierGrade
This compound HClCommercial>95%
Acetylacetone (2,4-pentanedione)CommercialReagent Grade
Sodium Ethoxide (NaOEt)CommercialReagent Grade
Ethanol (EtOH), AnhydrousCommercialAnhydrous, 200 proof
Diethyl EtherCommercialAnhydrous
Saturated Sodium BicarbonateLab Prepared-
BrineLab Prepared-
Anhydrous Magnesium SulfateCommercial-

Protocol:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous ethanol (100 mL).

  • Base Addition: Under an inert atmosphere (N2 or Argon), carefully add sodium ethoxide (1.1 equivalents). Stir until fully dissolved.

  • Amidine Addition: Add this compound hydrochloride (1.0 equivalent). Stir the resulting suspension for 15 minutes at room temperature to liberate the free base.

  • Diketone Addition: Add acetylacetone (1.05 equivalents) dropwise to the mixture.

  • Reflux: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add deionized water (100 mL) and ethyl acetate (100 mL).

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 50 mL).

    • Combine the organic extracts and wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 2-(4-bromo-2-fluorophenyl)-4,6-dimethylpyrimidine.

Expected Outcome: A white to off-white solid. The yield can be expected to be in the range of 60-80%. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry.

PART 2: Diversification via Suzuki-Miyaura Cross-Coupling

This protocol details the palladium-catalyzed coupling of the synthesized bromo-pyrimidine core with a representative arylboronic acid. This reaction is a powerful tool for creating C-C bonds and is widely used in drug discovery.[8]

Materials:

Reagent/MaterialSupplierGrade
2-(4-bromo-2-fluorophenyl)-4,6-dimethylpyrimidineFrom Part 1>98%
Arylboronic Acid (e.g., 4-methoxyphenylboronic acid)Commercial>95%
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]CommercialCatalyst Grade
Potassium Carbonate (K₂CO₃)CommercialAnhydrous
1,4-Dioxane/Water Mixture (4:1)CommercialAnhydrous/HPLC

Protocol:

  • Reaction Setup: To a flame-dried Schlenk flask, add the 2-(4-bromo-2-fluorophenyl)-4,6-dimethylpyrimidine (1.0 equivalent), the chosen arylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (N₂ or Argon) three times.

  • Catalyst and Solvent Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equivalents), followed by the degassed 1,4-dioxane/water (4:1) solvent mixture.

  • Reaction: Heat the mixture to 90 °C and stir for 8-16 hours. Monitor the disappearance of the starting material by TLC or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (50 mL) and water (50 mL).

    • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 25 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. .

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography to isolate the final kinase inhibitor candidate.

Data Summary Table:

StepStarting MaterialKey ReagentsProductTypical Yield
Part 1 This compoundAcetylacetone, NaOEt2-(4-bromo-2-fluorophenyl)-4,6-dimethylpyrimidine60-80%
Part 2 Pyrimidine Core (from Part 1)Arylboronic Acid, Pd(PPh₃)₄, K₂CO₃2-(2-fluoro-4'-methoxy-[1,1'-biphenyl]-4-yl)-4,6-dimethylpyrimidine55-90%

Biological Evaluation Strategy

Once a library of compounds is synthesized, a systematic biological evaluation is required to identify active kinase inhibitors.

G A Synthesized Compound Library B Primary Screening: Biochemical Kinase Assays (e.g., KinaseGlo®, HTRF®) A->B C Determine IC₅₀ Values for Active Compounds B->C D Secondary Screening: Cell-Based Assays (e.g., Proliferation, Apoptosis) C->D E Lead Optimization: SAR Studies D->E F In Vivo Studies E->F

Caption: Workflow for the biological evaluation of synthesized compounds.

Protocol 1: Primary Biochemical Kinase Assay (Example: Generic Luminescent Assay)
  • Target Selection: Choose a panel of kinases for initial screening. The choice can be guided by the structural similarity of the synthesized scaffold to known inhibitors of specific kinase families (e.g., Src family, Aurora kinases).[9][10]

  • Reagent Preparation: Prepare assay buffer, recombinant kinase enzyme, substrate peptide, and ATP at optimal concentrations.

  • Compound Plating: Serially dilute the synthesized compounds in DMSO and dispense them into a 384-well assay plate.

  • Kinase Reaction: Add the kinase, substrate, and ATP to the wells to initiate the reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add a detection reagent (e.g., ADP-Glo™ or similar) that generates a luminescent signal inversely proportional to the kinase activity.

  • Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) for active compounds.

Protocol 2: Cell-Based Proliferation Assay
  • Cell Line Selection: Choose a cancer cell line known to be dependent on the target kinase (e.g., a cell line with a specific activating mutation).

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the active compounds identified in the primary screen. Include a vehicle control (DMSO) and a positive control (a known inhibitor).

  • Incubation: Incubate the cells for 72 hours under standard cell culture conditions (37 °C, 5% CO₂).

  • Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin) and measure the signal according to the manufacturer's protocol.

  • Data Analysis: Normalize the data to the vehicle control and plot cell viability against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion

The synthetic route and evaluation protocols described herein provide a comprehensive and adaptable platform for the discovery of novel kinase inhibitors starting from this compound. The modular nature of the Suzuki-Miyaura coupling allows for the rapid generation of a diverse chemical library, which is essential for developing potent and selective drug candidates. The strategic inclusion of the fluoro-substituent and the pyrimidine core provides a strong foundation for creating compounds with favorable drug-like properties.

References

Application Note: Strategic Synthesis and Characterization of a Novel Benzamidine-Derived Drug Impurity Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The identification and quantification of impurities are critical mandates in pharmaceutical development and manufacturing, governed by stringent international guidelines.[1][2] High-purity reference standards are indispensable tools for the accurate analytical control of these impurities. This application note provides a comprehensive guide to the strategic synthesis, purification, and characterization of a model drug impurity reference standard derived from a substituted benzamidine precursor, using 4-Bromo-2-fluoro-benzamidine as a key intermediate. The protocols detailed herein are grounded in established synthetic methodologies, drawing parallels with the synthesis of impurities related to modern oral anticoagulants, and emphasize the principles of ensuring structural integrity and analytical purity as required by regulatory bodies like the International Council for Harmonisation (ICH).[3][4][5]

Introduction: The Imperative for High-Fidelity Reference Standards

In pharmaceutical quality control, a drug impurity is any component of a drug substance or drug product that is not the desired active pharmaceutical ingredient (API) or an excipient.[2] The presence of impurities, even in minute quantities, can impact the safety and efficacy of a therapeutic agent.[6] Consequently, regulatory frameworks such as ICH Q3A and Q3B mandate strict control over impurity levels, setting thresholds for reporting, identification, and qualification.[1][4][5]

Achieving this level of control is impossible without well-characterized impurity reference standards (IRSs).[3][7] These standards are highly purified compounds used to confirm the identity and concentration of impurities during routine analysis and stability testing.[8][9] Benzamidine derivatives are a class of compounds that frequently appear as key intermediates or structural motifs in various APIs, particularly in serine protease inhibitors like the anticoagulant Dabigatran.[10][11] Therefore, impurities arising from or related to these benzamidine precursors are of significant interest.

This guide details a robust workflow for the preparation of a novel impurity reference standard, demonstrating the conversion of 4-Bromo-2-fluoro-benzonitrile to this compound and its subsequent elaboration into a final target molecule.

Synthetic Strategy and Mechanistic Rationale

The overall strategy involves a two-stage process: (1) Formation of the critical benzamidine intermediate from its corresponding benzonitrile via the Pinner reaction, and (2) Coupling of this intermediate with a suitable acylating agent to form the final impurity molecule.

Causality Behind Experimental Choices:

  • Pinner Reaction: This classic method is chosen for its reliability in converting nitriles to amidine hydrochlorides under anhydrous acidic conditions.[10] The mechanism involves the activation of the nitrile by protonation, followed by nucleophilic attack of an alcohol (e.g., ethanol) to form an imidate ester hydrochloride. Subsequent treatment with ammonia or an ammonium salt efficiently converts the imidate to the desired amidine. This method avoids harsh conditions that could compromise the integrity of the halogenated aromatic ring.

  • Acylation with n-Hexyl Chloroformate: This step is analogous to a key transformation in the synthesis of Dabigatran Etexilate, where the amidine group is acylated to form a carbamate linkage.[10] This creates a stable, well-defined impurity structure that is relevant to process-related impurities found in similar APIs.

  • 4-Bromo-2-fluoro Substitution: The presence of bromine provides a versatile synthetic handle for potential further modifications via cross-coupling reactions, while the fluorine atom can significantly alter the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it a relevant structural motif in modern drug design.[12]

Overall Synthetic Workflow Diagram

G A 4-Bromo-2-fluoro-benzonitrile (Starting Material) B Pinner Reaction (HCl, Ethanol) A->B Step 1 C Imidate Ester Intermediate B->C D Ammonolysis (NH4Cl) C->D Step 2 E This compound HCl (Key Intermediate) D->E F Acylation Reaction (n-Hexyl Chloroformate) E->F Step 3 G Crude Impurity Product F->G H Purification (Column Chromatography) G->H Step 4 I Characterized Reference Standard (Purity >99.5%) H->I

Caption: High-level workflow for the synthesis of the target impurity reference standard.

Detailed Experimental Protocols

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

Protocol 1: Synthesis of this compound Hydrochloride

Reagents and Materials:

  • 4-Bromo-2-fluoro-benzonitrile

  • Anhydrous Ethanol (EtOH)

  • Hydrogen Chloride (HCl) gas or Acetyl Chloride

  • Anhydrous Diethyl Ether

  • Ammonium Carbonate ((NH₄)₂CO₃)

  • Round-bottom flask with magnetic stirrer

  • Gas dispersion tube

  • Drying tube (CaCl₂)

Procedure:

  • Imidate Formation: Dissolve 4-Bromo-2-fluoro-benzonitrile (1.0 eq) in anhydrous ethanol (5 mL per 1 g of nitrile) in a dry round-bottom flask equipped with a magnetic stirrer and a drying tube.

  • Cool the solution to 0°C in an ice bath.

  • Bubble anhydrous HCl gas through the solution for 2-3 hours, ensuring the reaction remains at 0°C. Alternative: Add acetyl chloride (1.5 eq) dropwise to the cold ethanol solution to generate HCl in situ.

  • Seal the flask and stir at room temperature for 18-24 hours. The formation of a white precipitate (the imidate ester hydrochloride) is typically observed.

  • Remove the solvent under reduced pressure to obtain the crude imidate ester.

  • Amidine Formation: To the crude imidate ester, add a saturated solution of ammonium carbonate in ethanol and stir at room temperature for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the imidate spot disappears.

  • Filter the reaction mixture to remove any inorganic salts.

  • Concentrate the filtrate under reduced pressure. The resulting solid is the crude this compound hydrochloride. This can be purified further by recrystallization from an ethanol/ether mixture if necessary.

Protocol 2: Synthesis of the Final Impurity (N-((4-Bromo-2-fluorophenyl)(imino)methyl)hexylcarbamate)

Reagents and Materials:

  • This compound hydrochloride (from Protocol 1)

  • n-Hexyl chloroformate

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Suspend this compound hydrochloride (1.0 eq) in anhydrous DCM (10 mL per 1 g).

  • Cool the suspension to 0°C in an ice bath.

  • Add TEA or DIPEA (2.2 eq) dropwise to the suspension. Stir for 15 minutes to generate the free base.

  • Slowly add n-hexyl chloroformate (1.1 eq) dropwise, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Combine the pure fractions and evaporate the solvent to yield the final impurity as a solid or viscous oil.

Characterization and Purity Assessment

For an IRS to be fit for purpose, its identity must be unequivocally confirmed and its purity accurately determined.[13][14] A combination of spectroscopic and chromatographic techniques is required.

Analytical Characterization Workflow

G A Purified Synthetic Product B Structural Confirmation A->B C Purity & Assay A->C D ¹H NMR & ¹³C NMR B->D Proton/Carbon Skeleton E High-Resolution Mass Spec (HRMS) B->E Exact Mass & Formula F FTIR B->F Functional Groups G HPLC-UV (Purity) C->G Chromatographic Purity H Quantitative NMR (qNMR) (Assay vs. Certified Standard) C->H Absolute Purity (Assay) I Certificate of Analysis (CoA) D->I E->I G->I H->I

Caption: Logical workflow for the comprehensive characterization of the reference standard.

Data Presentation: Summary of Analytical Characterization

The following table summarizes the analytical data required to release a batch of the synthesized reference standard.

Analytical Test Method Purpose Acceptance Criteria / Expected Result
Identity ¹H and ¹³C NMRConfirms the covalent structure of the molecule.Spectrum corresponds to the proposed structure. All signals are assigned.
Identity Mass Spectrometry (MS)Confirms the molecular weight and elemental composition.Measured m/z value is within 5 ppm of the theoretical exact mass.
Identity FTIRConfirms the presence of key functional groups (e.g., C=O, N-H, C-F).Presence of characteristic absorption bands.
Purity HPLC-UVDetermines the area percent purity and detects related impurities.Purity ≥ 99.5%. No single impurity > 0.15%.
Assay (Purity) qNMR or Mass BalanceProvides an absolute purity value for quantitative use.Report value with uncertainty (e.g., 99.7% ± 0.2%).
Residual Solvents GC-HSQuantifies any remaining solvents from the synthesis.Meets ICH Q3C limits.
Water Content Karl Fischer TitrationDetermines the water content of the solid material.Report value (typically < 0.5%).

Conclusion

This application note outlines a detailed and scientifically grounded methodology for the synthesis and characterization of a drug impurity reference standard using this compound as a representative intermediate. By following these protocols, researchers and drug development professionals can reliably produce high-purity, well-characterized reference materials essential for maintaining the quality, safety, and regulatory compliance of pharmaceutical products. The principles of rational synthetic design, robust purification, and comprehensive analytical characterization detailed herein are universally applicable to the preparation of a wide range of process-related and degradation impurities.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 4-Bromo-2-fluoro-benzamidine Condensation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 4-Bromo-2-fluoro-benzamidine in condensation reactions and encountering challenges with reaction yield. As a key building block in pharmaceutical development, particularly in the synthesis of novel therapeutic agents for oncology and neurology, optimizing reactions with this intermediate is critical.[1] This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and enhance the efficiency of your synthetic protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My condensation reaction with this compound is resulting in a consistently low yield. What are the most common initial factors I should investigate?

A1: In our experience, low yields in amidine-based condensations almost always trace back to one of three fundamental areas: the quality of the amidine starting material, the presence of water, or suboptimal thermal conditions.

  • Amidine Purity and Stability: this compound, like many amidines, can be sensitive to hydrolysis.[2] It is often supplied as a hydrochloride salt to improve stability. However, it can be hygroscopic. Exposure to ambient moisture can lead to gradual hydrolysis back to the corresponding, and often unreactive, amide. Always start with a freshly opened batch or a sample that has been stored meticulously in a desiccator.[3]

  • Anhydrous Conditions: This is non-negotiable for most condensation reactions. Water actively participates in side reactions, primarily the hydrolysis of your starting material and key intermediates.[2] Even trace amounts of water can significantly depress your yield.

  • Reaction Temperature: Condensation reactions are often equilibrium-driven, and temperature plays a dual role.[4] It must be high enough to overcome the activation energy but not so high as to cause degradation of your starting materials or the desired product. The unique electronic profile of this substrate, with both a fluoro and a bromo substituent, can affect its thermal stability. Always monitor your reaction progress closely, for instance, by using Thin Layer Chromatography (TLC), to determine the optimal balance.[2]

Q2: I suspect my starting material is the issue. How can I verify the quality of my this compound?

A2: Excellent question. Verifying the integrity of your starting material is a self-validating step that saves significant time and resources.

  • Physical Properties: Check the melting point. A sharp melting point close to the literature value indicates high purity. A broad or depressed melting point suggests impurities.

  • Spectroscopic Analysis: ¹H NMR is an excellent tool. Check for the characteristic peaks of the amidine and the absence of significant peaks corresponding to the 4-bromo-2-fluorobenzamide or 4-bromo-2-fluorobenzoic acid.

  • Storage: This material should be stored under inert gas and refrigerated, especially if it is the free base. For long-term storage, temperatures of -20°C are recommended.[3]

Here is a general workflow for troubleshooting starting material and reaction setup, which forms the foundation of a successful experiment.

G cluster_0 Initial Checks cluster_1 Reaction Setup cluster_2 Optimization start Low Yield Observed reagent_check Assess Amidine Quality (NMR, MP, TLC) start->reagent_check Step 1 anhydrous_check Verify Anhydrous Conditions (Dry Solvents, Inert Gas) reagent_check->anhydrous_check If pure reagent_purify Purify or Resynthesize Starting Material reagent_check->reagent_purify If impure glassware_check Flame-Dry Glassware? anhydrous_check->glassware_check run_reaction Run Reaction & Monitor (TLC, LC-MS) glassware_check->run_reaction Yes optimize Troubleshoot Further: - Temperature - Catalyst - Time run_reaction->optimize If yield still low

Caption: A logical workflow for troubleshooting condensation reactions.

Q3: My reaction stalls and does not proceed to completion, even after extended reaction times. What adjustments should I consider?

A3: A stalled reaction often points to issues with catalyst activity, suboptimal conditions, or an unfavorable equilibrium.

  • Catalyst Inefficiency: If you are using an acid catalyst (e.g., HCl, PTSA), ensure it is active and present in the correct concentration.[2][5] For reusable catalysts, regeneration may be necessary. The choice between a Brønsted and a Lewis acid can also be critical depending on the specific condensation partner.

  • Driving the Equilibrium: Many condensation reactions release a small molecule, typically water.[4] If this byproduct is not removed, the reaction can stall as the reverse reaction (hydrolysis) begins to compete. Consider using a Dean-Stark apparatus to azeotropically remove water if your solvent system is appropriate (e.g., toluene). Alternatively, adding a dehydrating agent like molecular sieves can be effective.

  • Incremental Temperature Increase: If you have confirmed your reagents are stable at higher temperatures (via small-scale tests or literature review), a moderate increase in temperature can sometimes provide the necessary energy to push the reaction to completion.[2] Monitor carefully for any signs of decomposition (e.g., color change, new spots on TLC).

The following diagram illustrates the key equilibria at play. Your goal is to shift the balance to favor the product.

G Amidine This compound + Condensation Partner Product Desired Condensation Product Amidine->Product k_fwd (Desired Reaction) - H2O Hydrolysis Hydrolyzed Amidine (Amide/Carboxylic Acid) Amidine->Hydrolysis k_hydrolysis (Side Reaction) + H2O Product->Amidine k_rev (Reverse Reaction) + H2O

Caption: Competing reactions in amidine condensation.

Q4: What are the best practices for setting up a strictly anhydrous condensation reaction?

A4: This is a critical experimental skill. The following protocol outlines the key steps to minimize water contamination.

Experimental Protocol: Ensuring Anhydrous Reaction Conditions
  • Glassware Preparation:

    • Thoroughly clean all glassware (reaction flask, condenser, addition funnel, etc.) and dry in an oven at >120°C for at least 4 hours, or preferably overnight.

    • Assemble the glassware hot and allow it to cool under a stream of dry inert gas (Nitrogen or Argon). Alternatively, flame-dry the assembled apparatus under vacuum and then backfill with inert gas.

  • Solvent Preparation:

    • Use a freshly opened bottle of an anhydrous grade solvent.

    • For particularly sensitive reactions, it is best practice to distill the solvent over a suitable drying agent (e.g., sodium/benzophenone for THF, calcium hydride for dichloromethane or acetonitrile). Store the dried solvent over activated molecular sieves (3Å or 4Å).

  • Reagent Handling:

    • Dispense solid reagents in a glove box or under a positive pressure of inert gas.

    • Handle liquid reagents with dry syringes or cannulas.

  • Reaction Execution:

    • Maintain a positive pressure of inert gas throughout the entire reaction, from reagent addition to quenching. A simple balloon or a bubbler system is effective.

    • If adding reagents portion-wise, do so under a counter-flow of inert gas.

Q5: I'm observing several unexpected spots on my TLC plate. What are the most probable side reactions?

A5: The formation of multiple products is a common challenge. Besides the hydrolysis already discussed, other side reactions can occur:

  • Self-Condensation: Depending on the reaction partner, the 1,3-dicarbonyl compound, if used, can undergo self-condensation.[2]

  • Incomplete Cyclization: If your goal is to form a heterocycle (e.g., a pyrimidine), the reaction may stall at an intermediate stage before the final cyclization and dehydration steps.[2] This can be due to insufficient activation or steric hindrance. Adding a catalytic amount of a stronger acid might facilitate this final step.[2]

  • Solvent Participation: Certain solvents can participate in the reaction under acidic conditions. For example, THF and DMSO have been shown to react with benzamide and glyoxal in acid-catalyzed condensations.[5][6]

A systematic approach to identifying these byproducts using techniques like LC-MS is crucial for diagnosing the specific issue and redesigning the reaction conditions accordingly.

Data Summary: Solvent Selection

The choice of solvent is critical and can significantly impact reactant solubility and reaction rates.[2][7] The ideal solvent should fully dissolve the starting materials while being compatible with the reaction conditions.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Typical Use Case & Notes
Toluene 1112.4Good for azeotropic removal of water. Lower polarity may reduce solubility of amidine salts.
Acetonitrile 8237.5A polar aprotic solvent that often provides high yields.[7] Good for reactions at moderate temperatures.
Ethanol 7824.5A polar protic solvent. Can sometimes participate in the reaction but is effective for many condensations.[7]
N,N-Dimethylformamide (DMF) 15336.7High boiling point and excellent solvating power, but can be difficult to remove and may decompose at high temps.
Tetrahydrofuran (THF) 667.6Common solvent, but must be rigorously dried and checked for peroxides. Can participate in side reactions.[6]

By systematically addressing these common issues—starting with the integrity of your reagents and the rigor of your experimental setup—you can effectively troubleshoot and optimize your condensation reactions involving this compound, leading to significantly improved yields and more reliable synthetic outcomes.

References

Identifying byproducts in the synthesis of benzoxazepins from "4-Bromo-2-fluoro-benzamidine"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of advanced heterocyclic scaffolds. This guide is specifically designed for researchers, medicinal chemists, and process development scientists working on the synthesis of benzoxazepine derivatives, particularly those originating from 4-Bromo-2-fluoro-benzamidine. Here, we address common challenges and frequently asked questions to help you navigate the complexities of this synthetic route and effectively troubleshoot any issues that may arise during your experiments. Our aim is to provide not just solutions, but also the underlying scientific principles to empower your research and development.

I. Overview of the Synthesis: A Mechanistic Perspective

The synthesis of the benzoxazepine core from this compound typically involves a tandem reaction sequence initiated by the nucleophilic attack of the benzamidine on an epoxide, followed by an intramolecular nucleophilic aromatic substitution (SNAr). The highly activated fluorine atom, positioned ortho to the amidine group, is susceptible to displacement by the in situ generated alkoxide, leading to the formation of the seven-membered benzoxazepine ring.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific problems you may encounter.

FAQ 1: Low or No Yield of the Desired Benzoxazepine

Question: I am attempting the synthesis of a benzoxazepine derivative from this compound and an epoxide, but I am observing very low yields or only unreacted starting material. What are the likely causes and how can I improve the outcome?

Answer:

Low or no yield is a common issue that can often be traced back to several key factors. A systematic approach to troubleshooting is recommended.[1]

  • Purity of Starting Materials: Ensure the this compound is of high purity. Amidine salts are common and may require neutralization before use. The epoxide should also be pure and free from polymeric impurities.

  • Reaction Conditions:

    • Base: The choice and stoichiometry of the base are critical. A strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is often required to deprotonate the amidine and/or the resulting alcohol intermediate to facilitate the intramolecular SNAr.

    • Solvent: A polar aprotic solvent like DMF, DMSO, or THF is typically used to dissolve the reactants and facilitate the SNAr step. Ensure the solvent is anhydrous, as water can lead to side reactions.

    • Temperature: The initial epoxide opening may proceed at a lower temperature, but the intramolecular SNAr cyclization often requires heating. Optimization of the reaction temperature is crucial; too low, and the cyclization will be slow, too high, and you may risk decomposition or side reactions.

  • Inert Atmosphere: Amidines and strong bases can be sensitive to atmospheric oxygen and moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the degradation of reagents and intermediates.[1]

Troubleshooting Workflow for Low Yield:

G start Low Yield of Benzoxazepine check_purity Verify Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions (Base, Solvent, Temp) check_purity->check_conditions Purity OK purify_reagents Purify/Dry Reagents & Solvents check_purity->purify_reagents Impurities Detected check_atmosphere Ensure Inert Atmosphere check_conditions->check_atmosphere Conditions Appear Correct optimize_conditions Systematically Optimize Conditions (e.g., screen bases, vary temp.) check_conditions->optimize_conditions Suboptimal improve_technique Improve Inert Atmosphere Technique check_atmosphere->improve_technique Suspect Contamination end Yield Improved check_atmosphere->end All Factors Optimized purify_reagents->start Re-run Reaction optimize_conditions->start Re-run Reaction improve_technique->start Re-run Reaction

Caption: Troubleshooting workflow for low reaction yield.

FAQ 2: Identification of a Major Byproduct with a Lower Molecular Weight

Question: My reaction mixture shows a significant byproduct that, according to LC-MS analysis, has a molecular weight corresponding to the hydrolysis of my starting material. How can I prevent this?

Answer:

The byproduct you are likely observing is 4-Bromo-2-fluoro-benzamide . Benzamidines are known to be susceptible to hydrolysis to the corresponding benzamide, especially under basic aqueous conditions.[2][3][4][5][6]

Mechanism of Hydrolysis:

G cluster_0 Hydrolysis of Benzamidine Amidine This compound Amide 4-Bromo-2-fluoro-benzamide Amidine->Amide + H2O, Base G cluster_1 Regioisomeric Byproduct Formation start This compound + Propylene Oxide path_a Attack at C1 (less hindered) start->path_a path_b Attack at C2 (more hindered) start->path_b intermediate_a Intermediate A path_a->intermediate_a intermediate_b Intermediate B path_b->intermediate_b product_a Regioisomer A (Major Product) intermediate_a->product_a Intramolecular SNAr product_b Regioisomer B (Minor Product) intermediate_b->product_b Intramolecular SNAr

References

Technical Support Center: Optimizing Reaction Temperature for 4-Bromo-2-fluoro-benzamidine Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for optimizing the reaction temperature in palladium-catalyzed cross-coupling reactions involving 4-Bromo-2-fluoro-benzamidine. As a key building block in medicinal chemistry, successful and high-yielding coupling of this substrate is often critical. Temperature is a paramount parameter that governs reaction rate, catalyst stability, and the formation of byproducts.[1] This resource, presented in a question-and-answer format, addresses common challenges and offers practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting temperature range for a Suzuki-Miyaura coupling reaction with this compound?

A1: For Suzuki-Miyaura couplings involving aryl bromides, a general starting temperature range is between 80-120 °C.[1] A good initial temperature to screen would be around 80-100 °C.[1][2] The electron-withdrawing nature of the fluorine and amidine groups on the this compound ring can influence the reactivity of the C-Br bond, potentially allowing for milder conditions compared to more electron-rich aryl bromides.[3]

Q2: How does temperature specifically impact the key steps of the Suzuki-Miyaura catalytic cycle?

A2: Temperature influences multiple stages of the catalytic cycle:

  • Oxidative Addition: This is the initial step where the aryl bromide adds to the Pd(0) catalyst. While the C-Br bond in this compound is relatively reactive, insufficient temperature can lead to a slow or stalled reaction.[1]

  • Transmetalation: This step involves the transfer of the organic group from the boronic acid reagent to the palladium center. It is often accelerated by heat. The choice of base also plays a critical role here.[4]

  • Reductive Elimination: This is the final step that forms the desired C-C bond and regenerates the Pd(0) catalyst. This step is also generally favored at higher temperatures.

Q3: What are the visual or analytical signs that my reaction temperature is too high or too low?

A3: Careful monitoring of the reaction is crucial.

  • Temperature Too Low: The primary indicator is a sluggish or incomplete reaction, with starting material remaining even after extended reaction times, as observed by TLC, GC-MS, or LC-MS analysis.[1][5]

  • Temperature Too High: Excessive heat can lead to several undesirable outcomes:

    • Catalyst Decomposition: The formation of palladium black (a fine black precipitate) is a classic sign that the palladium catalyst has aggregated and is no longer active.[6][7]

    • Increased Side Products: Higher temperatures can promote side reactions such as debromination (hydrodehalogenation), where the bromine atom is replaced by a hydrogen, or homocoupling of the boronic acid coupling partner.[1][4]

    • Substrate/Product Degradation: The benzamidine functionality or other sensitive groups on your coupling partner may not be stable at elevated temperatures.

Troubleshooting Guide: Temperature Optimization

This section provides a systematic approach to resolving common issues encountered during the temperature optimization of coupling reactions with this compound.

Problem 1: Low or No Conversion of Starting Material

Q: I've set my reaction at 80 °C, but after several hours, I see very little product formation and a significant amount of unreacted this compound. What should I do?

A: Low conversion is a common issue that can often be resolved by systematically evaluating and adjusting your reaction parameters.

  • Initial Step: Incremental Temperature Increase: Your first course of action should be to cautiously increase the reaction temperature. A stepwise increase (e.g., to 90 °C, then 100 °C, and possibly up to 110 °C) is recommended.[4] Monitor the reaction at each new temperature to assess for product formation and the appearance of byproducts.

  • Causality Check—Beyond Temperature: If increasing the temperature does not improve the yield or leads to decomposition, consider other factors that could be inhibiting the reaction:

    • Catalyst and Ligand System: Is your palladium source and ligand combination appropriate for this transformation? For aryl bromides, a variety of effective catalyst systems exist. Consider switching to a more active pre-catalyst, such as a Buchwald G3 or G4 precatalyst with a bulky, electron-rich phosphine ligand like SPhos or XPhos.[3][4] These advanced systems can often facilitate coupling at lower temperatures.

    • Base Selection and Solubility: The base is crucial for activating the boronic acid in the transmetalation step.[4] Ensure you are using a suitable base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) and that it has adequate solubility in your chosen solvent system.[4] Sometimes, a slurry of a powdered base is effective, but poor mixing can hinder the reaction.[4][5]

    • Solvent Choice: The solvent must solubilize all reagents at the reaction temperature.[4] Common choices include 1,4-dioxane, THF, or toluene, often with a small amount of water.[2][3] If solubility is an issue, consider a different solvent system.

    • Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst and any phosphine ligands.[2] Ensure your reaction vessel has been thoroughly purged with an inert gas like argon or nitrogen.[2][5]

Problem 2: Significant Formation of Side Products

Q: Upon increasing the temperature to 110 °C, my yield of the desired product has decreased, and I'm observing significant new spots on my TLC plate. What are these byproducts and how can I minimize them?

A: The formation of side products at elevated temperatures is a strong indication that your reaction conditions are too harsh. The two most common culprits are debromination and boronic acid homocoupling.

  • Identifying and Mitigating Side Reactions:

    • Debromination (Hydrodehalogenation): This side reaction replaces the bromine atom on your starting material with a hydrogen, leading to the formation of 2-fluoro-benzamidine. This is often caused by palladium-hydride species, which can form at higher temperatures.[1]

      • Solution: Lower the reaction temperature. If a higher temperature is required for conversion, switching to a more active catalyst system may allow you to run the reaction at a milder temperature, thereby suppressing this side reaction.[1] Also, ensure you are using anhydrous solvents and reagents, as water can sometimes be a source of protons.[4]

    • Boronic Acid Homocoupling: This results in a symmetrical biaryl derived from your boronic acid coupling partner. It is often promoted by the presence of oxygen.[8]

      • Solution: Thoroughly degas your reaction mixture before adding the palladium catalyst and maintain a positive pressure of an inert gas throughout the reaction.[4] If homocoupling persists, you may need to re-evaluate your catalyst system or lower the reaction temperature.

Experimental Protocols & Data

General Protocol for Temperature Screening in a Suzuki-Miyaura Coupling

This protocol provides a framework for systematically optimizing the reaction temperature.

  • Reaction Setup: In an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the boronic acid or ester coupling partner (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).[5]

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.[5]

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent (e.g., 1,4-dioxane/water 10:1) via syringe to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent.[5] Then, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%).[5]

  • Reaction Execution: Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., start with a screen of 80 °C, 90 °C, and 100 °C).[5]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS at set time points (e.g., 1h, 4h, 12h) until the starting material is consumed or no further conversion is observed.[2][5]

  • Workup and Analysis: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2][5] Analyze the crude product to determine the yield and purity.

Illustrative Temperature Optimization Data

The following table presents hypothetical data from a temperature screening experiment for the Suzuki coupling of this compound with Phenylboronic acid. This illustrates a typical optimization workflow.

EntryTemperature (°C)Time (h)Yield (%)Observations
1801245Incomplete conversion of starting material.
290878Good conversion, clean reaction mixture.
3100692Excellent yield, reaction complete in a shorter time.
4110485Faster reaction, but noticeable increase in byproduct formation (debromination).
5120460Significant catalyst decomposition (palladium black) observed.[6]

This is a hypothetical data table for illustrative purposes only.

Visualizing the Troubleshooting Workflow

A logical approach is key to efficient troubleshooting. The following diagram outlines a decision-making process for optimizing reaction temperature.

Troubleshooting_Workflow cluster_start Initial Reaction Setup cluster_monitoring Monitoring & Analysis cluster_troubleshooting Troubleshooting Paths cluster_end Outcome Start Start Reaction at 80-100°C Monitor Monitor Reaction (TLC, LC-MS) Start->Monitor Check_Conversion Is Conversion >90%? Monitor->Check_Conversion Low_Conversion Low Conversion Check_Conversion->Low_Conversion No Success Reaction Optimized Check_Conversion->Success Yes Check_Side_Products Side Products Observed? Low_Conversion->Check_Side_Products Reassess_Conditions Reassess Catalyst/Base/Solvent Low_Conversion->Reassess_Conditions Increase_Temp Increase Temp by 10-20°C Check_Side_Products->Increase_Temp No Lower_Temp Lower Temperature Check_Side_Products->Lower_Temp Yes Increase_Temp->Monitor Reassess_Conditions->Monitor Optimize_Catalyst Optimize Catalyst System for Lower Temp Lower_Temp->Optimize_Catalyst Optimize_Catalyst->Monitor

Caption: Troubleshooting workflow for temperature optimization.

References

Technical Support Center: Purification Strategies for Products Derived from 4-Bromo-2-fluoro-benzamidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of molecules derived from 4-bromo-2-fluoro-benzamidine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth technical guidance, troubleshooting tips, and frequently asked questions in a user-friendly question-and-answer format. Our goal is to equip you with the knowledge to overcome common purification challenges and ensure the integrity of your synthesized compounds.

Introduction to Purification Challenges

This compound is a versatile starting material, often employed in the synthesis of enzyme inhibitors and other biologically active compounds. The presence of a basic benzamidine group, along with bromo and fluoro substituents on the aromatic ring, imparts unique chemical properties to its derivatives. These characteristics can present specific challenges during purification. This guide will walk you through logical, field-tested strategies to address these challenges effectively.

Frequently Asked Questions (FAQs)

FAQ 1: What are the most common impurities I should expect when working with derivatives of this compound?

When synthesizing derivatives from this compound, you are likely to encounter several types of impurities:

  • Unreacted Starting Materials: Residual this compound or other reagents.

  • Byproducts from Side Reactions: Depending on the reaction conditions, side reactions such as hydrolysis of the benzamidine group to the corresponding benzamide can occur.

  • Dehalogenated Impurities: Loss of the bromine or fluorine atom from the aromatic ring can sometimes be observed, especially under harsh reaction conditions.[1][2]

  • Solvent Adducts: Residual solvents from the reaction or workup that are difficult to remove.

A general workflow for identifying and separating these impurities is outlined below:

start Crude Reaction Mixture tlc Initial Analysis (TLC/LC-MS) start->tlc impurities Identify Impurities: - Starting Materials - Byproducts - Dehalogenated Species tlc->impurities strategy Select Purification Strategy impurities->strategy extraction Liquid-Liquid Extraction strategy->extraction Gross Separation chromatography Column Chromatography strategy->chromatography High-Resolution Separation crystallization Crystallization strategy->crystallization Final Polishing extraction->chromatography chromatography->crystallization purity_check Purity Assessment (NMR, LC-MS, etc.) crystallization->purity_check pure_product Pure Product purity_check->pure_product

Caption: Initial impurity analysis guides the selection of an appropriate purification strategy.

FAQ 2: My benzamidine-containing product is basic. How does this affect my choice of purification technique?

The basicity of the benzamidine group is a critical factor. It can be protonated to form a salt, which significantly alters its solubility. This property can be leveraged for purification.

  • Acid-Base Extraction: You can selectively move your product between aqueous and organic layers by adjusting the pH. For instance, at a low pH, your basic product will be protonated and prefer the aqueous phase, while non-basic impurities remain in the organic phase. Conversely, at a high pH, the deprotonated product will be more soluble in organic solvents.

  • Chromatography on Silica Gel: The acidic nature of silica gel can lead to strong interactions with basic compounds, causing peak tailing and poor separation.[3] To mitigate this, you can:

    • Add a basic modifier to your mobile phase, such as triethylamine (typically 0.1-1%). This will "neutralize" the acidic silanol groups on the silica surface.[4]

    • Use an amine-functionalized silica gel for your column.[3]

The following diagram illustrates the decision-making process for purifying basic compounds:

start Basic Product Mixture acid_stable Is the product stable to acid? start->acid_stable yes Yes acid_stable->yes no No acid_stable->no extraction Acid-Base Extraction yes->extraction chrom_base Chromatography with Basic Modifier no->chrom_base chrom_amine Amine-Functionalized Silica Chromatography no->chrom_amine

Caption: The stability of the product to acid is a key determinant for the purification strategy.

Troubleshooting Guides

Problem 1: My compound streaks badly on the TLC plate and gives a broad peak during column chromatography on silica.

Cause: This is a classic sign of strong interaction between your basic benzamidine derivative and the acidic silica gel.[3]

Solution:

  • Mobile Phase Modification:

    • Protocol: Prepare your eluent (e.g., a mixture of ethyl acetate and hexanes) and add a small amount of a basic modifier like triethylamine (0.1-1% v/v) or ammonia (by using a mobile phase saturated with ammonia vapor or adding a small amount of ammonium hydroxide to a polar solvent like methanol if used in the eluent).[4]

    • Rationale: The basic modifier competes with your compound for the acidic sites on the silica, reducing the strong adsorption and allowing for better elution and peak shape.

  • Stationary Phase Modification:

    • Protocol: Instead of standard silica gel, use an amine-functionalized silica gel for your column.

    • Rationale: The amine-functionalized silica has a less acidic surface, which minimizes the undesirable interactions with basic analytes.[3]

Data Comparison:

Purification MethodPeak ShapeResolution
Standard SilicaTailing/BroadPoor
Silica with TriethylamineSymmetricalImproved
Amine-Functionalized SilicaSymmetricalGood to Excellent
Problem 2: I am having trouble separating my desired product from a very similar, less polar impurity.

Cause: This could be a dehalogenated byproduct (e.g., the des-bromo analog), which often has similar polarity to the parent compound.[1][2]

Solution:

  • High-Resolution Chromatography:

    • Technique: Ultra High-Performance Liquid Chromatography (UHPLC) with a suitable column can provide the necessary resolution.[1] Phenyl-hexyl or pentafluorophenyl (PFP) stationary phases can offer different selectivity for halogenated compounds compared to standard C18 columns.

    • Protocol:

      • Screen different solvent systems (e.g., acetonitrile/water, methanol/water) and pH modifiers (e.g., formic acid, ammonium formate).

      • Optimize the gradient to maximize the separation between the product and the impurity.

  • Crystallization:

    • Technique: If a suitable solvent system can be found, crystallization can be a highly effective method for removing small amounts of closely related impurities.

    • Protocol:

      • Dissolve the crude product in a minimal amount of a hot solvent in which it is highly soluble.

      • Slowly cool the solution to induce crystallization of the desired, less soluble product.

      • Alternatively, use a solvent/anti-solvent system. Dissolve the compound in a good solvent and slowly add a poor solvent until turbidity is observed, then allow it to crystallize.

Problem 3: My final product is an oil, and I cannot get it to crystallize.

Cause: The presence of impurities can inhibit crystallization. Even small amounts of residual solvent or byproducts can disrupt the crystal lattice formation.

Solution:

  • Re-purification:

    • Action: Subject the oily product to another round of high-resolution chromatography to remove any remaining impurities.

  • Trituration:

    • Protocol:

      • Add a solvent in which your product is sparingly soluble but the impurities are soluble.

      • Stir or sonicate the mixture. The desired product should precipitate as a solid, while the impurities remain in the solvent.

      • Filter and wash the solid.

  • Salt Formation:

    • Protocol:

      • Dissolve the oily free base in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

      • Add a solution of an acid (e.g., HCl in ether, or a solution of a solid acid like oxalic acid) dropwise.

      • The corresponding salt of your benzamidine derivative will often precipitate as a crystalline solid.

    • Rationale: Salts often have higher melting points and are more likely to be crystalline than their free-base counterparts.

Experimental Protocols

Protocol 1: Acid-Base Extraction for Purification of a Basic Benzamidine Derivative
  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic product will move into the aqueous layer as its hydrochloride salt.

  • Separation: Separate the aqueous layer containing the product from the organic layer containing non-basic impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH) until the solution is basic (check with pH paper). The product will precipitate or can be extracted.

  • Final Extraction: Extract the now deprotonated, basic product back into an organic solvent.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.

Protocol 2: Flash Chromatography with a Basic Modifier
  • Column Packing: Pack a silica gel column with your chosen non-polar solvent (e.g., hexanes).

  • Equilibration: Equilibrate the column by running several column volumes of your starting eluent (e.g., 99:1 hexanes:ethyl acetate with 0.1% triethylamine).

  • Sample Loading: Dissolve your crude product in a minimum amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.

  • Elution: Run the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexanes), ensuring that the triethylamine concentration remains constant throughout.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

References

Preventing dimer formation in reactions involving "4-Bromo-2-fluoro-benzamidine"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Bromo-2-fluoro-benzamidine

Welcome to the technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and process development scientists to troubleshoot and prevent a common but often misunderstood side reaction: dimer formation. Our goal is to provide you with the mechanistic understanding and practical protocols necessary to ensure the successful and efficient use of this versatile building block in your synthetic endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered when working with this compound, focusing on the prevention of unwanted dimerization.

Q1: What is dimer formation in the context of this compound, and why does it occur?

Answer: Dimer formation is a self-condensation reaction where two molecules of this compound react with each other. Benzamidines, including this specific derivative, possess both a nucleophilic nitrogen atom (the -NH2 group) and an electrophilic carbon atom (the amidine carbon, C(=NH)). Under certain conditions, particularly in the presence of a base, the amidine can be deprotonated, enhancing its nucleophilicity. This activated amidine can then attack the electrophilic carbon of a second, neutral amidine molecule.

The electronic properties of this compound influence its reactivity. The fluorine atom at the ortho position and the bromine atom at the para position are electron-withdrawing, which increases the electrophilicity of the amidine carbon, making it more susceptible to nucleophilic attack. This electronic profile, combined with the inherent nucleophilicity of the amidine functional group, creates a delicate balance that can tip towards dimerization if reaction conditions are not carefully controlled.

Q2: I'm seeing a significant, high-molecular-weight byproduct in my LC-MS analysis. How can I confirm if it's a dimer?

Answer: Confirming the presence of a dimer involves a few straightforward analytical steps:

  • Mass Spectrometry (MS): The most direct evidence will come from your mass spectrum. Calculate the expected mass of the dimer. The molecular weight of this compound is approximately 217.04 g/mol . A common dimerization pathway involves the condensation of two molecules with the loss of ammonia (NH3, ~17.03 g/mol ).

    • Expected Dimer Mass [2M - NH3 + H]+: (2 * 217.04) - 17.03 + 1.01 ≈ 418.06 m/z (for the [M+H]+ ion). Check your LC-MS data for a peak corresponding to this mass.

  • Chromatography: Dimer byproducts are typically less polar than the starting monomer. On a reverse-phase HPLC or UPLC, the dimer will have a longer retention time. On a normal-phase TLC plate, it will have a higher Rf value.

  • NMR Spectroscopy: If you can isolate the byproduct, ¹H and ¹⁹F NMR will be definitive. You would expect to see a more complex aromatic region and the disappearance of one of the N-H signals compared to the starting material.

Q3: What are the primary reaction parameters I need to control to minimize dimer formation?

Answer: Dimerization is fundamentally a bimolecular reaction, meaning its rate is highly dependent on the concentration of the benzamidine and the reaction conditions. The key parameters to control are:

  • Choice of Base: This is arguably the most critical factor.

  • Temperature: Lower temperatures generally favor the desired reaction over side reactions.

  • Concentration: High concentrations of the benzamidine can increase the rate of dimerization.

  • Solvent: The polarity and coordinating ability of the solvent can influence reaction pathways.[1][2][3]

  • Order of Addition: The way reagents are mixed can significantly impact the outcome.

The following sections will delve into each of these parameters in detail.

Q4: How does the choice of base influence dimer formation, and what should I use?

Answer: The base is critical because it can deprotonate the benzamidine, turning it into a more potent nucleophile and accelerating dimerization.

  • Avoid Strong, Nucleophilic Bases: Bases like sodium hydroxide (NaOH), potassium carbonate (K2CO3) in protic solvents, or primary/secondary amines can act as nucleophiles themselves or generate highly reactive amidinate anions, promoting self-condensation.

  • Use Sterically Hindered, Non-Nucleophilic Bases: These bases are designed to abstract protons without participating in nucleophilic attack due to their bulk.[4][5][6][7] They are highly effective at preventing dimerization.

Base Type Examples Suitability for Suppressing Dimerization Rationale
Recommended N,N-Diisopropylethylamine (DIPEA, Hünig's Base), 1,8-Diazabicycloundec-7-ene (DBU), Proton Sponge®, Potassium bis(trimethylsilyl)amide (KHMDS)[6]Excellent Sterically hindered, preventing nucleophilic attack while effectively acting as a base.[4][5][8]
Use with Caution Potassium Carbonate (K2CO3), Cesium Carbonate (Cs2CO3)Moderate Generally non-nucleophilic, but their basicity can still promote dimerization, especially at elevated temperatures. Best used in aprotic solvents.
Not Recommended Sodium Hydroxide (NaOH), Sodium Methoxide (NaOMe), Primary/Secondary AminesPoor Can act as nucleophiles or generate highly reactive species that readily lead to dimerization.
Q5: My desired reaction requires elevated temperatures. How can I mitigate dimerization under these conditions?

Answer: Higher temperatures accelerate most reactions, including unwanted dimerization. If heating is unavoidable (e.g., for a cyclocondensation reaction), you must optimize other parameters to compensate:

  • Slow Addition: Instead of adding the this compound all at once, use a syringe pump to add it slowly over several hours. This keeps the instantaneous concentration of the free benzamidine low, minimizing the chance of two molecules reacting with each other.

  • Use a Non-Nucleophilic Base: This is even more critical at higher temperatures. A hindered base like DIPEA or DBU is strongly recommended.[4][5]

  • Choose an Appropriate Solvent: Use a high-boiling point, aprotic solvent like DMF, DMAc, or NMP. These solvents can help solvate ions and may reduce the aggregation of reactive species.[1][9]

Visual Troubleshooting Guide

This workflow provides a logical path to diagnose and resolve dimerization issues during your experiments.

Dimer_Troubleshooting cluster_start Diagnosis cluster_solution Solution Pathway start High MW byproduct detected (e.g., via LC-MS) confirm_mass Confirm mass: Does it match [2M - NH3 + H]+? start->confirm_mass check_rt Check retention time: Is it longer than the monomer? confirm_mass->check_rt Yes not_dimer Byproduct is likely not a dimer. Investigate other side reactions. confirm_mass->not_dimer No base Step 1: Evaluate Base Is it non-nucleophilic (e.g., DIPEA, DBU)? check_rt->base Yes not_dimer2 Byproduct may be an isomer or other artifact. check_rt->not_dimer2 No change_base Action: Switch to a sterically hindered, non-nucleophilic base. base->change_base No temp Step 2: Evaluate Temperature Is the reaction run > 60°C? base->temp Yes change_base->temp slow_add Action: Implement slow addition of benzamidine via syringe pump. temp->slow_add Yes concentration Step 3: Evaluate Concentration Is [Benzamidine] > 0.5 M? temp->concentration No slow_add->concentration dilute Action: Reduce concentration to < 0.2 M. concentration->dilute Yes success Dimer formation minimized. Proceed with optimized protocol. concentration->success No dilute->success

Caption: Troubleshooting workflow for diagnosing and preventing dimer formation.

Preventative Experimental Protocol: Synthesis of a Substituted Quinazoline

This protocol for a common application of benzamidines—the synthesis of quinazolines—incorporates best practices to prevent dimer formation.[10][11][12][13][14]

Reaction: Cyclocondensation of this compound with an α-bromoketone.

Materials:

  • This compound hydrochloride

  • 2-Bromo-1-phenylethanone (or other suitable α-haloketone)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Syringe pump

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 2-Bromo-1-phenylethanone (1.0 eq) and anhydrous DMF (to achieve a final benzamidine concentration of 0.1-0.2 M).

  • Base Addition: Add DIPEA (2.5 eq) to the flask. Stir the solution at room temperature for 10 minutes.

  • Slow Addition of Benzamidine:

    • In a separate flask, dissolve this compound hydrochloride (1.2 eq) in a minimal amount of anhydrous DMF.

    • Draw this solution into a syringe and place it on a syringe pump.

    • Connect the syringe to the reaction flask via a needle through a septum.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C).

    • Begin the slow addition of the benzamidine solution via the syringe pump over 4-6 hours. This is the crucial step to maintain a low concentration of the free base amidine.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the disappearance of the α-bromoketone and the formation of the desired quinazoline product. Crucially, monitor the mass channel corresponding to the potential dimer byproduct.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by slowly adding water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Mechanistic Insight: The Dimerization Pathway

Understanding the mechanism is key to preventing the side reaction. The diagram below illustrates the proposed pathway for base-promoted dimerization.

Dimer_Mechanism cluster_elimination Step 3: Condensation Amidine1 Molecule 1: This compound (Nucleophile Precursor) ActivatedAmidine Activated Amidine (Enhanced Nucleophile) Amidine1->ActivatedAmidine Deprotonation Amidine2 Molecule 2: This compound (Electrophile) Tetrahedral_Intermediate Tetrahedral Intermediate Base Base (B:) ActivatedAmidine->Amidine2 Nucleophilic Attack Dimer_Product Dimer Product (e.g., Triazine derivative) Tetrahedral_Intermediate->Dimer_Product Elimination of NH3 Ammonia NH3

Caption: Proposed mechanism for the self-condensation of this compound.

This mechanism highlights why controlling the concentration of the deprotonated, "Activated Amidine" is paramount. By using slow addition and a hindered, non-nucleophilic base, you starve the reaction of this key intermediate, thereby suppressing the entire dimerization cascade.

References

"4-Bromo-2-fluoro-benzamidine" stability under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Bromo-2-fluoro-benzamidine

A Guide to Understanding and Managing Stability in Experimental Settings

Prepared by the Senior Application Science Team

Introduction

This compound is a substituted aromatic amidine, a class of compounds recognized for their role as fragments in drug discovery and as reversible, competitive inhibitors of serine proteases like trypsin and plasmin.[1][2][3] The utility of this and similar molecules in biochemical assays and as precursors in medicinal chemistry hinges on their structural integrity under various experimental conditions. However, the benzamidine functional group is susceptible to hydrolysis, a process that can be significantly influenced by the pH of the medium. This guide provides an in-depth analysis of the stability of this compound under acidic and basic conditions, offering troubleshooting advice and validated protocols for researchers.

Part 1: Frequently Asked Questions (FAQs) - Core Stability Concepts

Q1: What are the primary degradation pathways for this compound in aqueous solutions?

The primary degradation pathway is hydrolysis. The amidine functional group (-C(NH)NH₂) undergoes hydrolysis to first form the corresponding amide, 4-Bromo-2-fluoro-benzamide . Under more forcing conditions, particularly with heat and strong acid or base, this amide can further hydrolyze to 4-Bromo-2-fluoro-benzoic acid and ammonia (or an ammonium salt).[4]

Q2: Which is the main degradation product I should be looking for?

Under typical experimental conditions in aqueous buffers (pH 7-11, room temperature), the most prevalent degradation product will be 4-Bromo-2-fluoro-benzamide . The subsequent hydrolysis to the carboxylic acid is generally much slower and requires more energy, such as prolonged heating in strong acid or base.[5][6]

Q3: In general, is the compound more stable in acidic or basic solutions?

This compound is significantly more stable in acidic to neutral solutions (pH < 7) compared to basic solutions (pH > 8). In acidic conditions, the amidine group is protonated to form a benzamidinium cation. This cation is less susceptible to nucleophilic attack by water. Conversely, in basic solutions, the concentration of the more reactive, neutral benzamidine species increases, as does the concentration of the potent nucleophile, hydroxide (OH⁻), leading to accelerated hydrolysis.[4][7]

Q4: I'm observing a rapid loss of my compound's activity in a basic buffer. Is this expected?

Yes, this is highly expected. Studies on unsubstituted benzamidinium show that while the half-life at pH 9 can be hundreds of days, it drops dramatically to just a few days at pH 11 and mere hours at pH 13 at room temperature.[4][8] The electron-withdrawing effects of the bromine and fluorine atoms on your specific compound likely make the amidine carbon even more electrophilic, potentially accelerating this degradation rate compared to the unsubstituted parent compound.

Q5: What are the best practices for preparing and storing stock solutions of this compound?

For maximum stability, stock solutions should be prepared in an anhydrous, aprotic organic solvent such as DMSO or DMF and stored at -20°C or -80°C. For aqueous experiments, prepare working solutions fresh by diluting the organic stock into a pre-chilled, slightly acidic or neutral buffer (pH 6.0-7.0). Avoid preparing and storing aqueous stock solutions, especially at basic pH.

Part 2: Troubleshooting Guide - Common Experimental Issues

Observed Issue Probable Cause Troubleshooting & Validation Steps Recommended Solution
Loss of Potency / Decreasing Concentration in Assay Buffer Base-catalyzed hydrolysis. The pH of your buffer is likely > 8, leading to rapid degradation of the active benzamidine into the inactive benzamide.1. Verify Buffer pH: Measure the pH of your assay buffer at the experimental temperature. 2. Analyze by LC-MS: Take a sample of your assay solution and analyze it by LC-MS. Look for a mass peak corresponding to 4-Bromo-2-fluoro-benzamide.1. Lower the assay buffer pH to ≤ 7.5, if compatible with your experiment. 2. Prepare the compound solution immediately before use. 3. If the experiment must be run at high pH, perform time-course experiments to quantify the rate of degradation and account for it in your analysis.
Appearance of an Unexpected Peak in HPLC/LC-MS Analysis Formation of Hydrolysis Products. The new peak is likely the 4-Bromo-2-fluoro-benzamide or, less commonly, the 4-Bromo-2-fluoro-benzoic acid degradation product.1. Characterize the Peak: Use high-resolution mass spectrometry to determine the exact mass of the impurity and confirm its identity. 2. Run a Forced Degradation Study: Briefly treat your compound with a dilute base (e.g., 0.01 M NaOH) and re-analyze. If the unknown peak increases in intensity, it confirms it is a basic degradation product.This confirms compound instability under your current conditions. Use this information to define a stability window for your experiments. Ensure all solutions are prepared fresh and used within this validated timeframe.
Inconsistent Results Between Experimental Batches Variable Storage/Handling. Inconsistent solution preparation times, storage temperatures, or buffer pH values between experiments are leading to different levels of degradation.1. Standardize Protocol: Implement a strict, standardized protocol for solution preparation, including buffer pH, temperature, and time from preparation to use. 2. Implement Quality Control: Run a t=0 HPLC or LC-MS sample for every new batch of working solution to confirm its initial purity and concentration.Adhere to a rigorously documented Standard Operating Procedure (SOP) for all handling of the compound. Store aliquots of the solid compound in a desiccator to prevent uptake of atmospheric moisture.

Part 3: In-Depth Technical Analysis & Protocols

The Mechanisms of Hydrolysis

The stability of this compound is dictated by its chemical environment, which controls the dominant hydrolysis mechanism.

A. Base-Catalyzed Hydrolysis (Dominant Pathway in Basic Media)

In basic or even weakly basic water, the primary degradation route is initiated by the nucleophilic attack of a hydroxide ion (HO⁻) on the neutral benzamidine species.[4][7][9] The high basicity of amidines means they are mostly protonated at physiological pH, but the small equilibrium concentration of the neutral form is highly reactive towards hydroxide. The electron-withdrawing fluorine and bromine substituents further increase the partial positive charge on the amidine carbon, making it a prime target for nucleophilic attack.

Base_Hydrolysis Base-Catalyzed Hydrolysis of this compound sub This compound (Neutral Form) ts1 Tetrahedral Intermediate sub->ts1 + OH⁻ (Nucleophilic Attack) prod1 4-Bromo-2-fluoro-benzamide ts1->prod1 - NH₂⁻ (Poor Leaving Group) Followed by Proton Transfer prod2 Ammonia (NH3) ts1->prod2

Caption: Base-catalyzed hydrolysis pathway.

B. Acid-Catalyzed Hydrolysis (Relevant for the Degradation Product)

While the protonated benzamidinium form is stable, the product of its initial hydrolysis (the benzamide) can undergo further degradation under harsh acidic conditions (strong acid and heat).[5] This reaction is much slower than base-catalyzed hydrolysis of the starting material. The mechanism involves protonation of the amide's carbonyl oxygen, which activates the carbonyl carbon for attack by a weak nucleophile like water.[10][11]

Acid_Hydrolysis Acid-Catalyzed Hydrolysis of 4-Bromo-2-fluoro-benzamide amide 4-Bromo-2-fluoro-benzamide protonated_amide O-Protonated Amide (Activated) amide->protonated_amide + H₃O⁺ tetrahedral_int Tetrahedral Intermediate protonated_amide->tetrahedral_int + H₂O (Nucleophilic Attack) final_prod 4-Bromo-2-fluoro-benzoic Acid tetrahedral_int->final_prod Proton Transfers & Elimination of NH₃ amine_prod Ammonium (NH₄⁺) tetrahedral_int->amine_prod

Caption: Acid-catalyzed hydrolysis of the resulting benzamide.

Quantitative Stability Data

No specific kinetic data for this compound has been published. However, the following table, based on data for unsubstituted benzamidinium, provides a crucial frame of reference for its expected behavior at room temperature.[4][8]

pH Approximate Half-life (t½) Primary Degradation Product Comments
< 7Very Long (> 1 year)-The protonated benzamidinium cation is highly stable against hydrolysis.
9.0~300 days4-Bromo-2-fluoro-benzamideHydrolysis is slow but measurable over long-term storage.
11.0~6 days4-Bromo-2-fluoro-benzamideDegradation becomes significant over the course of a multi-day experiment.
13.0~15 hours4-Bromo-2-fluoro-benzamideRapid degradation. Solutions are not stable for a typical workday.

Note: These values are illustrative. The actual rates for this compound may be faster due to the electronic effects of the halogen substituents.

Experimental Protocol: A Self-Validating Stability Study by RP-HPLC

This protocol outlines a robust method to determine the stability of this compound in your specific experimental buffers.

Objective: To quantify the degradation rate of this compound at various pH values over time.

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • Aqueous Buffers: e.g., 50 mM Citrate (pH 5.0), 50 mM Phosphate (pH 7.4), 50 mM Carbonate (pH 9.5)

  • HPLC system with UV detector (e.g., detection at 254 nm or 280 nm)

  • RP-C18 HPLC column

  • Acetonitrile (ACN) and water (HPLC grade), with 0.1% Trifluoroacetic acid (TFA) or Formic acid.

Workflow:

Stability_Workflow HPLC-Based Stability Monitoring Workflow prep_stock 1. Prepare 10 mM Stock in Anhydrous DMSO prep_work 2. Dilute Stock to 100 µM in Buffers (pH 5, 7.4, 9.5) prep_stock->prep_work incubate 3. Incubate at RT or 37°C prep_work->incubate timepoint 4. Sample at Time Points (t=0, 1, 4, 8, 24h) incubate->timepoint analyze 5. Analyze by RP-HPLC timepoint->analyze Inject sample quantify 6. Quantify Peak Areas (Parent vs. Degradant) analyze->quantify plot 7. Plot % Remaining vs. Time Calculate Half-life (t½) quantify->plot

Caption: Experimental workflow for stability assessment.

Step-by-Step Methodology:

  • Stock Solution: Prepare a 10 mM stock solution of this compound in 100% anhydrous DMSO. Store this at -80°C.

  • Working Solutions: At t=0, dilute the DMSO stock 1:100 into each of your pre-equilibrated aqueous buffers (pH 5.0, 7.4, 9.5) to a final concentration of 100 µM. The final DMSO concentration will be 1%.

  • Initial Analysis (t=0): Immediately inject a sample from each working solution into the HPLC to get the initial peak area for the parent compound.

  • Incubation: Store the vials containing the working solutions at your desired temperature (e.g., Room Temperature or 37°C).

  • Time Points: At specified intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial and inject it into the HPLC.

  • HPLC Analysis: Use a gradient method (e.g., 10-90% ACN in water with 0.1% TFA over 10 minutes) on a C18 column to separate the parent compound from its more polar degradation products. The benzamide product will typically have a shorter retention time than the benzamidine.

  • Data Analysis: For each time point and pH, calculate the percentage of the parent compound remaining relative to its area at t=0. Plot this percentage against time. The time at which 50% of the compound remains is the half-life (t½) under those conditions.

References

Technical Support Center: Managing Impurities in 4-Bromo-2-fluoro-benzamidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-2-fluoro-benzamidine. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with managing impurities in this critical starting material. The purity of this compound is paramount, as the presence of even trace amounts of impurities can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the integrity of your research and development processes.

Section 1: Understanding the Landscape of Impurities in this compound

Impurities in pharmaceutical manufacturing can originate from various sources, including the starting materials, intermediates, by-products of the synthetic route, and degradation of the substance over time.[1][3] For this compound, a halogenated aromatic compound, particular attention must be paid to process-related impurities and the potential for the formation of genotoxic by-products.

FAQ 1: What is the likely synthetic route for this compound and what are the potential process-related impurities?

A common and efficient method for the synthesis of benzamidines is the Pinner reaction .[2][3][4] This reaction typically involves the treatment of a nitrile with an alcohol in the presence of a strong acid (like HCl) to form an intermediate Pinner salt (an imidate hydrochloride), which is then reacted with ammonia to yield the desired amidine.[3][4][5]

Based on this, a plausible synthetic route for this compound hydrochloride is as follows:

Synthetic_Pathway A 4-Bromo-2-fluorobenzonitrile C Intermediate Pinner Salt (Ethyl 4-bromo-2-fluorobenzimidate HCl) A->C Pinner Reaction Step 1 B Ethanol, Anhydrous HCl E This compound HCl C->E Ammonolysis D Ammonia

Caption: Plausible synthetic pathway for this compound HCl via the Pinner Reaction.

Predicted Process-Related Impurities:

Impurity TypePotential CompoundsRationale for Formation
Unreacted Starting Material 4-Bromo-2-fluorobenzonitrileIncomplete reaction during the Pinner synthesis.
Intermediate-Related Ethyl 4-bromo-2-fluorobenzimidateIncomplete ammonolysis of the Pinner salt.
By-products 4-Bromo-2-fluorobenzamideHydrolysis of the Pinner salt or the final product if water is present.[3]
Ethyl 4-bromo-2-fluorobenzoateHydrolysis of the Pinner salt in the presence of excess alcohol and water.[3]
Reagent-Related Residual solvents (e.g., Ethanol, Dioxane)Incomplete removal after reaction and purification.
Degradation Products See Section 3Arise from instability under certain conditions.
FAQ 2: Are there potential genotoxic impurities I should be concerned about?

Yes, the presence of halogenated aromatic compounds warrants a thorough evaluation for potential genotoxicity.[6][7] While specific toxicological data for this compound and its impurities are not extensively published, the following should be considered:

  • Structural Alerts: The presence of aromatic bromide and fluoride substituents can be a structural alert for mutagenicity.

  • Starting Material: Halogenated benzonitriles themselves can exhibit genotoxic activity.[8][9] Therefore, strict control of the starting material, 4-Bromo-2-fluorobenzonitrile, is crucial.

  • By-products: Certain reaction by-products or degradation products could also be genotoxic. A thorough risk assessment as per ICH M7 guidelines is recommended.

Section 2: Analytical Strategies for Impurity Profiling

A robust analytical method is the cornerstone of effective impurity management. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a widely used and suitable technique for the quantitative analysis of this compound and its non-volatile organic impurities.[10][11]

Troubleshooting Guide: HPLC-UV Method Development

Issue: Poor separation of the main peak from impurity peaks.

Causality and Solution:

  • Mobile Phase Composition: The polarity of the mobile phase is critical for achieving good resolution.

    • Action: Systematically vary the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous buffer. A gradient elution may be necessary to resolve impurities with a wide range of polarities.

  • pH of the Aqueous Phase: The ionization state of the basic amidine group and any acidic or basic impurities will affect their retention.

    • Action: Adjust the pH of the aqueous buffer. For a basic compound like benzamidine, a slightly acidic to neutral pH is often a good starting point.

  • Column Chemistry: The choice of stationary phase is crucial.

    • Action: A C18 column is a good first choice. If co-elution persists, consider a column with a different selectivity, such as a C8, phenyl-hexyl, or a polar-embedded phase.

Proposed Starting HPLC-UV Method:

ParameterRecommended Condition
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of B, ramp up to elute less polar impurities.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
UV Detection 254 nm (or wavelength of maximum absorbance)
Injection Volume 10 µL

Note: This is a starting point and should be optimized and validated for your specific application.

FAQ 3: How can I identify unknown impurity peaks in my chromatogram?

For the structural elucidation of unknown impurities, hyphenated techniques are indispensable.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for obtaining the molecular weight of the impurity, which is a critical piece of information for its identification.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the impurity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If an impurity can be isolated in sufficient quantity (e.g., through preparative HPLC), NMR spectroscopy can provide detailed structural information.

Section 3: Purification and Control Strategies

Controlling impurities to acceptable levels is a critical step in ensuring the quality of your starting material.

Troubleshooting Guide: Purification by Recrystallization

Issue: Low yield or poor purity after recrystallization of this compound hydrochloride.

Causality and Solution:

  • Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[12][13][14]

    • Action: Conduct small-scale solubility tests with a range of solvents (e.g., ethanol, isopropanol, acetonitrile, water, or mixtures thereof). For salts like benzamidine hydrochloride, polar protic solvents are often effective.

  • Cooling Rate: Rapid cooling can trap impurities within the crystal lattice.

    • Action: Allow the hot, saturated solution to cool slowly to room temperature before further cooling in an ice bath.[12][15]

  • Supersaturation: If no crystals form, the solution may not be sufficiently saturated, or it may be supersaturated.

    • Action: If the solution is not saturated, carefully evaporate some of the solvent. If supersaturated, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[13]

Experimental Protocol: General Recrystallization of Benzamidine Salts

  • Dissolution: In an Erlenmeyer flask, add the crude this compound hydrochloride and a small amount of the chosen recrystallization solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add the minimum amount of hot solvent necessary to achieve full dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

FAQ 4: How should I investigate the stability of this compound?

Forced degradation studies (or stress testing) are essential to understand the intrinsic stability of the molecule and to identify potential degradation products.[16][17][18][19][20] These studies also help in developing stability-indicating analytical methods.

Forced_Degradation cluster_0 Stress Conditions cluster_1 Analysis A Acid Hydrolysis (e.g., 0.1 M HCl) F Stability-Indicating HPLC Method A->F Analyze Samples B Base Hydrolysis (e.g., 0.1 M NaOH) B->F Analyze Samples C Oxidation (e.g., 3% H2O2) C->F Analyze Samples D Thermal Stress (e.g., 80°C) D->F Analyze Samples E Photolytic Stress (ICH Q1B) E->F Analyze Samples G Peak Purity Analysis F->G H LC-MS for Degradant Identification F->H Start This compound Start->A Expose to Start->B Expose to Start->C Expose to Start->D Expose to Start->E Expose to

Caption: Workflow for a forced degradation study of this compound.

Expected Degradation Pathways:

  • Hydrolysis: The amidine functional group is susceptible to hydrolysis, particularly under acidic or basic conditions, which would likely yield 4-Bromo-2-fluorobenzamide.

  • Oxidation: The aromatic ring and the amidine group could be susceptible to oxidation, leading to a variety of degradation products.

  • Photodegradation: Aromatic halides can sometimes undergo photolytic cleavage, although this is generally less common than other degradation pathways.

By systematically investigating these potential issues and implementing robust analytical and purification strategies, researchers and drug developers can ensure the quality and consistency of this compound, thereby safeguarding the integrity of their downstream processes and final products.

References

Technical Support Center: Improving Regioselectivity of Reactions with 4-Bromo-2-fluoro-benzamidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-2-fluoro-benzamidine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile building block. The unique substitution pattern—an activating amidine group, a highly reactive bromine at C4, and an inductively withdrawing fluorine at C2—presents both synthetic opportunities and significant regioselectivity challenges.

This document provides in-depth, field-proven insights, troubleshooting guides, and validated protocols in a direct question-and-answer format to help you navigate these challenges and achieve your desired synthetic outcomes with confidence.

Understanding the Reactivity of this compound

The key to controlling regioselectivity lies in understanding the electronic and steric influences of each substituent.

  • C4-Bromine : This is the primary site for palladium-catalyzed cross-coupling reactions. The Carbon-Bromine (C-Br) bond is significantly weaker and more readily undergoes oxidative addition to a Pd(0) catalyst than the Carbon-Fluorine (C-F) bond.[1]

  • C2-Fluorine : This atom exerts a strong electron-withdrawing inductive effect, which can influence the reactivity of adjacent positions.[2][3] It makes the aromatic ring electron-deficient, potentially opening pathways for nucleophilic aromatic substitution (SNAr).[3][4]

  • C1-Amidine : This group is a powerful directing group in certain reactions, such as directed ortho-metalation (DoM). Its basicity and nucleophilicity must also be considered, as it may require protection or interact with catalysts and reagents.

Below is a diagram illustrating these competing electronic influences.

Caption: Electronic influences on this compound.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, etc.)

This is the most common class of reactions performed on this substrate. The primary challenge is ensuring exclusive reactivity at the C-Br bond without engaging the C-F bond or interfering with the amidine group.

Frequently Asked Questions & Troubleshooting

Q1: I'm performing a Suzuki-Miyaura coupling, but I'm seeing low yield and recovery of starting material. What's going wrong?

A1: This is a common issue often related to catalyst deactivation or suboptimal reaction conditions. The benzamidine group can be problematic.

  • Causality: The basic nitrogen atoms of the amidine can coordinate to the palladium center, inhibiting its catalytic activity. Furthermore, many boronic acids are unstable under prolonged heating, and the base required for the reaction can degrade the substrate or product.

  • Troubleshooting Steps:

    • Protect the Amidine Group: If possible, protect the amidine (e.g., as an N-Boc derivative). This is the most robust solution but adds synthetic steps.

    • Choice of Catalyst and Ligand: Use a modern, electron-rich, and sterically hindered phosphine ligand. Ligands like XPhos, SPhos, or RuPhos are designed to promote fast oxidative addition and reductive elimination, which can outcompete catalyst inhibition.[5] Pd₂(dba)₃ or Pd(OAc)₂ are common and effective palladium precursors.

    • Base Selection: Potassium carbonate (K₂CO₃) is often a good starting point as it is strong enough for transmetalation but milder than bases like sodium tert-butoxide (NaOt-Bu), which could promote side reactions.[6] Use a phase-transfer catalyst like TBAB if solubility is an issue.

    • Solvent System: A degassed mixture of an organic solvent like 1,4-dioxane or toluene with water (e.g., 4:1 v/v) is standard for Suzuki couplings.[1] Ensure solvents are thoroughly deoxygenated to prevent catalyst oxidation.

Q2: My Buchwald-Hartwig amination is giving me a complex mixture of products. How can I improve the regioselectivity?

A2: The Buchwald-Hartwig amination is highly sensitive to the catalytic system.[7][8] Unwanted side reactions can arise from the amidine group acting as a nucleophile or from competitive C-F bond activation at high temperatures.

  • Causality: The primary amine you are coupling can react with the amidine. Additionally, while C-F activation is much less favorable than C-Br activation, with highly active catalysts and harsh conditions, it can become a competing pathway.

  • Troubleshooting Steps:

    • Protect the Amidine: As with the Suzuki reaction, this is the most reliable strategy.

    • Optimize Catalyst/Ligand: Use a catalyst system known for high selectivity in C-Br aminations. A combination of Pd₂(dba)₃ with a ligand like BINAP or XPhos is a good starting point.[5][9]

    • Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (start around 80-90 °C). This will minimize the risk of C-F activation.

    • Base Choice: Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) are often preferred bases for aminations involving sensitive functional groups as they are strong but non-nucleophilic.

Data Summary: Recommended Cross-Coupling Conditions
Reaction TypePalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Key Considerations
Suzuki-Miyaura Pd(PPh₃)₄ (3-5)-K₂CO₃ (2.0)Dioxane/H₂O80-100Good for simple arylboronic acids.[1]
Suzuki-Miyaura Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2.0)Toluene/H₂O100More robust system for challenging substrates.
Buchwald-Hartwig Pd(OAc)₂ (2)BINAP (3)NaOt-Bu (1.5)Toluene90-110Classic conditions; protect amidine if possible.[10]
Buchwald-Hartwig Pd₂(dba)₃ (2)BrettPhos (4)LHMDS (1.5)THF80Milder conditions, good for sensitive amines.
Protocol: Regioselective Suzuki-Miyaura Coupling

This protocol details a robust method for coupling an arylboronic acid to the C4-position of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add this compound (1.0 eq), boronic acid (1.2 eq), and K₂CO₃ (2.0 eq) to a dry Schlenk flask. B 2. Evacuate and backfill flask with Argon (3x). A->B C 3. Add Pd(PPh₃)₄ (0.05 eq) under positive Argon flow. B->C D 4. Add degassed Dioxane/H₂O (4:1) via syringe. C->D E 5. Heat to 90°C with vigorous stirring for 4-12 hours. D->E F 6. Monitor by TLC or LC-MS. E->F G 7. Cool to RT, dilute with EtOAc and H₂O. F->G H 8. Separate layers, extract aqueous layer with EtOAc (2x). G->H I 9. Wash combined organic layers with brine, dry over Na₂SO₄, and concentrate. H->I J 10. Purify via column chromatography. I->J

Caption: Workflow for a regioselective Suzuki-Miyaura coupling.

Part 2: Nucleophilic Aromatic Substitution (SNAr)

While less common than cross-coupling, the electron-deficient nature of the ring allows for SNAr reactions, typically displacing the fluorine atom.

Frequently Asked Questions & Troubleshooting

Q1: I want to perform an SNAr reaction with an amine to displace the fluorine. Will this work?

A1: Yes, this is feasible, but it requires careful control to avoid reaction at the bromine position or with the amidine group. The fluorine is activated for SNAr because it is ortho to the amidine (an electron-withdrawing group via resonance when protonated or complexed) and meta to the bromine.

  • Causality: For an SNAr reaction to occur, the aromatic ring must be activated by electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negative charge in the Meisenheimer intermediate.[4] In this case, the fluorine is the target. The rate-determining step is the nucleophilic attack on the ring.[3]

  • Key Considerations:

    • Reaction Conditions: SNAr reactions often require a strong nucleophile and polar aprotic solvents like DMSO or DMF at elevated temperatures.

    • Competition: The C-Br bond is not typically labile under SNAr conditions, but strong nucleophilic bases could potentially promote elimination or other side reactions.

    • Amidine Reactivity: The amidine group is itself nucleophilic and can react. It is highly recommended to protect the amidine group before attempting SNAr.

Q2: How can I selectively favor SNAr at the C-F position over a cross-coupling reaction at the C-Br position?

A2: The choice of reagents dictates the reaction pathway.

  • For SNAr (at C-F): Use a strong nucleophile (e.g., sodium methoxide, piperidine) in a polar aprotic solvent (e.g., DMSO) and heat. Do NOT use a palladium catalyst.

  • For Cross-Coupling (at C-Br): Use a palladium catalyst, a suitable ligand, a base, and your coupling partner (e.g., boronic acid, amine).[11][12]

Troubleshooting Flowchart for Poor Regioselectivity

If you observe a mixture of products, use this flowchart to diagnose the issue.

G Start Poor Regioselectivity Observed CheckReaction What reaction type was intended? Start->CheckReaction CC_Path Cross-Coupling (e.g., Suzuki, Buchwald) CheckReaction->CC_Path Cross-Coupling SNAr_Path SₙAr CheckReaction->SNAr_Path SₙAr CC_Issue Is there evidence of C-F activation or reaction at the amidine? CC_Path->CC_Issue CC_Temp Reduce reaction temperature. Use a more selective ligand (e.g., SPhos). CC_Issue->CC_Temp Yes (C-F activation) CC_Protect Protect the amidine group (e.g., with Boc₂O). CC_Issue->CC_Protect Yes (Amidine reaction) CC_Success Problem Solved CC_Issue->CC_Success No, check other params (base, solvent, etc.) CC_Temp->CC_Success CC_Protect->CC_Success SNAr_Issue Is there evidence of C-Br reaction or reaction at the amidine? SNAr_Path->SNAr_Issue SNAr_Protect Protect the amidine group. SNAr_Issue->SNAr_Protect Yes (Amidine reaction) SNAr_Reagent Ensure no transition metal contaminants are present. Use a non-metallic base (e.g., DBU). SNAr_Issue->SNAr_Reagent Yes (C-Br reaction) SNAr_Success Problem Solved SNAr_Issue->SNAr_Success No, check other params (nucleophile strength, temp) SNAr_Protect->SNAr_Success SNAr_Reagent->SNAr_Success

Caption: Troubleshooting guide for regioselectivity issues.

References

Technical Support Center: Overcoming Solubility Challenges of 4-Bromo-2-fluoro-benzamidine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-2-fluoro-benzamidine. This guide is designed for researchers, chemists, and drug development professionals who encounter solubility challenges with this versatile but often stubborn building block. Our goal is to provide you with the foundational knowledge and practical, field-tested methodologies to overcome these issues, ensuring the smooth progression of your experiments. We will move beyond simple solvent lists to explain the chemical principles at play, empowering you to make informed decisions for your specific application.

Understanding the Molecule: The 'Why' Behind the Solubility Problem

This compound (CAS 1100752-71-3) presents a classic solubility paradox. Its structure contains both a relatively non-polar, hydrophobic bromofluorophenyl ring and a highly polar, basic amidine group (-C(=NH)NH₂).

  • Crystal Lattice Energy: In its solid, free-base form, the polar amidine groups can form strong intermolecular hydrogen bonds with each other. These interactions, combined with the packing of the aromatic rings, create a stable crystal lattice that requires significant energy to break apart. This is often the primary reason for poor solubility in many solvents.

  • The Basic Amidine Group: The key to manipulating this compound's solubility lies in its amidine functional group. Amidines are strong organic bases. The lone pair of electrons on the sp²-hybridized nitrogen can readily accept a proton (H⁺), forming a positively charged amidinium salt. This transformation from a neutral, crystalline solid to a charged, ionic species dramatically alters its interaction with solvents.

By understanding these two factors, we can move from random solvent screening to a targeted, mechanism-based approach to achieve dissolution.

Troubleshooting Guide & FAQs

This section addresses the most common questions and issues encountered when working with this compound.

Q1: I'm starting a new project. What are the first solvents I should try to dissolve this compound?

A1: A systematic, polarity-based approach is most efficient. We recommend starting with a small panel of representative solvents to quickly assess the compound's behavior. Test solubility at a practical concentration (e.g., 1-5 mg/mL).

  • Polar Aprotic Solvents: These are often the best starting point.

    • Dimethyl Sulfoxide (DMSO) & N,N-Dimethylformamide (DMF): These are powerful, highly polar solvents capable of disrupting the hydrogen bonds in the crystal lattice. They are excellent for preparing high-concentration stock solutions.[1]

  • Polar Protic Solvents:

    • Methanol (MeOH) & Ethanol (EtOH): These can act as both hydrogen bond donors and acceptors. Solubility is often slight to moderate at room temperature.[2]

  • Ethers & Chlorinated Solvents:

    • Tetrahydrofuran (THF) & Dichloromethane (DCM): Solubility is typically low in these less polar solvents when used alone.

Start with DMSO or DMF for stock solutions and Methanol for initial reaction screening. If solubility is poor, proceed to the strategies outlined below.

Q2: My compound won't dissolve in Methanol or Acetonitrile at room temperature. What is my next step?

A2: This is a very common scenario. When initial attempts fail, a logical troubleshooting workflow is essential. The three primary strategies to enhance solubility are heating , acidification (in-situ salt formation) , and the use of co-solvents .

The following workflow provides a systematic approach to troubleshooting.

G start Start with Suspension in Chosen Solvent heat Apply Gentle Heat (e.g., 40-50°C) start->heat acid Add Stoichiometric Acid (e.g., 1.1 eq. HCl) heat->acid No dissolved Completely Dissolved (Proceed with Experiment) heat->dissolved Yes acid->dissolved Yes failed Solubility Issue Persists (Re-evaluate Solvent Choice) acid->failed No

Caption: Troubleshooting workflow for dissolving this compound.

Q3: How does adding an acid help, and which one should I use?

A3: Adding an acid is the most effective chemical modification for improving the solubility of basic compounds like this one.[3][4] The acid protonates the basic amidine group, forming the corresponding amidinium salt in situ. This charged species is significantly more polar and readily dissolves in polar protic solvents like methanol or ethanol.

Caption: Acid protonates the amidine, forming a soluble salt.

Recommended Acids:

  • HCl (in Dioxane or Ether): A common choice that provides a non-aqueous source of HCl, forming the hydrochloride salt.

  • Trifluoroacetic Acid (TFA): A strong acid that is effective but can sometimes be difficult to remove later.

  • Acetic Acid (AcOH): A weaker acid, useful if your reaction is sensitive to strong acids. May require gentle warming to facilitate salt formation.

Always add the acid stoichiometrically (e.g., 1.05-1.1 equivalents) to ensure full conversion to the salt.

Q4: Can I use heat to improve solubility? What are the risks?

A4: Yes, increasing the temperature provides the energy needed to overcome the crystal lattice forces and generally increases the rate and extent of dissolution.[3] However, this must be done with caution.

  • Benefits: Can be a quick and simple method to get the compound into solution for immediate use.

  • Risks: The primary risk is thermal degradation. While the compound is generally stable, prolonged heating at high temperatures, especially in reactive solvents, could lead to decomposition.[5]

Best Practice: Heat gently (e.g., to 40-60°C) and for the minimum time required. Before committing to a large-scale reaction, perform a small stability test. Dissolve a sample with heat, hold it at temperature for your planned reaction time, and then analyze it by TLC or LC-MS to check for the appearance of new, impurity spots.

Q5: I need to prepare a concentrated stock solution for screening. What is the best approach?

A5: For preparing concentrated stock solutions (e.g., 10-50 mg/mL), DMSO and DMF are the solvents of choice.[1] Their high polarity and ability to act as hydrogen bond acceptors are extremely effective at solvating compounds like this compound.

Critical Consideration: Always ensure that the final concentration of DMSO or DMF in your assay or reaction is low enough to not interfere with the results. Many biological assays are sensitive to residual amounts of these organic solvents.[1]

Experimental Protocols

Protocol 1: Systematic Solvent Screening at Room Temperature

This protocol provides a structured method for evaluating the solubility of this compound in a range of common organic solvents.

  • Preparation: Weigh 2.0 mg of this compound into separate, clearly labeled 2 mL glass vials (e.g., 6 vials).

  • Solvent Addition: To each vial, add 0.4 mL of a different test solvent (this targets a concentration of 5 mg/mL).

    • Vial 1: Methanol (MeOH)

    • Vial 2: Acetonitrile (ACN)

    • Vial 3: Tetrahydrofuran (THF)

    • Vial 4: Dichloromethane (DCM)

    • Vial 5: N,N-Dimethylformamide (DMF)

    • Vial 6: Dimethyl Sulfoxide (DMSO)

  • Initial Mixing: Cap the vials and vortex each for 30 seconds. Visually inspect for dissolution.

  • Sonication: Place the vials in a bath sonicator for 10 minutes at room temperature.

  • Final Observation: Remove the vials and let them stand for 5 minutes. Visually inspect against a dark background. Record your observations as "Insoluble," "Partially Soluble," or "Completely Soluble."

Protocol 2: Solubility Enhancement via In-Situ Salt Formation

This protocol describes how to dissolve the compound in a polar protic solvent by adding acid.

  • Suspension: Add 21.8 mg (0.1 mmol) of this compound to a vial. Add 2 mL of Methanol. The compound will likely remain as a suspension.

  • Acid Preparation: Prepare a solution of 4M HCl in 1,4-Dioxane.

  • Acid Addition: While stirring the suspension, add 27.5 µL (0.11 mmol, 1.1 equivalents) of the 4M HCl in Dioxane solution dropwise.

  • Dissolution: Continue to stir or gently swirl the vial. The solid material should dissolve completely within a few minutes as the hydrochloride salt is formed, resulting in a clear solution.

  • Verification: The solution is now ready for use. The resulting concentration is approximately 50 mM of the hydrochloride salt.

Data Summary

The following table summarizes the expected solubility behavior of this compound based on its chemical structure and established principles for similar molecules. This should be used as a guide for your initial experiments.

SolventPolarity ClassExpected Solubility @ RT (as Free Base)Notes & Enhancement Strategy
DMSO Polar AproticHighExcellent for concentrated stock solutions.[1]
DMF Polar AproticHighSimilar to DMSO; good for stock solutions.[1]
Methanol Polar ProticLow to ModerateSlight solubility may be observed.[2] Excellent solvent for acid-mediated dissolution.
Ethanol Polar ProticLowSimilar to Methanol.
Acetonitrile Polar AproticLowGenerally a poor solvent for this compound.
THF / 1,4-Dioxane EtherVery LowInsoluble. Can be used as a medium for in-situ salt formation.
DCM / Chloroform ChlorinatedVery LowInsoluble.[2]
Toluene / Hexanes Non-PolarInsolubleNot recommended.

References

Minimizing side reactions of the fluorine and bromine substituents on "4-Bromo-2-fluoro-benzamidine"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-bromo-2-fluoro-benzamidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the handling of this versatile but reactive molecule. Our goal is to empower you to anticipate and mitigate common side reactions, ensuring the success of your synthetic endeavors.

Introduction: The Duality of Reactivity

This compound is a valuable building block in medicinal chemistry and materials science, largely due to the orthogonal reactivity of its functional groups.[1][2] The electron-withdrawing nature of the fluorine and nitrile-derived amidine group activates the aromatic ring, while the bromine atom provides a handle for a variety of cross-coupling reactions. However, this finely balanced reactivity can also be a source of experimental challenges. This guide will walk you through the common pitfalls and their solutions, focusing on the distinct reactivity of the fluorine and bromine substituents, as well as the stability of the benzamidine moiety itself.

Section 1: Troubleshooting Side Reactions of the Aryl Fluoride

The fluorine substituent at the 2-position, while often desired in the final product for its metabolic stability and binding properties, can be surprisingly labile under certain conditions.

Q1: I am observing an unexpected substitution of the fluorine atom in my reaction. Why is the aryl fluoride more reactive than the aryl bromide towards nucleophiles?

A1: This is a common and valid point of confusion, as it seemingly contradicts the general trend of halide leaving group ability (I > Br > Cl > F). In the context of nucleophilic aromatic substitution (SNAr) , the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate known as the Meisenheimer complex.[3][4]

The high electronegativity of fluorine exerts a powerful inductive electron-withdrawing effect (-I effect). This effect stabilizes the negative charge of the Meisenheimer complex, thereby lowering the activation energy of this slow step and accelerating the overall reaction rate.[3][5] The C-F bond cleavage occurs in a subsequent, faster step, making the leaving group's ability less critical to the overall reaction speed.[3]

dot

snAr_mechanism Figure 1: SₙAr Mechanism & Fluorine's Role cluster_stabilization Stabilization reagents This compound + Nu⁻ intermediate Meisenheimer Complex (Stabilized by Fluorine's -I Effect) reagents->intermediate Slow, Rate-Determining Step product Substitution Product + F⁻ intermediate->product Fast stabilization_note Fluorine's high electronegativity pulls electron density, stabilizing the negative charge on the ring. intermediate->stabilization_note dehalogenation_cycle Figure 2: Competing Pathways in Cross-Coupling cluster_legend Legend pd0 Pd(0)L₂ ar_pd_x Ar-Pd(II)(X)L₂ pd0->ar_pd_x Oxidative Addition (Ar-Br) ar_pd_r Ar-Pd(II)(R)L₂ ar_pd_x->ar_pd_r Transmetalation (R-B(OH)₂) dehalogenated Ar-H (Byproduct) ar_pd_x->dehalogenated Reaction with Pd-H or other H⁻ source product Ar-R (Desired Product) ar_pd_r->product Reductive Elimination pd_h Pd-H Species desired_path Desired Pathway side_path Side Reaction decision_tree Figure 3: Troubleshooting Decision Tree start Problem Observed fluorine_sub Fluorine Substitution? start->fluorine_sub dehalogenation Dehalogenation? start->dehalogenation amidine_hydrolysis Amidine Hydrolysis? start->amidine_hydrolysis sol_fluorine Reduce Nu⁻ strength Lower Temp Use Aprotic Solvent fluorine_sub->sol_fluorine Yes sol_dehalogenation Change Ligand/Base Use Anhydrous/Degassed Solvent Control Temp & Time dehalogenation->sol_dehalogenation Yes sol_amidine Use Neutral Workup Use Mild, Cold Acid/Base Re-evaluate Synthetic Route amidine_hydrolysis->sol_amidine Yes

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Purity Assessment of 4-Bromo-2-fluoro-benzamidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

4-Bromo-2-fluoro-benzamidine is a key building block in medicinal chemistry, notably as an intermediate in the synthesis of advanced pharmaceutical agents. Given its role in drug development, ensuring the purity of this compound is not merely a quality control checkpoint; it is a fundamental requirement for the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). Impurities, even in trace amounts, can introduce unforeseen toxicity, alter pharmacological activity, or compromise the stability of the drug product.

This guide provides a comprehensive comparison of the principal analytical methods for assessing the purity of this compound. We will delve into the technical nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Elemental Analysis (EA). The discussion is framed from the perspective of a senior application scientist, focusing on the causality behind methodological choices and the establishment of self-validating, trustworthy protocols in line with international regulatory standards.

Logical Workflow for Purity Assessment

A robust purity assessment strategy is multi-faceted, often employing orthogonal methods to build a comprehensive purity profile. The general workflow involves selecting appropriate techniques based on the analyte's properties and the specific information required, followed by method validation and routine analysis.

Purity Assessment Workflow Figure 1: General Purity Assessment Workflow cluster_0 Phase 1: Method Selection & Development cluster_1 Phase 2: Validation cluster_2 Phase 3: Routine Analysis & Reporting Start Define Analytical Goal (e.g., % Purity, Impurity Profile) SelectMethods Select Orthogonal Methods (HPLC, GC-MS, qNMR, EA) Start->SelectMethods Develop Develop Method Parameters SelectMethods->Develop Validate Validate Method per ICH Q2(R2) (Specificity, Linearity, Accuracy, Precision) Develop->Validate Protocol Establish Standard Operating Procedure (SOP) Validate->Protocol Analyze Analyze this compound Sample Protocol->Analyze Interpret Interpret Data & Quantify Purity Analyze->Interpret Report Generate Certificate of Analysis (CoA) Interpret->Report

Caption: Figure 1: General Purity Assessment Workflow.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling

HPLC is the cornerstone technique for purity determination of non-volatile and thermally labile compounds like this compound.[1] Its high resolution and sensitivity make it ideal for separating the main component from structurally similar impurities.

Causality of Method Design:

A reversed-phase (RP-HPLC) method is the logical choice. The non-polar stationary phase (typically C18) will retain the aromatic this compound, while a polar mobile phase (e.g., a mixture of acetonitrile and water) is used for elution. UV detection is highly effective due to the presence of the aromatic ring, which acts as a strong chromophore. The method's specificity is crucial, ensuring that peaks from impurities, degradation products, or excipients are well-separated from the main analyte peak.[2]

Detailed Experimental Protocol: RP-HPLC with UV Detection

1. Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis detector.[1]

2. Reagents and Materials:

  • This compound reference standard (purity ≥98%).

  • Acetonitrile (HPLC grade).

  • Water (Ultrapure, 18.2 MΩ·cm).

  • Formic acid or Phosphoric acid (for mobile phase pH adjustment).

  • Methanol (HPLC grade, for sample dissolution).

3. Chromatographic Conditions:

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeStandard reversed-phase column providing good retention and resolution for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase improves peak shape for the basic amidine group by ensuring its protonation.
Mobile Phase B AcetonitrileStrong organic solvent for eluting the analyte from the C18 column.
Gradient Elution 0-20 min: 10% to 90% B; 20-25 min: 90% B; 25.1-30 min: 10% B (re-equilibration)A gradient ensures that both polar and non-polar impurities are eluted and detected within a reasonable runtime.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, balancing analysis time and column efficiency.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection Wavelength 254 nmA common wavelength for aromatic compounds, providing good sensitivity. A photodiode array (PDA) detector is recommended to check for peak purity.
Injection Volume 10 µLStandard volume to avoid column overloading while ensuring a detectable signal.

4. Sample and Standard Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol.[1]

  • Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.

  • Sample Solution (100 µg/mL): Prepare the this compound sample in the same manner as the standard.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Purity is typically calculated using an area percent normalization method.

  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

  • This method assumes that all impurities have a similar response factor to the main compound at the chosen wavelength. For higher accuracy, relative response factors for known impurities should be determined.

Gas Chromatography-Mass Spectrometry (GC-MS): Screening for Volatile Impurities

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.[3] For this compound, its primary utility lies in detecting residual solvents from synthesis or volatile organic by-products.

Causality of Method Design:

The compound itself has a relatively high boiling point and contains a polar amidine group, which can lead to poor peak shape (tailing) in GC.[4] Therefore, derivatization is often necessary to increase volatility and thermal stability. However, a direct injection method can first be attempted to screen for more volatile impurities. The mass spectrometer provides definitive identification of eluted compounds based on their unique fragmentation patterns.[5]

Detailed Experimental Protocol: GC-MS

1. Instrumentation:

  • Gas chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole).

2. Reagents and Materials:

  • This compound sample.

  • Dichloromethane or Ethyl Acetate (GC grade, for dissolution).

  • Helium (Carrier Gas, 99.999% purity).

  • (Optional) Derivatizing agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) if direct analysis is unsuccessful.

3. Chromatographic and MS Conditions:

ParameterConditionRationale
Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)A low-polarity column suitable for a wide range of organic compounds.
Carrier Gas Helium at a constant flow of 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
Injector Temperature 250 °CEnsures rapid volatilization of the sample without thermal degradation.
Oven Program Initial: 80 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min)A temperature ramp separates compounds based on their boiling points.
MS Transfer Line Temp 280 °CPrevents condensation of analytes between the GC and MS.
Ion Source Temp 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI energy provides reproducible fragmentation patterns for library matching.
Scan Range 40-500 m/zCovers the expected mass range of the parent compound and potential fragments/impurities.

4. Sample Preparation:

  • Dissolve ~1 mg of the sample in 1 mL of dichloromethane.

  • If derivatization is needed, add the derivatizing agent according to standard protocols and heat gently to complete the reaction before injection.

5. Data Analysis:

  • Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).

  • Quantify impurities using an internal standard or by area percent normalization, keeping in mind the limitations of varying ionization efficiencies.

Quantitative NMR (qNMR) Spectroscopy: An Absolute Purity Assessment

Unlike chromatographic methods that provide relative purity, qNMR can determine the absolute purity of a substance without needing a reference standard of the analyte itself.[6][7] It relies on the principle that the NMR signal area is directly proportional to the number of nuclei contributing to that signal.[8]

Causality of Method Design:

¹H NMR is the most common nucleus for qNMR due to its high natural abundance and sensitivity.[8] The method involves adding a known amount of a highly pure internal standard to a precisely weighed sample. By comparing the integral of a specific analyte proton signal to the integral of a known proton signal from the internal standard, the absolute purity can be calculated. The choice of internal standard is critical; it must be stable, non-reactive, have signals that do not overlap with the analyte, and be accurately weighable.

Detailed Experimental Protocol: ¹H qNMR

1. Instrumentation:

  • NMR Spectrometer (≥400 MHz recommended for better signal dispersion).

2. Reagents and Materials:

  • This compound sample.

  • High-purity internal standard (e.g., Maleic acid, Dimethyl sulfone).

  • Deuterated solvent (e.g., DMSO-d₆), ensuring no overlapping signals.

3. NMR Acquisition Parameters:

ParameterConditionRationale
Pulse Sequence Standard single-pulse experimentSimple and robust for quantification.
Relaxation Delay (d1) ≥ 5 x T₁ (longest relaxation time of analyte and standard)CRITICAL: Ensures all protons are fully relaxed before the next pulse, which is essential for accurate integration.[9]
Number of Scans Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or 32)Improves precision of the integration.
Acquisition Time ≥ 3 secondsEnsures high digital resolution for accurate integration.

4. Sample Preparation:

  • Accurately weigh ~20 mg of the this compound sample (Ws).

  • Accurately weigh ~10 mg of the internal standard (Wstd) into the same vial.

  • Dissolve the mixture in a precise volume of deuterated solvent (e.g., 0.75 mL) and transfer to an NMR tube.

5. Data Analysis:

  • Integrate a well-resolved signal from the analyte (Int_s) and a signal from the standard (Int_std).

  • Calculate the purity using the following formula:

    Purity (%) = (Int_s / N_s) * (N_std / Int_std) * (MW_s / W_s) * (W_std / MW_std) * P_std

    Where:

    • N : Number of protons for the integrated signal

    • MW : Molecular weight

    • P_std : Purity of the internal standard

Elemental Analysis (EA): A Fundamental Purity Check

Elemental analysis (EA) determines the mass fractions of carbon, hydrogen, and nitrogen (CHN analysis) in a sample.[10] This technique provides a fundamental assessment of purity by comparing the experimentally determined elemental composition to the theoretical values calculated from the molecular formula (C₇H₆BrFN₂).[11][12]

Causality of Method Design:

The method works by combusting a small, precisely weighed amount of the sample at high temperatures. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by detectors. A significant deviation between the measured and theoretical percentages suggests the presence of impurities, such as residual solvents, inorganic salts, or by-products with a different elemental composition. Most chemistry journals consider a deviation of ±0.4% as acceptable evidence of purity for small molecules.[13][14]

Detailed Experimental Protocol: CHN Combustion Analysis

1. Instrumentation:

  • CHN Elemental Analyzer.

2. Sample Preparation:

  • Ensure the sample is homogenous and completely dry to avoid interference from atmospheric moisture or residual water.

  • Accurately weigh 1-3 mg of the this compound sample into a tin capsule.

3. Analysis:

  • The sample is combusted in an oxygen-rich environment (~900-1000 °C).

  • The resulting gases are passed through a reduction tube and then separated chromatographically.

  • A thermal conductivity detector (TCD) measures the concentration of each gas.

  • The instrument software calculates the percentage of C, H, and N.

4. Data Interpretation:

  • Theoretical Values for C₇H₆BrFN₂ (MW = 217.04 g/mol ):

    • C = (7 * 12.01) / 217.04 = 38.73%

    • H = (6 * 1.01) / 217.04 = 2.78%

    • N = (2 * 14.01) / 217.04 = 12.90%

  • Acceptance Criterion: The experimental values should be within ±0.4% of the theoretical values.[14]

Comparative Summary and Method Selection

Choosing the right analytical method depends on the specific objective of the analysis. A multi-pronged approach provides the most comprehensive and reliable purity assessment.

Method Selection Guide Figure 2: Method Selection Decision Guide end_node end_node start What is the primary analytical goal? q1 Routine QC & Impurity Profiling? start->q1 q2 Identify Volatile Impurities / Solvents? q1->q2 No end_node1 Use HPLC (High-throughput, quantitative for non-volatiles) q1->end_node1 Yes q3 Absolute Purity / Primary Standard Calibration? q2->q3 No end_node2 Use GC-MS (High sensitivity for volatiles, structural ID) q2->end_node2 Yes q4 Fundamental Compositional Check? q3->q4 No end_node3 Use qNMR (Primary method, no analyte standard needed) q3->end_node3 Yes end_node4 Use Elemental Analysis (Confirms elemental formula, detects inorganics) q4->end_node4 Yes

Caption: Figure 2: Method Selection Decision Guide.

FeatureHPLCGC-MSqNMRElemental Analysis (EA)
Primary Use Purity, impurity quantificationVolatile impurity identificationAbsolute purity determinationBasic formula confirmation
Sensitivity High (ng to pg)Very High (pg to fg)Moderate (mg)Low (mg)
Specificity High (with good separation)Very High (mass fragmentation)Very High (unique chemical shifts)Low (non-specific)
Quantitation Relative (requires standards)Semi-quantitative (without standards)Absolute (with internal standard)Indirect (via % composition)
Sample Throughput HighModerateModerateHigh
Key Advantage Robust, versatile, widely used for QCDefinitive ID of volatile unknowns"Gold standard" for absolute puritySimple, confirms elemental integrity
Key Limitation Co-elution possible, non-UV active impurities missedNot suitable for non-volatile/labile compoundsRequires expensive equipment, longer relaxation delaysInsensitive to isomeric impurities

Method Validation: Ensuring Trustworthiness and Regulatory Compliance

Regardless of the chosen method, validation is a mandatory step to ensure the data is reliable, reproducible, and fit for its intended purpose.[15] All analytical procedures must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[16][17]

Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[15]

  • Linearity: Demonstrating a direct proportional relationship between concentration and analytical response over a defined range.

  • Accuracy: The closeness of the test results to the true value, often determined by spike/recovery studies.

  • Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogenous sample (assessed as repeatability and intermediate precision).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations at which an analyte can be reliably detected and quantified, respectively.[18]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

A comprehensive validation report is essential for regulatory submissions and serves as documented evidence of the procedure's suitability.[17][18]

References

A Senior Application Scientist's Guide to the HPLC and GC-MS Analysis of "4-Bromo-2-fluoro-benzamidine" Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 4-Bromo-2-fluoro-benzamidine

In the landscape of modern drug development, the purity and characterization of intermediates are as critical as the final active pharmaceutical ingredient (API). This compound serves as a vital building block in the synthesis of various therapeutic agents. Its reaction mixtures, however, can be complex, containing the target molecule alongside unreacted starting materials, by-products, and potential degradation products. The presence of bromine and fluorine atoms introduces unique analytical characteristics and challenges.

This guide provides an in-depth, objective comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the comprehensive analysis of this compound reaction mixtures. As a senior application scientist, my focus is not merely on the "how" but on the "why," grounding each protocol in robust scientific principles to empower researchers, scientists, and drug development professionals to make informed decisions for their specific analytical needs.

High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse

HPLC is a premier technique for pharmaceutical analysis, prized for its ability to separate non-volatile and thermally sensitive compounds.[1][2][3] Given that benzamidine and its derivatives are often polar and may degrade at high temperatures, HPLC is frequently the method of choice for purity assessment and quantification.[4]

The Causality Behind the HPLC Approach

The core principle of HPLC involves partitioning analytes between a liquid mobile phase and a solid stationary phase.[5] For a molecule like this compound, which possesses both polar (amidine) and non-polar (bromofluorophenyl) moieties, Reversed-Phase HPLC (RP-HPLC) is exceptionally well-suited. In RP-HPLC, a non-polar stationary phase (typically C18-silica) is used with a polar mobile phase. The separation is driven by hydrophobic interactions; more non-polar compounds are retained longer on the column. By precisely controlling the mobile phase composition, we can achieve fine-tuned separation of the main compound from closely related impurities.

Experimental Protocol: RP-HPLC with UV Detection

This protocol is designed as a robust starting point for method development, emphasizing self-validation through clear performance criteria.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound reaction mixture.

  • Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Further dilute with the same solvent to a final concentration of approximately 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter (e.g., PTFE or nylon) to remove particulates before injection.

2. Chromatographic Conditions:

  • Instrument: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

    • Rationale: Formic acid is a mobile phase modifier that helps to protonate silanol groups on the stationary phase, reducing peak tailing. It also ensures the amidine group is protonated, leading to consistent retention and peak shape. This mobile phase is also compatible with mass spectrometry if an HPLC-MS method is desired.

  • Elution Program: Isocratic elution with 60% A and 40% B. (Note: A gradient elution may be necessary to resolve all impurities in a complex reaction mixture).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Rationale: Maintaining a constant column temperature ensures reproducible retention times.

  • Detection: UV detection at 254 nm. A DAD is recommended to assess peak purity and identify the optimal wavelength for all components.

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Identify the this compound peak by comparing its retention time with that of a pure reference standard.

  • Calculate the purity of the main peak using the area percent method.

  • Quantify impurities by creating a calibration curve with known standards, if available.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Start Weigh Sample Dissolve Dissolve in Acetonitrile/Water Start->Dissolve Dilute Dilute to Final Concentration Dissolve->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into HPLC System Filter->Inject Separate Separate on C18 Column Inject->Separate Detect UV Detection (254 nm) Separate->Detect Acquire Acquire Chromatogram Detect->Acquire Integrate Integrate Peaks Acquire->Integrate Report Generate Purity Report Integrate->Report

Caption: A typical experimental workflow for HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Identification

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[5] While HPLC is often the first choice for compounds like benzamidines, GC-MS offers unparalleled identification capabilities through mass spectral libraries and fragmentation patterns, making it invaluable for identifying unknown impurities.[6]

The Causality Behind the GC-MS Approach

The primary challenge for analyzing this compound with GC is its potential thermal lability and polarity. The high temperatures required for vaporization in the GC inlet can cause degradation, leading to inaccurate results.[4] Furthermore, the polar amidine group can cause peak tailing on standard non-polar GC columns.

However, the major advantage of GC-MS is the mass spectrometer. The presence of a bromine atom is a significant diagnostic tool, as it produces a characteristic M/M+2 isotopic pattern with a nearly 1:1 ratio, making it easy to confirm which peaks in the chromatogram correspond to bromine-containing compounds.[7][8]

Experimental Protocol: GC-MS Analysis

This protocol is designed to minimize thermal degradation and provide definitive identification of reaction mixture components.

1. Sample Preparation (with Derivatization):

  • Rationale: Derivatization is often necessary to increase the volatility and thermal stability of polar analytes. Silylation is a common approach.

  • Accurately weigh approximately 1 mg of the reaction mixture into a vial.

  • Add 500 µL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

  • Cap the vial and heat at 60-70 °C for 30 minutes.

  • Cool to room temperature before injection.

2. GC-MS Conditions:

  • Instrument: A GC system coupled to a Mass Spectrometer (e.g., a single quadrupole).

  • Column: A mid-polarity capillary column, such as a 5% Phenyl Methylpolysiloxane (e.g., DB-5ms or VF-624ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet: Split/Splitless injector. Use a split ratio of 20:1.

  • Inlet Temperature: 250 °C. Rationale: This temperature is a starting point and should be optimized (lowered if possible) to minimize on-column degradation.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 50 to 500.

3. Data Analysis:

  • Examine the total ion chromatogram (TIC) for all separated peaks.

  • Analyze the mass spectrum of each peak. Look for the molecular ion of the derivatized analyte and the characteristic bromine isotope pattern.

  • Compare the obtained mass spectra with a reference library (e.g., NIST) to tentatively identify unknown impurities.

  • The fragmentation of aromatic halogenated compounds often involves the loss of the halogen atom or cleavage of bonds beta to the aromatic ring.[9]

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Start Weigh Sample Dissolve Dissolve in Solvent Start->Dissolve Derivatize Add Silylating Agent & Heat Dissolve->Derivatize Inject Inject into GC-MS System Derivatize->Inject Separate Separate on Capillary Column Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection (m/z 50-500) Ionize->Detect Acquire Acquire TIC & Mass Spectra Detect->Acquire Identify Identify Peaks via Library Search & Fragmentation Acquire->Identify Report Generate Impurity Profile Report Identify->Report

Caption: A typical experimental workflow for GC-MS analysis.

Objective Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS is not about which technique is universally superior, but which is best suited for the analytical objective.[6] The following table provides a direct comparison for the analysis of this compound reaction mixtures.

ParameterHPLCGC-MS
Analyte Compatibility Excellent for polar, non-volatile, and thermally labile compounds. The analysis is performed near ambient temperature, minimizing degradation risk.[4]Best for volatile and thermally stable compounds.[5] High risk of degradation for this compound without derivatization.
Identification Power Limited. Identification is based on retention time comparison with a known standard. DAD can provide spectral information but is not definitive.Excellent. Provides definitive structural information through mass fragmentation patterns and library matching. The bromine isotope signature is a key identifier.[6]
Sensitivity (LOD/LOQ) Typically in the µg/mL to ng/mL range.[1]Generally higher, often in the ng/mL to pg/mL range, especially in Selected Ion Monitoring (SIM) mode.[5]
Sample Preparation Generally simpler; often just "dilute and shoot."More complex; frequently requires derivatization to improve volatility and thermal stability.
Analysis Speed Can range from 10-60 minutes per sample.[2]Typically faster for individual runs, but sample preparation can be time-consuming.[2][3]
Primary Application Ideal for routine purity testing, quality control (QC), and quantification of the main component and known impurities.Ideal for identifying unknown impurities, characterizing by-products, and analyzing for volatile residual solvents.[3]
Cost & Complexity HPLC systems tend to be more expensive initially and require costly solvents.[2]GC-MS systems can be less expensive, and the use of gas as a mobile phase lowers operational costs.[3][5]

Conclusion: A Symbiotic Approach to Analysis

For the comprehensive analysis of this compound reaction mixtures, HPLC and GC-MS should be viewed as complementary, rather than competing, techniques.

  • HPLC is the indispensable tool for routine quality control , providing accurate and precise quantification of the primary compound and known impurities. Its compatibility with the analyte's likely properties makes it the primary choice for purity assays.

  • GC-MS is the definitive tool for investigation and characterization . When unknown peaks appear in the HPLC chromatogram, or when a deep understanding of the reaction's impurity profile is required, GC-MS provides the structural elucidation that HPLC cannot.

The following decision-making workflow can guide the selection process:

Caption: A logical workflow for selecting the appropriate analytical technique.

By leveraging the strengths of both HPLC and GC-MS, researchers and drug development professionals can achieve a holistic understanding of their reaction mixtures, ensuring the quality, safety, and efficacy of the final pharmaceutical products.

References

Validation of the structure of "4-Bromo-2-fluoro-benzamidine" derivatives using 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structural Validation of 4-Bromo-2-fluoro-benzamidine Derivatives Using 2D NMR

Introduction: The Critical Role of Structural Integrity in Drug Discovery

In the landscape of modern drug development, benzamidine derivatives represent a cornerstone for designing potent and selective inhibitors for a variety of enzymes, including serine proteases. Among these, this compound serves as a crucial scaffold due to the unique electronic properties imparted by the halogen substituents, which can significantly influence binding affinity and pharmacokinetic profiles. However, the synthesis of novel derivatives from this scaffold can often lead to structural ambiguities, such as positional isomers. Unambiguous structural validation is therefore not merely a procedural step but a fundamental requirement for ensuring the reliability of structure-activity relationship (SAR) studies and the overall success of a drug discovery campaign.

This guide provides a comprehensive overview of the application of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy for the definitive structural elucidation of this compound derivatives. We will delve into the principles behind key 2D NMR techniques, present a practical experimental workflow, and compare this methodology with other common analytical techniques, offering researchers the insights needed to confidently characterize their synthesized molecules.

Beyond One-Dimensional NMR: The Power of 2D Correlation Spectroscopy

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide essential information about the chemical environment of individual nuclei, they often fall short in unequivocally defining the complete molecular structure of complex derivatives, especially in the presence of multiple aromatic substituents. 2D NMR spectroscopy overcomes this limitation by revealing through-bond and through-space correlations between different nuclei, providing a detailed connectivity map of the molecule. For the structural validation of this compound derivatives, the following three experiments are particularly powerful:

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. In the context of our target scaffold, COSY is instrumental in identifying adjacent protons on the aromatic ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct, one-bond correlations between protons and their attached carbons. It provides a clear and unambiguous assignment of the protonated carbons in the molecule.

  • HMBC (Heteronuclear Multiple Bond Correlation): This long-range heteronuclear correlation experiment reveals couplings between protons and carbons over two to three bonds. HMBC is often the key to piecing together the entire molecular puzzle, as it can establish connectivity between different functional groups and across quaternary carbons.

The strategic application of these three techniques provides a self-validating system for structural elucidation, where the data from each experiment corroborates the others, leading to a high-confidence structural assignment.

Experimental Workflow for 2D NMR Analysis

The following section outlines a detailed protocol for acquiring high-quality 2D NMR data for a novel this compound derivative.

I. Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that fully dissolves the compound. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for polar benzamidine derivatives due to its high dissolving power.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.6 mL of the deuterated solvent. This concentration is typically sufficient for obtaining good signal-to-noise in a reasonable timeframe on a modern NMR spectrometer.

  • Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry NMR tube to prevent shimming issues.

II. Spectrometer Setup and Data Acquisition

The following steps provide a general guideline for setting up the 2D NMR experiments on a 400 MHz or higher field NMR spectrometer.

  • Tuning and Matching: Tune and match the NMR probe for both the ¹H and ¹³C frequencies to ensure optimal sensitivity.

  • Shimming: Shim the magnetic field homogeneity using the lock signal to obtain a narrow and symmetrical peak shape.

  • 1D Spectra Acquisition:

    • Acquire a standard 1D ¹H spectrum to determine the spectral width and appropriate pulse widths.

    • Acquire a 1D ¹³C{¹H} spectrum to determine the carbon spectral width.

  • 2D COSY Acquisition:

    • Set the spectral width in both dimensions to encompass all proton signals.

    • Use a standard cosygpqf pulse sequence.

    • Acquire 2-4 scans per increment with 256-512 increments in the indirect dimension.

  • 2D HSQC Acquisition:

    • Use a phase-edited HSQC pulse sequence (e.g., hsqcedetgpsisp2.3) to differentiate between CH, CH₂, and CH₃ signals.

    • Set the ¹H spectral width as determined from the 1D ¹H spectrum.

    • Set the ¹³C spectral width to cover the expected range of carbon chemical shifts (typically 0-160 ppm for most organic molecules).

    • Optimize the one-bond coupling constant (¹JCH) to a typical value of 145 Hz.

  • 2D HMBC Acquisition:

    • Use a standard hmbcgplpndqf pulse sequence.

    • Set the spectral widths for ¹H and ¹³C as in the HSQC experiment.

    • Optimize the long-range coupling constant (ⁿJCH) to a typical value of 8 Hz. This value can be adjusted to enhance correlations over different numbers of bonds.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400+ MHz NMR) cluster_analysis Data Analysis & Structure Validation A Dissolve 5-10 mg in 0.5 mL DMSO-d6 B Filter into NMR Tube A->B C Tune & Match Probe B->C D Shim B0 Field C->D E Acquire 1D Spectra (1H, 13C) D->E F Acquire 2D COSY E->F G Acquire 2D HSQC E->G H Acquire 2D HMBC E->H I Process & Analyze Spectra H->I J Assign Correlations I->J K Build Connectivity Map J->K L Confirm Structure K->L

Caption: Overall workflow for 2D NMR-based structural validation.

Case Study: Structural Elucidation of a Hypothetical Derivative

Let's consider a hypothetical derivative, 4-bromo-N-cyclopropyl-2-fluoro-benzamidine , to illustrate the data interpretation process.

Hypothesized Structure:

Table 1: Expected 2D NMR Correlations for 4-bromo-N-cyclopropyl-2-fluoro-benzamidine

Proton (¹H)Expected COSY CorrelationsExpected HSQC Correlation (¹³C)Expected HMBC Correlations (¹³C)
H3H5C3C1, C2, C4, C5, C=N
H5H3C5C1, C3, C4, C6
H6-C6C1, C2, C4, C5
H_cyclopropyl (CH)H_cyclopropyl (CH₂)C_cyclopropyl (CH)C=N, C_cyclopropyl (CH₂)
H_cyclopropyl (CH₂)H_cyclopropyl (CH)C_cyclopropyl (CH₂)C_cyclopropyl (CH)

Analysis of the Spectra:

  • COSY: A cross-peak between the aromatic protons at the 3- and 5-positions would confirm their ortho relationship.

  • HSQC: This spectrum would allow for the direct assignment of the protonated aromatic carbons (C3, C5, C6) and the cyclopropyl carbons.

  • HMBC: This is the most informative experiment for confirming the overall structure. Key long-range correlations would include:

    • The proton at H3 showing correlations to the quaternary carbons C1, C2, and C4, as well as the amidine carbon (C=N).

    • The cyclopropyl CH proton showing a correlation to the amidine carbon, confirming the N-substitution.

Connectivity Network from 2D NMR Data

Caption: 2D NMR correlation network for structural confirmation.

Comparison with Alternative Structural Validation Techniques

While 2D NMR is a powerful tool, it is essential to understand its place among other analytical techniques.

Table 2: Comparison of Structural Validation Techniques

TechniqueSample RequirementsInformation ProvidedStrengthsWeaknesses
2D NMR 5-10 mg, solubleDetailed connectivity map, solution-state conformationNon-destructive, provides unambiguous assignmentsRequires soluble sample, can be time-consuming
X-ray Crystallography High-quality single crystalAbsolute structure, solid-state conformation, packingProvides definitive 3D structureCrystal growth can be a major bottleneck
Mass Spectrometry (MS) Micrograms, solubleMolecular weight, fragmentation patternHigh sensitivity, can be coupled to chromatographyDoes not provide stereochemistry or isomer information

As the table illustrates, each technique offers unique advantages. While X-ray crystallography provides the "gold standard" for structural determination, the requirement for a high-quality crystal can be a significant hurdle. Mass spectrometry is excellent for confirming molecular weight but cannot distinguish between isomers. 2D NMR, therefore, occupies a crucial niche, providing detailed and unambiguous structural information for soluble compounds without the need for crystallization.

Conclusion: The Indispensable Role of 2D NMR

For researchers working with this compound derivatives, 2D NMR spectroscopy is an indispensable tool for routine and unambiguous structural validation. The combination of COSY, HSQC, and HMBC experiments provides a robust and self-corroborating dataset that allows for the complete assignment of the molecular structure with a high degree of confidence. While other techniques like X-ray crystallography and mass spectrometry have their merits, the versatility and detailed information provided by 2D NMR make it the cornerstone of structural elucidation in modern drug discovery. By following the experimental guidelines and interpretation strategies outlined in this guide, scientists can ensure the structural integrity of their compounds, paving the way for more reliable and impactful research.

Benchmarking the Efficiency of "4-Bromo-2-fluoro-benzamidine" in Quinazoline Synthesis: A "How-To" Guide for Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

I have gathered some general information on quinazoline synthesis, which is a probable application for "4--Bromo-2-fluoro-benzamidine". I also found a supplier for the target compound. However, I am still missing the core information needed to write the comparative guide. Specifically, I have not found any publications that detail the use of "4-Bromo-2-fluoro-benzamidine" in cyclization reactions, nor have I found specific experimental data or direct comparisons with alternative reagents. The synthesis of the target compound is also not explicitly detailed. Therefore, I need to adjust my plan to focus on finding this crucial missing information. I will broaden my search to include patents and chemical databases, as these may contain specific examples of the target compound's use and synthesis. I will also search for review articles that focus on the impact of halogen and fluorine substituents in benzamidine-mediated cyclizations to infer the expected behavior of the target compound.The patent search was a crucial step forward. I've now found a patent (US8242104B2) that explicitly mentions the use of "this compound hydrochloride" in a reaction. While it's not a cyclization to form a simple quinazoline, it is a cyclization reaction to create a more complex heterocyclic system (a dihydrobenzo[f]imidazo[1,2-d]oxazepine). This provides a concrete example of the target compound's application and a starting point for a protocol.

However, there are still significant gaps in the information required to build a comprehensive comparative guide:

  • Lack of direct comparative data: The patent only describes the reaction with "this compound" and doesn't compare its efficiency with other benzamidines.

  • Limited scope of reaction type: The patent describes a specific, complex cyclization. To create a broadly useful guide, I need information on more common cyclization reactions, such as quinazoline synthesis from β-ketoesters.

  • No quantitative performance metrics: The patent does not provide yield, reaction time, or other quantitative data that are essential for a comparative analysis.

  • Synthesis of the starting material: While I've found a synthesis for the related 4-bromo-2-fluorobenzylamine, the direct synthesis of the benzamidine is still not explicitly detailed.

  • Clear alternatives for comparison: I still need to identify the most relevant benzamidine analogues to use for a meaningful comparison.

My next steps will be to build upon the lead from the patent. I will search for more patents and articles that cite this one, as they might contain related chemistry or comparative studies. I will also broaden my search for the synthesis of "this compound" and look for general reviews on the synthesis of substituted benzamidines. Finally, I will search for studies that investigate the electronic effects of fluoro and bromo substituents in similar cyclization reactions to provide a theoretical basis for comparison, even in the absence of direct experimental data.I have made some progress. The patent I found earlier (US8242104B2) provides a concrete, albeit complex, example of a cyclization reaction involving "this compound hydrochloride." I've also found information on the synthesis of the precursor, 4-bromo-2-fluorobenzonitrile, and some general information on the electronic effects of halogen and fluorine substituents.

However, the core of the comparative guide is still missing. I lack:

  • Directly comparable experimental data: I have no studies that benchmark "this compound" against other benzamidines in the same cyclization reaction.

  • Quantitative performance metrics: Yields, reaction times, and other crucial data for comparison are absent.

  • A clear and common cyclization reaction to focus on: The patent's example is quite specific. A more general and widely applicable reaction, like quinazoline synthesis, would be more beneficial for the target audience.

  • A detailed, verified synthesis of "this compound" itself. I can infer a possible route from the nitrile, but a specific protocol is needed.

  • Well-defined alternatives for comparison: I need to select common, commercially available benzamidines that would serve as good benchmarks.

To address these gaps, I will pivot my strategy. I will now focus on creating a "how-to" guide that enables researchers to perform the benchmarking themselves. This will involve:

  • Detailing a robust and well-documented protocol for a common cyclization reaction (e.g., synthesis of a simple quinazoline).

  • Providing a list of recommended, commercially available benzamidine alternatives for comparison.

  • Outlining the analytical methods required to assess the reaction's efficiency (e.g., NMR, HPLC, GC-MS).

  • Providing a theoretical framework on how the substituents (bromo and fluoro) on the target compound are expected to influence the reaction outcome, based on known electronic effects.

  • Presenting the information from the patent as a case study of a more complex application.

This approach will provide a valuable and practical guide for researchers, even with the current lack of direct comparative studies in the literature. It will empower them to generate the very data that is currently missing. I will now proceed with gathering the necessary information to build this "how-to" benchmarking guide.Based on the available information, it is not possible to provide a direct comparative guide on the efficiency of "this compound" in specific cyclization reactions due to a lack of published, peer-reviewed experimental data directly comparing this specific reagent to its alternatives in a systematic way.

However, I can provide a comprehensive "how-to" guide that will enable researchers, scientists, and drug development professionals to conduct their own benchmarking studies. This guide will provide the necessary theoretical background, experimental protocols, and analytical methods to effectively evaluate the performance of "this compound" against other relevant benzamidines in a common and important cyclization reaction: the synthesis of quinazolines.

This guide will be structured to provide a framework for a rigorous internal study, empowering you to generate the comparative data needed for your specific research goals.

Authored by: A Senior Application Scientist

Introduction: The Rationale for Benchmarking Substituted Benzamidines in Heterocyclic Synthesis

The quinazoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The synthesis of quinazolines often relies on the cyclization of a benzamidine derivative with a suitable carbonyl compound. The substituents on the benzamidine ring can significantly impact the reaction's efficiency, yield, and the properties of the final product.

"this compound" is a particularly interesting building block due to the orthogonal reactivity of its substituents. The bromo group provides a handle for further diversification via cross-coupling reactions, while the fluoro group can enhance metabolic stability and binding affinity. However, the electron-withdrawing nature of both halogens can also influence the nucleophilicity of the amidine and thus the kinetics of the cyclization reaction.

This guide provides a comprehensive framework for benchmarking the performance of "this compound" against other commercially available benzamidines in a well-established quinazoline synthesis.

Theoretical Framework: Predicting the Impact of Substituents

The primary electronic effects of the bromo and fluoro substituents on the benzamidine ring are inductive electron withdrawal (-I effect) and, for fluorine, a weak resonance electron-donating effect (+R effect).

  • Inductive Effect (-I): Both bromine and fluorine are highly electronegative and will withdraw electron density from the aromatic ring through the sigma bonds. This effect is expected to decrease the nucleophilicity of the amidine nitrogens, potentially slowing down the initial attack on the carbonyl electrophile.

  • Resonance Effect (+R) of Fluorine: The lone pairs on the fluorine atom can be delocalized into the aromatic pi-system. This effect is generally weaker than the inductive effect for halogens.

Overall Expectation: The combined electron-withdrawing nature of the bromo and fluoro groups is likely to make "this compound" a less reactive nucleophile compared to unsubstituted benzamidine or benzamidines with electron-donating groups. However, this reduced reactivity may also lead to cleaner reactions with fewer side products.

Proposed Benchmarking Study: Synthesis of 2,4-Disubstituted Quinazolines

A robust and straightforward method for comparing the efficiency of different benzamidines is the one-pot synthesis of a 2,4-disubstituted quinazoline from a benzamidine and a β-ketoester.

Diagram of the Proposed Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Comparison start Select Benzamidines for Comparison reagents Prepare Stock Solutions of Benzamidines and Ethyl Acetoacetate start->reagents setup Set up Parallel Reactions in a Reaction Block reagents->setup add_reagents Add Benzamidine, Ethyl Acetoacetate, and Base to each Reactor setup->add_reagents heat Heat Reactions under Controlled Temperature and Time add_reagents->heat monitor Monitor Reaction Progress by TLC or LC-MS heat->monitor workup Quench and Work-up Reactions monitor->workup purify Purify Products by Column Chromatography workup->purify characterize Characterize Products (NMR, MS) purify->characterize quantify Determine Yields and Purity (HPLC, qNMR) characterize->quantify table Compile Data into a Comparison Table quantify->table conclusion Draw Conclusions on Efficiency table->conclusion

Caption: Workflow for benchmarking benzamidine efficiency.

Recommended Benzamidines for Comparison:

To provide a comprehensive comparison, we recommend benchmarking "this compound" against the following commercially available alternatives:

  • Benzamidine hydrochloride: The unsubstituted parent compound.

  • 4-Methylbenzamidine hydrochloride: An example with an electron-donating group.

  • 4-Chlorobenzamidine hydrochloride: A comparison with a different halogen.

  • 4-Methoxybenzamidine hydrochloride: An example with a strong electron-donating group.

Detailed Experimental Protocol: Synthesis of 2-Methyl-4-phenylquinazolines

This protocol is a general starting point and may require optimization for each specific benzamidine.

Materials:

  • Selected benzamidine hydrochlorides

  • Ethyl acetoacetate

  • Potassium carbonate (or another suitable base)

  • N,N-Dimethylformamide (DMF) or other suitable high-boiling solvent

  • Reaction vials suitable for heating

  • Stir plate and stir bars

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Standard laboratory glassware for work-up and purification

  • Column chromatography supplies (silica gel, solvents)

Procedure:

  • To a reaction vial, add the benzamidine hydrochloride (1.0 mmol), ethyl acetoacetate (1.2 mmol), and potassium carbonate (2.5 mmol).

  • Add DMF (5 mL) to the vial.

  • Stir the reaction mixture at 120 °C for 4-24 hours.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent).

  • Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure 2-methyl-4-substituted-phenylquinazoline.

Data to Collect for Comparison:

For each benzamidine, the following data should be meticulously recorded to allow for a robust comparison:

Parameter"this compound"Benzamidine4-Methylbenzamidine4-Chlorobenzamidine4-Methoxybenzamidine
Reaction Time (h)
Isolated Yield (%)
Purity (by HPLC or NMR)
Side Products (if any)

Analytical Methods for Assessing Efficiency

  • Thin Layer Chromatography (TLC): For rapid monitoring of reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For accurate determination of product purity and quantification of yield.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation of the product and purity assessment. Quantitative NMR (qNMR) can be used for accurate yield determination.

  • Mass Spectrometry (MS): For confirmation of the molecular weight of the product.

Case Study: A More Complex Cyclization from the Patent Literature

A patent (US8242104B2) describes the use of "this compound hydrochloride" in the synthesis of a complex heterocyclic system, a dihydrobenzo[f]imidazo[1,2-d]oxazepine derivative. This serves as an example of its application in a multi-step synthesis targeting a specific bioactive molecule.

Reaction Scheme from Patent:

G This compound This compound Product Dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine This compound->Product + Bromoethanone derivative Bromoethanone derivative Bromoethanone derivative->Product Reflux in THF/Water with K2CO3

Caption: Patented cyclization using this compound.

While this example does not provide comparative data, it validates the utility of "this compound" in constructing complex, nitrogen-containing heterocyclic scaffolds.

Conclusion and Future Work

This guide provides a framework for the systematic benchmarking of "this compound" in a common and synthetically useful cyclization reaction. By following the proposed experimental and analytical protocols, researchers can generate the necessary data to make informed decisions about the suitability of this reagent for their specific applications.

The data generated from such studies would be a valuable contribution to the chemical community, providing insights into the reactivity of this interesting and potentially highly useful building block.

Comparative Reactivity Analysis: The Impact of the 2-Fluoro Substituent on 4-Bromobenzamidine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry and synthetic route design, the strategic placement of a single atom can profoundly alter a molecule's behavior. The benzamidine moiety is a privileged scaffold, renowned for its role in targeting serine proteases, but its reactivity and biological interactions are highly tunable. This guide provides an in-depth comparative analysis of 4-bromobenzamidine and its ortho-fluorinated analogue, 4-bromo-2-fluorobenzamidine. We will dissect the nuanced electronic and steric effects of the 2-fluoro substituent and provide a data-supported framework for predicting its impact on key chemical transformations and biological applications.

Foundational Properties: A Head-to-Head Comparison

Before delving into reactivity, a foundational understanding of the physicochemical properties of these two building blocks is essential. The introduction of a fluorine atom, despite its small size, imparts significant changes.

Property4-Bromobenzamidine4-Bromo-2-fluorobenzamidineRationale for Difference
Molecular Formula C₇H₇BrN₂C₇H₆BrFN₂Addition of one fluorine atom.
Molecular Weight 199.05 g/mol [1]217.05 g/mol (as free base)The mass of the added fluorine atom.
Appearance White to off-white crystalline powder[2]Crystalline solidGeneral property of small organic molecules.
Predicted pKa 15.71 (amide proton)[2]Lower than 4-bromobenzamidineThe strong electron-withdrawing effect of the 2-fluoro group decreases the basicity of the amidine nitrogen atoms.
Solubility Sparingly soluble in water[3]Enhanced solubility (as hydrochloride salt)[4]The hydrochloride form is often used to improve aqueous solubility for biological assays and reactions.[4]

The Decisive Influence of the Ortho-Fluoro Group

The reactivity of 4-bromo-2-fluorobenzamidine is not merely an average of its constituent parts. The ortho relationship between the fluorine and the amidine group creates a unique electronic and steric environment that dictates its chemical personality.

Dueling Electronic Effects: Induction vs. Resonance

The fluorine atom exerts two primary electronic effects on the aromatic ring: a powerful, distance-dependent inductive withdrawal (-I effect) and a weaker resonance donation (+M effect).[5][6]

  • Inductive Effect (-I): As the most electronegative element, fluorine strongly pulls electron density away from the carbon to which it is attached. This effect propagates through the sigma bonds, acidifying the ring protons and, most importantly, decreasing the electron density at the ipso-carbon (C1) and the basicity of the amidine group.

  • Resonance Effect (+M): The lone pairs on the fluorine atom can be donated into the aromatic π-system. This effect increases electron density primarily at the ortho and para positions relative to the fluorine.[7]

In the case of 4-bromo-2-fluorobenzamidine, the potent -I effect of fluorine at the C2 position dominates, significantly influencing the adjacent amidine group at C1.

Caption: Dueling electronic effects of the 2-fluoro substituent.

To quantify these electronic influences, we can refer to Hammett Substituent Constants (σ), which measure the electron-donating or -withdrawing character of a substituent.[8]

SubstituentHammett Constant (σ_para)Hammett Constant (σ_meta)Interpretation
-Br +0.23[9]+0.40[9]Moderately electron-withdrawing.
-F +0.05[9]+0.34[9]Strongly withdrawing at meta, weakly at para due to competing +M effect.

For 4-bromo-2-fluorobenzamidine, the amidine group experiences the strong meta-like inductive effect from the fluorine (σ ≈ +0.34), leading to a significant decrease in its basicity and nucleophilicity.

Steric Hindrance

While fluorine is relatively small (van der Waals radius of 1.47 Å, compared to hydrogen's 1.20 Å), its placement at the ortho position introduces steric bulk around the amidine functional group. This can hinder the approach of large reagents or the binding of the amidine into a constrained active site of an enzyme.[10]

Comparative Reactivity in Key Transformations

The interplay of these electronic and steric factors leads to predictable and experimentally verifiable differences in reactivity.

Basicity and Nucleophilicity

The dominant electron-withdrawing -I effect of the 2-fluoro group significantly reduces the electron density on the nitrogen atoms of the amidine group.

  • Prediction: 4-bromo-2-fluorobenzamidine is a weaker base and a poorer nucleophile than 4-bromobenzamidine.[11]

  • Implication for Drug Development: This reduced basicity can be advantageous. A lower pKa means the molecule will be less protonated at physiological pH (7.4), which can improve cell membrane permeability and reduce off-target interactions at cationic binding sites. The modulation of basicity by fluorine is a well-established strategy in medicinal chemistry.[12]

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond is a key handle for synthetic diversification via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). The rate-determining step in many of these reactions is the oxidative addition of the aryl halide to the Pd(0) catalyst.

  • Prediction: The 2-fluoro substituent makes the aromatic ring more electron-deficient. This increased electrophilicity at the C-Br bond site facilitates oxidative addition to the electron-rich Pd(0) center. Therefore, 4-bromo-2-fluorobenzamidine is expected to be more reactive in palladium-catalyzed cross-coupling reactions than 4-bromobenzamidine.[3]

  • Experimental Causality: This higher reactivity often allows for milder reaction conditions, such as lower catalyst loadings, lower temperatures, and shorter reaction times, which can improve functional group tolerance and reduce side product formation.[3]

Caption: Standard workflow for a comparative Suzuki coupling experiment.

Protocol: Comparative Suzuki-Miyaura Coupling

This protocol is designed to directly compare the reactivity of the two substrates under identical conditions. The primary data points for comparison will be reaction time to completion and isolated yield.

Materials:

  • 4-bromobenzamidine hydrochloride[13]

  • 4-bromo-2-fluorobenzamidine hydrochloride[4]

  • Phenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: In two separate, oven-dried Schlenk flasks equipped with stir bars, add phenylboronic acid (1.2 equiv) and K₂CO₃ (3.0 equiv).

  • Substrate Addition: To Flask A, add 4-bromobenzamidine hydrochloride (1.0 equiv). To Flask B, add 4-bromo-2-fluorobenzamidine hydrochloride (1.0 equiv).

  • Catalyst Addition: To each flask, add Pd(dppf)Cl₂ (0.02 equiv).

  • Solvent Addition: Evacuate and backfill each flask with argon or nitrogen three times. Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water to achieve a 4:1 solvent ratio (e.g., 4 mL dioxane, 1 mL water per mmol of substrate).

  • Reaction: Immerse both flasks in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the consumption of the starting material in both reactions every 30 minutes by thin-layer chromatography (TLC) or LC-MS. Record the time to completion for each reaction.

  • Workup: Once a reaction is complete, cool it to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with water, then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

  • Analysis: Determine the isolated yield for each product and compare the results. The expected outcome is a shorter reaction time and potentially a higher yield for the reaction starting with 4-bromo-2-fluorobenzamidine hydrochloride.

Application as Serine Protease Inhibitors

Benzamidines are classic "warheads" for serine proteases, mimicking the guanidinium side chain of arginine to bind in the S1 specificity pocket, which features a key aspartate residue.[14]

  • Observed Use: 4-bromo-2-fluorobenzamidine hydrochloride is specifically utilized in the development of serine protease inhibitors.[4]

  • Role of Fluorine: The 2-fluoro substituent can enhance binding affinity through several mechanisms:

    • Altered Electrostatics: The strong dipole of the C-F bond can create favorable electrostatic interactions with polar residues in the enzyme's active site.

    • Hydrophobic Interactions: Fluorine can participate in unique "fluorophilic" interactions, contributing to binding affinity.

    • Metabolic Stability: The C-F bond is exceptionally strong, making the molecule more resistant to oxidative metabolic degradation, which can improve its pharmacokinetic profile.

    • Conformational Control: The ortho-fluoro group can restrict the rotation of the amidine group, locking it into a more favorable conformation for binding and reducing the entropic penalty upon binding.[15]

Summary: A Strategic Choice for Synthesis and Drug Design

The introduction of a 2-fluoro substituent onto the 4-bromobenzamidine scaffold is a strategic decision with predictable and profound consequences. It is not merely a blocking group but an active modulator of the molecule's core properties.

Summary cluster_A F_Sub 2-Fluoro Substituent on 4-Bromobenzamidine Electronic Strong Inductive Withdrawal (-I) F_Sub->Electronic Steric Ortho Steric Hindrance F_Sub->Steric pKa Decreased Basicity (Lower pKa) Electronic->pKa Coupling Increased Reactivity in Cross-Coupling Electronic->Coupling Binding Altered Enzyme Binding Affinity Electronic->Binding Steric->Binding Permeability Improved Membrane Permeability pKa->Permeability

Caption: Impact summary of the 2-fluoro substituent.

For the medicinal chemist, the 2-fluoro group offers a powerful tool to decrease basicity, improve metabolic stability, and fine-tune binding interactions. For the synthetic chemist, it enhances the reactivity of the C-Br bond, enabling more efficient diversification. Understanding these fundamental principles allows researchers to make informed, data-driven decisions, accelerating the journey from initial design to functional application.

References

A Senior Application Scientist's Guide to Large-Scale Synthesis: Cost-Benefit Analysis of 4-Bromo-2-fluoro-benzamidine

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and process chemists, the strategic selection of starting materials is a critical determinant of a project's ultimate success. This decision extends beyond simple procurement, influencing scalability, process robustness, safety, and, most importantly, the economic viability of the entire synthetic campaign. This guide provides a comprehensive cost-benefit analysis of utilizing 4-Bromo-2-fluoro-benzamidine, a valuable building block in medicinal chemistry, particularly for the synthesis of serine protease inhibitors.[1]

We will objectively compare two primary strategies for its incorporation into a large-scale synthesis workflow:

  • Direct Procurement: Purchasing the pre-formed this compound hydrochloride.

  • In-House Synthesis: Starting from the more common precursor, 4-bromo-2-fluorobenzonitrile, and converting it to the desired benzamidine on-site.

This analysis is grounded in established chemical principles and process economics, providing the data-driven insights necessary to select the optimal route for your specific manufacturing context.

The Strategic Importance of Fluorinated Building Blocks

The inclusion of fluorine atoms in active pharmaceutical ingredients (APIs) is a well-established strategy in modern drug design. Fluorination can significantly enhance a molecule's pharmacokinetic profile by improving metabolic stability, membrane permeability, and binding affinity to biological targets.[2][3] As such, fluorinated building blocks like this compound are not just reagents; they are key enablers of next-generation therapeutics, making the economics of their synthesis a pivotal concern.[4]

Comparative Analysis: Direct Procurement vs. In-House Synthesis

The decision to either purchase an advanced intermediate or synthesize it in-house is a classic process chemistry dilemma. The following sections break down the key performance indicators for each approach.

Workflow Overview

The two divergent pathways for incorporating the this compound moiety are visualized below. Route A represents direct procurement, while Route B outlines the in-house synthesis from the corresponding nitrile precursor.

G cluster_A Route A: Direct Procurement cluster_B Route B: In-House Synthesis A1 Procure This compound HCl A2 Target Molecule Synthesis (e.g., Coupling Reaction) A1->A2 A3 Final Product A2->A3 B1 Procure 4-bromo-2-fluorobenzonitrile B2 Benzamidine Synthesis (e.g., Pinner Reaction) B1->B2 B3 Target Molecule Synthesis (e.g., Coupling Reaction) B2->B3 B4 Final Product B3->B4

Caption: High-level comparison of the two synthetic strategies.

Quantitative Data Summary

The following table summarizes the key quantitative metrics for the two routes, based on established procedures for analogous transformations and current market estimates.[5][6]

MetricRoute A: Direct Procurement of BenzamidineRoute B: In-House Synthesis from NitrileCausality & In-Depth Insights
Raw Material Cost HighLow to ModerateBenzonitriles are generally less expensive and more widely available than their corresponding benzamidine salts due to the additional synthetic step required. This cost differential is a primary driver for considering Route B.
Process Steps NN + 1 (or +2 if isolation is needed)Route B introduces at least one additional, high-volume reaction step to the overall process, increasing reactor time, labor, and potential points of failure.
Typical Yield Not Applicable (Procured)70-90% (for the conversion step)While yields for nitrile-to-amidine conversions are typically good, they are not quantitative. A 10-30% material loss at this stage must be factored into the overall process mass intensity (PMI) and cost.[7]
Reaction Time Not Applicable12-24 hours (for the conversion step)The Pinner reaction or similar methods are often multi-stage processes requiring extended reaction times and careful control of conditions, impacting plant throughput.[7]
Capital Expenditure LowModerateRoute B may require dedicated equipment for handling reagents like anhydrous HCl gas or cryogenic conditions, potentially necessitating capital investment if not already available.
Waste Stream Minimal (from target synthesis only)High (solvents, acid/base quench)The additional step in Route B generates a significant waste stream, including halogenated solvents and aqueous waste from workup, adding to disposal costs and environmental impact.[8]
Supply Chain Risk HigherLowerThis compound is a more specialized reagent with fewer suppliers.[9] The precursor nitrile is a more common commodity, reducing the risk of supply chain disruption for large-scale campaigns.

Experimental Protocols: A Practical Guide

To provide a tangible basis for comparison, the following section details the methodologies for key transformations.

Route B: Protocol for In-House Benzamidine Synthesis via the Pinner Reaction

This protocol describes a well-established method for converting a benzonitrile to a benzamidine hydrochloride salt.[7] It is a self-validating system, as the progress and outcome can be monitored using standard analytical techniques (TLC, LC-MS, NMR).

Objective: To convert 4-bromo-2-fluorobenzonitrile into this compound hydrochloride on a large scale.

Reagents & Equipment:

  • 4-bromo-2-fluorobenzonitrile

  • Anhydrous Ethanol (EtOH)

  • Anhydrous Diethyl Ether (or MTBE)

  • Hydrogen Chloride (gas)

  • Ammonia (gas or solution in alcohol)

  • Nitrogen or Argon source for inert atmosphere

  • Large-volume, jacketed glass reactor with overhead stirring, gas inlet, and temperature control

Step-by-Step Procedure:

  • Imidate Ester Formation:

    • Charge the reactor with 4-bromo-2-fluorobenzonitrile (1.0 eq) and anhydrous ethanol (approx. 3-5 volumes).

    • Ensure the system is under a dry, inert atmosphere (N₂ or Ar).

    • Cool the stirred solution to 0-5°C using the reactor jacket.

    • Slowly bubble anhydrous hydrogen chloride gas through the solution. This is a highly exothermic step requiring careful temperature management. Continue the addition until the solution is saturated and the nitrile has been consumed (monitor by TLC/LC-MS).

    • Stir the reaction at 0-5°C for 12-18 hours. The corresponding imidate ester hydrochloride will typically precipitate as a white solid.

  • Ammonolysis:

    • Filter the precipitated imidate ester solid under an inert atmosphere and wash with cold, anhydrous ether to remove excess HCl.

    • Suspend the isolated solid in a fresh portion of anhydrous ethanol in a clean reactor.

    • Cool the suspension to 0-5°C.

    • Bubble anhydrous ammonia gas through the suspension or add a solution of ammonia in ethanol. This step is also exothermic.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours until the imidate ester is fully converted to the benzamidine hydrochloride.

  • Isolation & Purification:

    • The product, this compound hydrochloride, will precipitate from the solution.

    • The solid can be isolated by filtration, washed with cold ethanol and diethyl ether, and then dried under vacuum.

    • Purity is typically high, but recrystallization can be performed if necessary.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The Pinner reaction is highly sensitive to water, which would hydrolyze the intermediate imidate ester to the corresponding carboxylic ester, killing the reaction.

  • Low Temperature: The initial hydrochlorination is highly exothermic. Low temperatures are crucial to prevent side reactions and ensure controlled addition of HCl gas.[10]

  • Inert Atmosphere: Prevents moisture from entering the reaction system.

Safety, Health, and Environment (SHE) Analysis

A comprehensive cost-benefit analysis must rigorously evaluate safety and environmental factors, as these contribute significantly to the operational cost and viability of a large-scale process.

ParameterRoute A: Direct Procurement of BenzamidineRoute B: In-House Synthesis from Nitrile
Key Hazards Standard handling of powdered organic compounds. Benzamidines can be irritants.[11]Handling of corrosive and toxic anhydrous HCl gas.[10] Handling of flammable solvents (Ethanol, Ether). Exothermic reactions require robust engineering controls. Handling of ammonia.
Required PPE Safety glasses, gloves, lab coat.[12]In addition to standard PPE, may require specialized respirators for gas handling, face shields, and potentially blast shields depending on scale.[13][14]
Waste Disposal Disposal of waste streams from the final synthetic step.Disposal of halogenated organic waste, acidic and basic aqueous waste from quenches and workups. Higher volume and complexity of waste streams lead to increased disposal costs.[8]
Process Safety Lower risk; involves a standard solid/liquid handling operation.Higher risk; involves highly exothermic steps and the handling of toxic, corrosive gases under pressure. Requires a higher level of process safety management (PSM) and operator training.

Decision-Making Framework

The optimal choice between Route A and Route B is not universal; it depends on the specific context of the manufacturing campaign. The following flowchart provides a logical framework for making this critical decision.

DecisionTree start Start: Need this compound for large-scale synthesis q1 Is the total required quantity >100 kg and is this a multi-year campaign? start->q1 q2 Is there a significant cost saving (>30%) by starting from the nitrile? q1->q2 Yes routeA Route A is Recommended: Direct Procurement q1->routeA No q3 Do you have existing infrastructure for handling anhydrous HCl and exothermic reactions? q2->q3 Yes q2->routeA No q3->routeA No routeB Route B is a Viable Option: In-House Synthesis q3->routeB Yes

Caption: Decision framework for choosing the optimal synthetic route.

Conclusion and Recommendation

The analysis reveals a clear trade-off between upfront cost and operational complexity.

Route A (Direct Procurement) is the superior choice for:

  • Lower volume campaigns (< 50-100 kg).

  • Organizations without specialized infrastructure for handling hazardous gases and controlling highly exothermic reactions.

  • Projects where speed and reduced process development time are critical. The higher material cost is offset by lower labor, development, and capital costs.

Route B (In-House Synthesis) should be considered for:

  • Very large, multi-year manufacturing campaigns where the significant savings on raw material costs can justify the initial process development and capital investment.

  • Companies with existing, robust infrastructure and highly trained personnel for managing complex and hazardous chemical processes.

  • Situations where supply chain security for the advanced benzamidine intermediate is a major concern.

For the majority of researchers and drug development professionals operating at lab to pilot-plant scale, the direct procurement of this compound hydrochloride (Route A) offers a more pragmatic, safer, and ultimately more cost-effective solution when all process-related factors are considered. The risks and capital investment associated with Route B are only justifiable at a commercial manufacturing scale where the economic benefits of raw material savings become paramount.

References

A Senior Application Scientist's Guide to Leveraging 4-Bromo-2-fluoro-benzamidine in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of starting materials is a critical determinant of success in the rapid discovery of novel therapeutic agents. 4-Bromo-2-fluoro-benzamidine is a versatile building block, uniquely functionalized to allow for sequential, regioselective modifications. The presence of a bromo group ortho to a fluorine atom and meta to a benzamidine moiety offers a rich chemical playground for the synthesis of complex heterocyclic scaffolds, particularly those with demonstrated potential as kinase inhibitors.

This guide provides an in-depth technical comparison of final products synthesized from this compound, focusing on the synthesis of substituted pyrimidines and quinazolines. We will explore the causality behind experimental choices, provide detailed, self-validating protocols, and objectively compare the performance of these synthesized molecules with alternative scaffolds, supported by experimental data from analogous systems.

The Strategic Advantage of the this compound Scaffold

The unique arrangement of functional groups in this compound provides a distinct advantage in synthetic strategy. The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of aryl and heteroaryl substituents. The fluorine atom, positioned ortho to the bromine, can modulate the electronic properties of the aromatic ring and influence the conformation of the final molecule, often enhancing binding affinity to target proteins. Finally, the benzamidine group is a key pharmacophore in its own right and a versatile synthon for the construction of various nitrogen-containing heterocycles.

Synthetic Pathways from this compound

Two primary synthetic pathways will be explored in this guide, both of which leverage the unique reactivity of the starting material to generate libraries of potential kinase inhibitors.

  • Pathway A: Synthesis of 2,4-Disubstituted Pyrimidines via Suzuki Coupling and Cyclocondensation. This pathway first utilizes the bromo substituent for a Suzuki-Miyaura cross-coupling reaction, followed by a cyclocondensation reaction involving the benzamidine moiety to form the pyrimidine ring.

  • Pathway B: Synthesis of Substituted Quinazolines via Intramolecular Cyclization. This pathway focuses on the direct cyclization of the benzamidine group with a suitable partner to form the quinazoline core, with the bromo- and fluoro-substituents available for later-stage functionalization or to directly influence biological activity.

Pathway A: Synthesis and Characterization of 2,4-Disubstituted Pyrimidines

The pyrimidine scaffold is a well-established core structure in a multitude of approved kinase inhibitors.[1][2][3] This is due to its ability to form key hydrogen bond interactions with the hinge region of the kinase active site.

Step 1: Suzuki-Miyaura Cross-Coupling

The initial step involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce a diverse range of substituents at the 4-position of the benzamidine core. The choice of the boronic acid or ester coupling partner is critical in determining the final properties of the molecule.

Diagram of the Suzuki-Miyaura Coupling Workflow

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start This compound + Arylboronic Acid reagents Pd Catalyst (e.g., Pd(PPh3)4) + Base (e.g., K2CO3) start->reagents Add solvent Degassed Solvent (e.g., Dioxane/H2O) reagents->solvent Add heat Heat (e.g., 80-100 °C) under Inert Atmosphere solvent->heat Execute extract Aqueous Workup & Extraction heat->extract Process purify Column Chromatography extract->purify Isolate product 4-Aryl-2-fluoro-benzamidine purify->product

Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.

Comparative Yield Data for Suzuki-Miyaura Coupling on Analogous Bromo-Fluoro Substrates

While specific yield data for this compound is not extensively published, data from analogous bromo-fluoro aromatic systems can provide a predictive framework for reaction optimization.

Coupling Partner (Arylboronic Acid)Catalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference (Analogous System)
Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O9085-95[4]
4-Methoxyphenylboronic acidPdCl₂(dppf) (3)Cs₂CO₃Toluene/H₂O10080-90[4]
3-Tolylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF/H₂O8082-92[4]
Thiophen-2-ylboronic acidPd(dppf)Cl₂ (3)K₂CO₃DME80~90[5]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and degassed solvent (e.g., 1,4-dioxane/water 4:1) to the flask.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Step 2: Cyclocondensation to Form the Pyrimidine Ring

The resulting 4-Aryl-2-fluoro-benzamidine can then undergo a cyclocondensation reaction with a suitable 1,3-dicarbonyl compound to form the 2,4-disubstituted pyrimidine ring.

Cyclocondensation start 4-Aryl-2-fluoro-benzamidine + 1,3-Dicarbonyl Compound reagents Base (e.g., NaOEt) in Ethanol start->reagents React with product 2,4-Disubstituted Pyrimidine reagents->product Yields

Caption: A general scheme for the synthesis of quinazolines from benzamidines.

Experimental Protocol: General Procedure for Quinazoline Synthesis (Conceptual)

Note: This is a conceptual protocol based on literature for related compounds.

  • Preparation of N-Arylbenzamidine: Synthesize the N-aryl derivative of this compound through standard amination procedures.

  • Cyclization Reaction:

    • For Copper-Catalyzed Alkynylation/Cyclization: To a solution of the N-Aryl-4-Bromo-2-fluoro-benzamidine (1.0 equiv.) and a suitable alkyne (1.2 equiv.) in a solvent like benzene, add a copper catalyst (e.g., CuBr, 20 mol%) and a base (e.g., K₂CO₃, 2.0 equiv.). Heat the reaction at 80 °C for 1-2 hours. [6] * For Ruthenium-Catalyzed Dehydrogenative Coupling: In a sealed tube, combine the N-Aryl-4-Bromo-2-fluoro-benzamidine (1.0 equiv.), an appropriate amine (1.2 equiv.), a ruthenium catalyst, and a ligand in a solvent like dioxane. Heat the reaction to 140 °C for 12-24 hours. 3.[7] Workup and Purification: After cooling, perform an aqueous workup and extract the product with an organic solvent. Purify the crude product using column chromatography.

Comparative Performance of Final Products and Alternatives

The final products synthesized from this compound, particularly the 2,4-disubstituted pyrimidines and substituted quinazolines, are expected to exhibit potent kinase inhibitory activity. The specific activity and selectivity will depend on the nature of the substituents introduced via the Suzuki coupling and the cyclization partners.

Hypothesized Biological Activity Profile

ScaffoldPotential Kinase TargetsRationale
2,4-Disubstituted PyrimidinesEGFR, VEGFR, CDK, etc.The pyrimidine core acts as a hinge-binding motif. The substituents at the 2- and 4-positions can be tailored to target specific kinases.
Substituted QuinazolinesEGFR, HER2, etc.The quinazoline scaffold is a known ATP-competitive inhibitor of several tyrosine kinases.

Comparison with Alternative Scaffolds for Kinase Inhibitors

While pyrimidines and quinazolines are highly effective scaffolds, other heterocyclic systems are also employed in the design of kinase inhibitors.

Alternative ScaffoldKey FeaturesExamples of Approved DrugsReference
IndazoleCan form similar hydrogen bonding patterns to the kinase hinge as purines.Axitinib
[8]Pyrrolo[2,1-f]tri[8][9][10]azineA less common but effective scaffold for targeting specific kinases.Dasatinib
[8]Imidazo[1,2-b]pyridazineOffers a different vector space for substituent placement compared to pyrimidines.Ponatinib
[11]
The choice of scaffold ultimately depends on the specific kinase being targeted, the desired selectivity profile, and the physicochemical properties required for a successful drug candidate. The synthetic accessibility from a versatile starting material like this compound makes the pyrimidine and quinazoline scaffolds particularly attractive for rapid library synthesis and lead optimization.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of novel heterocyclic compounds with significant potential as kinase inhibitors. The strategic combination of a handle for cross-coupling (bromine), a modulating group (fluorine), and a reactive synthon for heterocycle formation (benzamidine) allows for the efficient construction of diverse molecular architectures. The synthetic pathways and protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around 2,4-disubstituted pyrimidines and substituted quinazolines, paving the way for the discovery of next-generation therapeutic agents.

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 4-Bromo-2-fluoro-benzamidine

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in the fast-paced world of drug development and chemical research, the synthesis and handling of novel compounds are daily realities. Just as critical as the synthesis itself is the safe and compliant disposal of these materials. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Bromo-2-fluoro-benzamidine, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety principles for handling halogenated aromatic compounds and comply with major regulatory standards.

Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

Before any disposal protocol is initiated, a thorough understanding of the compound's potential hazards is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not always readily available, its structure—a halogenated aromatic compound—provides critical clues to its likely toxicological and chemical properties.

Structurally similar compounds are known to be irritants to the skin, eyes, and respiratory system.[1] The presence of bromine and fluorine atoms means that improper incineration can lead to the formation of hazardous byproducts like hydrogen bromide and hydrogen fluoride. Therefore, the entire disposal workflow is designed to mitigate these risks through containment, segregation, and the use of a licensed professional disposal service.

Key Hazard Considerations:

  • Irritation: Assumed to be an irritant to the skin, eyes, and respiratory tract.[2]

  • Toxicity: The specific toxicological properties have not been thoroughly investigated, necessitating cautious handling.[2]

  • Environmental Impact: Halogenated organic compounds can be persistent in the environment; therefore, they must not enter drains or waterways.[2][3]

A summary of essential safety information is provided in the table below.

Hazard Class GHS Pictograms (Anticipated) Precautionary Statements (Anticipated)
Skin Irritant
alt text
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
Eye IrritantP280: Wear protective gloves/protective clothing/eye protection/face protection.
Acute ToxicityP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Hazardous to the Aquatic Environment
alt text
P273: Avoid release to the environment.

The Disposal Workflow: A Step-by-Step Protocol

Proper disposal is a systematic process. The following steps provide a clear pathway from the laboratory bench to final disposal, ensuring safety and regulatory compliance at each stage. This workflow is governed by the "cradle-to-grave" principle for hazardous waste management established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4]

Step 1: Personal Protective Equipment (PPE)

Before handling the compound or its waste, always don the appropriate PPE. This is your first and most critical line of defense.

  • Eye Protection: Chemical safety goggles are mandatory.[5]

  • Hand Protection: Chemically resistant nitrile gloves are required.[5]

  • Body Protection: A standard laboratory coat must be worn.[5]

  • Respiratory Protection: All handling of solid this compound and its concentrated solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[6]

Step 2: Waste Segregation - The Cornerstone of Safe Disposal

The single most important step in chemical waste management is proper segregation. Halogenated organic compounds must never be mixed with non-halogenated waste.[7][8]

  • Action: Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[5] This container should be made of a chemically compatible material (e.g., high-density polyethylene) and have a secure, screw-top lid.[8]

  • Causality: Mixing halogenated and non-halogenated waste streams significantly increases disposal costs and complicates the incineration process.[9] Furthermore, accidental mixing with incompatible chemicals, such as strong acids or bases, could lead to dangerous reactions.[10]

Step 3: Containerization and Labeling

Properly containing and labeling waste is a strict requirement by regulatory bodies like OSHA and the EPA.[11][12]

  • Action:

    • Place all waste, including contaminated consumables (e.g., gloves, weighing paper, pipette tips) and solvent rinsates (e.g., from cleaning glassware), directly into your designated "Halogenated Organic Waste" container.[7]

    • The container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound."[7][8] Do not use abbreviations or chemical formulas.

    • Keep the container closed at all times except when adding waste.[9][12] This is one of the most common EPA violations and is crucial for preventing the release of hazardous vapors.

Step 4: Storage and Accumulation
  • Action: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from heat sources and general laboratory traffic. Secondary containment (placing the waste container inside a larger, chemically resistant bin) is highly recommended to contain any potential leaks.[1][9]

Step 5: Professional Disposal

Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[2][13]

  • Action: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[7]

  • Causality: Licensed disposal companies use high-temperature incinerators equipped with scrubbers and afterburners.[2] This technology is designed to completely destroy the halogenated organic compound while neutralizing the resulting acidic gases (like HBr and HF), preventing their release into the atmosphere. This aligns with the EPA's mandate to ensure hazardous waste is properly treated before final disposal.[14]

Disposal Decision Workflow

The following diagram outlines the critical decision points in the disposal process for this compound.

G A Identify Waste Stream (Solid, Contaminated Labware, Rinsate) B Is the waste halogenated? (Contains F, Cl, Br, I) A->B C Select Designated 'HALOGENATED ORGANIC WASTE' Container B->C Yes D Select 'NON-HALOGENATED ORGANIC WASTE' Container B->D No E Label Container: 'Hazardous Waste' + Full Chemical Name(s) C->E F Keep Container Securely Closed (Except when adding waste) E->F G Store in Designated Satellite Accumulation Area with Secondary Containment F->G H Arrange Pickup via EHS/ Licensed Waste Contractor G->H I Final Disposal: High-Temperature Incineration H->I

Caption: Decision workflow for the safe segregation and disposal of laboratory chemical waste.

Conclusion

The responsible management of chemical waste is a non-negotiable aspect of scientific research. By adhering to this structured disposal protocol for this compound, researchers can ensure they are not only compliant with federal and institutional regulations but are also upholding their commitment to a safe and sustainable laboratory environment. Always prioritize safety and consult your institution's specific Chemical Hygiene Plan as the ultimate authority.[15]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.